molecular formula C7H11NO2 B179236 (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 171754-02-2

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No.: B179236
CAS No.: 171754-02-2
M. Wt: 141.17 g/mol
InChI Key: BMVVXSIHLQYXJJ-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVVXSIHLQYXJJ-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1[C@H](N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171754-02-2
Record name (3S)-2-Azabicyclo[2.2.1]heptane-3-carboxlic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained, bicyclic non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid norbornane-like framework, which incorporates a pyrrolidine ring, makes it a valuable proline surrogate. This structural rigidity can enhance the metabolic stability of peptides and modulate their bioactivity.[1] Notably, this scaffold is a key building block in the synthesis of complex pharmaceutical agents, including the hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[2] This guide provides a comprehensive overview of the structural properties of this unique amino acid, focusing on its three-dimensional structure, spectroscopic signature, and chemical characteristics to support its application in drug design and development.

Molecular Structure and Stereochemistry

The defining feature of this compound is its rigid bicyclic core. This structure results from a cyclopentane ring bridged by an ethylene group, with one of the methylene groups of the cyclopentane ring replaced by a nitrogen atom, and a carboxylic acid group at the 3-position. The specific stereoisomer, (1R,3S,4S), dictates a precise spatial arrangement of the constituent atoms, which is crucial for its biological activity and its utility as a chiral building block in asymmetric synthesis.

Below is a diagram illustrating the key structural features of this compound.

Caption: 2D representation with stereochemical assignments of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and structural elucidation of this compound. The following sections detail the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and stereochemistry of this molecule. While data for the free acid is scarce, the NMR spectrum of its hydrochloride salt in methanol-d4 provides valuable insights.

¹H NMR: The proton NMR spectrum is characterized by a series of complex multiplets in the aliphatic region, corresponding to the protons of the bicyclic framework. The constrained nature of the ring system leads to distinct chemical shifts and coupling constants for the exo and endo protons. Key signals include those for the bridgehead protons and the proton at the C3 position, adjacent to the carboxylic acid.

¹³C NMR: The carbon NMR spectrum displays distinct signals for each of the seven carbon atoms of the bicyclic core and the carbonyl carbon of the carboxylic acid. The chemical shifts are indicative of the strained ring system.

The following table summarizes the reported NMR data for the hydrochloride salt of this compound.

¹H NMR (CD₃OD) δ (ppm) Multiplicity Assignment
H5, H6, H71.62-1.79m3H
H5', H6', H7'1.83-1.97m3H
C4-H3.02s1H
C1-H4.05s1H
C3-H4.21s1H
¹³C NMR (CD₃OD) δ (ppm) Assignment
CH₂27.1C5 or C6 or C7
CH₂28.6C5 or C6 or C7
CH₂36.32C5 or C6 or C7
CH42.7C4
CH61.2C1
CH64.8C3
C=O172.0C=O

Data obtained from an improved synthesis study.

Infrared (IR) Spectroscopy

While a specific experimental spectrum for the parent compound is not provided in the searched literature, the expected characteristic IR absorption bands can be predicted based on its functional groups. The spectrum would be dominated by a broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be expected around 1700-1725 cm⁻¹. The N-H stretching of the secondary amine would appear in the region of 3300-3500 cm⁻¹, potentially overlapping with the O-H band. C-H stretching vibrations of the aliphatic bicyclic system would be observed just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (141.17 g/mol ). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H) and fragmentation of the bicyclic ring system. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of a secondary amino acid. The secondary amine can be protected, for example with a tert-butoxycarbonyl (Boc) group, to facilitate peptide coupling reactions. The carboxylic acid moiety can undergo esterification and amidation reactions.

The rigid bicyclic structure influences the reactivity of the functional groups. The stereochemistry of the molecule is a critical factor in its reactions, particularly in asymmetric synthesis where it can act as a chiral auxiliary or a chiral building block.

The synthesis of this compound often involves a hetero-Diels-Alder reaction as a key step to construct the bicyclic core with the desired stereochemistry. An improved synthesis has been reported that avoids tedious chromatographic purification, making it more accessible on a larger scale.

Below is a simplified workflow for a common synthetic approach.

G A Chiral Imine + Cyclopentadiene B Hetero-Diels-Alder Cycloaddition A->B C [4+2]-Cycloadduct B->C D Hydrogenation & Deprotection C->D E This compound D->E

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained, bicyclic non-proteinogenic amino acid. Its rigid norbornane-like framework, which incorporates a pyrrolidine ring, makes it a valuable proline analogue in the fields of medicinal chemistry and peptide design. The fixed stereochemistry of this molecule provides a unique scaffold for the synthesis of peptidomimetics, constraining peptide backbones to enhance metabolic stability and improve binding affinity to biological targets.[1] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering both theoretical insights and practical experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this unique building block in their work.

Molecular Structure and Key Identifiers

The structural integrity of this compound is fundamental to its utility. The bicyclic system locks the molecule into a specific three-dimensional orientation, which can be leveraged to control the conformation of larger molecules into which it is incorporated.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
CAS Number 171754-02-2
Canonical SMILES C1C2CC1C(N2)C(=O)OPubChem
InChI Key BMVVXSIHLQYXJJ-JKUQZMGJSA-N

For practical applications, this amino acid is often handled as its hydrochloride salt to improve solubility and stability.[1]

PropertyValueSource
Molecular Formula (HCl salt) C₇H₁₂ClNO₂
Molecular Weight (HCl salt) 177.63 g/mol
CAS Number (HCl salt) 448949-65-3

Acid-Base Properties (pKa)

The pKa values of the carboxylic acid and the secondary amine functionalities are critical determinants of the molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions.

Predicted pKa Values
Ionizable GroupPredicted pKa (ACD/Labs)Predicted pKa (ChemAxon)
Carboxylic Acid (acidic)2.5 ± 0.22.7 ± 0.4
Secondary Amine (basic)9.8 ± 0.39.5 ± 0.4

These values are estimates and should be confirmed experimentally.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is the gold standard for the experimental determination of pKa values.[6] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

  • Choice of Titrant: For an amino acid, which has both acidic and basic groups, titration is typically performed with both a strong acid (e.g., HCl) and a strong base (e.g., NaOH) to determine both pKa values.

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is crucial as the activity of ions in solution can affect the measured pH and thus the apparent pKa.[1]

  • Inert Atmosphere: Purging the solution with nitrogen is necessary to remove dissolved carbon dioxide, which can react with the basic titrant and interfere with the accurate determination of the carboxylic acid's equivalence point.[1]

  • Calibration: Calibrate the pH meter using standard buffers of at least three different pH values (e.g., 4.0, 7.0, and 10.0).[1]

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water containing a background electrolyte to maintain constant ionic strength (e.g., 0.15 M KCl).[1]

  • Acidification: Acidify the sample solution to a pH below the lowest expected pKa (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl).[1]

  • Titration with Base: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare_Sample Prepare Sample Solution (with KCl) Calibrate->Prepare_Sample Ensures accuracy Acidify Acidify Sample (pH < 2) Prepare_Sample->Acidify Sets starting point Titrate Titrate with NaOH Acidify->Titrate Ready for titration Record Record pH vs. Volume Titrate->Record Iterative process Plot Plot Titration Curve Record->Plot Generates data plot Determine_pKa Determine pKa at Half-Equivalence Points Plot->Determine_pKa Identifies inflection points

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like amino acids, the distribution coefficient (LogD) at a specific pH is more relevant.

Predicted LogP Value

Computational methods can provide an estimate of the LogP for the neutral form of the molecule.

PropertyPredicted ValueSource
XLogP3 -1.5PubChem

This value represents the partitioning of the neutral species and does not account for ionization.

Experimental Determination of Lipophilicity: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[7] It involves directly measuring the concentration of the analyte in two immiscible liquid phases after they have reached equilibrium.

  • Solvent System: The n-octanol/water system is the standard for mimicking the partitioning between aqueous and lipid environments in biological systems.

  • Pre-saturation: Pre-saturating the n-octanol with water and the water with n-octanol is essential to prevent volume changes during the experiment that would affect the concentration measurements.

  • pH Control: For LogD determination, the aqueous phase must be buffered to the desired pH (e.g., pH 7.4 for physiological relevance) to control the ionization state of the analyte.[8]

  • Phase Preparation: Prepare a phosphate buffer solution (e.g., 0.01 M, pH 7.4). Mix equal volumes of the buffer and n-octanol and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[9]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[9]

  • Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffered aqueous phases.

  • Equilibration: Shake the mixture for a sufficient time (e.g., 24 hours) to allow the compound to partition between the two phases and reach equilibrium.[9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the LogD value using the following formula: LogD = log ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Solubility

The solubility of this compound is a key factor for its handling and formulation. As an amino acid, its solubility is expected to be pH-dependent, with minimum solubility at its isoelectric point and higher solubility at pH values where it is predominantly in its cationic or anionic form.

Qualitative Solubility and Predicted Aqueous Solubility

While specific quantitative data for the free amino acid is scarce, it is expected to be soluble in aqueous solutions. The hydrochloride salt is noted to have enhanced solubility, which is advantageous for its use in synthesis.[1] Computational predictions can provide an estimate of its intrinsic aqueous solubility.

PropertyPredicted ValueSource
Aqueous Solubility (LogS) -0.5 to -1.5ChemAxon, ACD/Labs (Estimated)

This corresponds to a solubility of approximately 30-300 mg/mL.

Spectroscopic Characteristics

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The rigid bicyclic structure results in a complex and well-resolved spectrum.

The following data was reported for this compound hydrochloride in CD₃OD.[10]

NucleusChemical Shift (δ, ppm)Multiplicity
¹H NMR 1.62–1.79m
1.83–1.97m
3.02s
4.05s
4.21s
¹³C NMR 27.1CH₂
28.6CH₂
36.32CH₂
42.7CH
61.2CH
64.8CH
172.0C=O
  • The complexity of the aliphatic region in the ¹H NMR spectrum (1.6-2.0 ppm) is characteristic of the rigid, non-planar bicyclic system.

  • The downfield shifts of the methine protons (CH) are indicative of their proximity to the electronegative nitrogen and carbonyl groups.

  • In the ¹³C NMR spectrum, the peak at 172.0 ppm is characteristic of the carboxylic acid carbonyl carbon. The other peaks in the aliphatic region correspond to the carbons of the bicyclic framework.

NMR_Interpretation cluster_1h ¹H NMR cluster_13c ¹³C NMR Aliphatic 1.6-2.0 ppm Complex Multiplets (Bicyclic Protons) Methine 3.0-4.2 ppm Downfield Singlets (Protons near N and C=O) Carbonyl ~172 ppm (Carboxylic Acid Carbonyl) Aliphatic_C 27-65 ppm (Bicyclic Carbon Framework)

Caption: Key regions in the NMR spectra of the title compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
3300-3000 (broad)N-H stretchSecondary Amine (as ammonium salt)
2950-2850C-H stretchAliphatic
~1730C=O stretchCarboxylic Acid
~1600N-H bendSecondary Amine (as ammonium salt)
1400-1200C-O stretch, O-H bendCarboxylic Acid
  • The spectrum of the zwitterionic free amino acid will show a very broad absorption in the 3300-2500 cm⁻¹ range due to the overlapping O-H and N-H stretches of the carboxylic acid and ammonium groups, respectively.

  • A strong carbonyl absorption around 1730 cm⁻¹ is a key indicator of the carboxylic acid group.

  • The presence of a band around 1600 cm⁻¹ for the N-H bend further confirms the presence of the amino group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation.

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.17 g/mol ) should be observable, although it may be weak.

  • Loss of COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, resulting in a fragment at [M-45]⁺.

  • Ring Fragmentation: The bicyclic system can undergo characteristic fragmentation, leading to a complex pattern of lower mass ions. The exact fragmentation will depend on the ionization method used.

Physical Properties

Melting Point

The melting point is a key indicator of purity.

CompoundMelting Point (°C)Source
This compound hydrochloride237-238 (decomposes)
(1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid147-152

The significantly higher melting point of the hydrochloride salt compared to its Boc-protected precursor is indicative of its ionic character and strong intermolecular forces.

Conclusion

This compound possesses a unique and rigid structure that imparts distinct physicochemical properties. This guide has provided a detailed overview of its key characteristics, including its acid-base properties, lipophilicity, solubility, and spectroscopic signatures. The inclusion of detailed experimental protocols for the determination of pKa and LogD provides a practical framework for researchers to further investigate and utilize this valuable synthetic building block. A thorough understanding of these fundamental properties is essential for the successful application of this compound in the design and development of novel peptides and small molecule therapeutics.

References

  • LogP / LogD shake-flask method. (2024). protocols.io. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [Link]

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

  • Decades of Reliable pKa Predictions. ACD/Labs. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]

  • pKa calculation. ChemAxon Docs. [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009). Journal of Chemical Information and Modeling. [Link]

  • Development of Methods for the Determination of pKa Values. (2012). Pharmaceuticals. [Link]

  • (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. PubChem. [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the stereoselective synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a proline analogue, offering unique conformational constraints in peptides and other bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Constrained Proline Analogue

This compound is a chiral α-amino acid that has garnered significant interest for its applications in peptide chemistry and as a chiral ligand in asymmetric catalysis.[1] Its rigid structure, compared to the more flexible proline, allows for the design of peptides with well-defined secondary structures, which can lead to enhanced biological activity and selectivity. The specific stereoisomer (1R,3S,4S) is crucial for achieving the desired biological effect in many pharmaceutical applications.[2]

The primary challenge in its synthesis lies in the precise control of three stereocenters. This guide will delve into the prevalent and most efficient strategies to achieve this, with a focus on the hetero-Diels-Alder reaction, which has proven to be a robust and scalable method.

The Cornerstone of Synthesis: The Asymmetric Hetero-Diels-Alder Reaction

The most widely adopted and successful strategy for the stereoselective synthesis of this compound involves a [4+2] cycloaddition, specifically a hetero-Diels-Alder reaction.[1] This reaction forms the bicyclic core of the molecule with a high degree of stereocontrol.

Mechanistic Rationale and Stereochemical Control

The key to achieving the desired (1R,3S,4S) stereochemistry lies in the use of a chiral auxiliary. The reaction involves the cycloaddition of cyclopentadiene with a chiral imine.[1][3] The imine is typically formed in situ from a glyoxylate ester and a chiral amine, such as (R)- or (S)-1-phenylethylamine.[1][3]

The choice of the chiral auxiliary is paramount. For the synthesis of the (1R,3S,4S) isomer, (R)-1-phenylethylamine is commonly employed.[1] The stereochemical outcome is dictated by the facial selectivity of the cyclopentadiene addition to the chiral imine. The phenylethyl group effectively shields one face of the imine, directing the cyclopentadiene to attack from the less hindered face, thus establishing the desired stereocenters in the cycloadduct.[4][5]

The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, such as boron trifluoride diethyl etherate (BF₃·Et₂O) and trifluoroacetic acid (TFA), which activate the imine towards cycloaddition.[1][3]

A Scalable, Chromatography-Free Approach

Early syntheses of this compound often required tedious chromatographic purification to separate the desired diastereomer.[1] However, an improved, multigram-scale synthesis has been developed that circumvents the need for chromatography, making the process more efficient and scalable for industrial applications.[1] This optimized protocol relies on the crystallization of the hydrochloride salt of the intermediate ester, which allows for the isolation of the desired diastereomer in high purity.[1]

Experimental Workflow for the Hetero-Diels-Alder Approach

Caption: Workflow for the stereoselective synthesis via hetero-Diels-Alder reaction.

Detailed Experimental Protocols

The following protocols are based on the improved, scalable synthesis and are designed to be self-validating through clear steps and expected outcomes.[1]

Preparation of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)

This procedure describes the one-pot synthesis and purification of the key intermediate.

Method A:

  • To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) with stirring over 30 minutes.

  • Stir the mixture for 1 hour at 0°C.

  • Cool the mixture to -60°C and add trifluoroacetic acid (19.3 mL, 0.25 mol) followed by BF₃·Et₂O (31 mL, 0.25 mol).

  • Add freshly distilled cyclopentadiene (20 g, 0.25 mol).

  • The crude product is then hydrogenated in the presence of 5% Pd/C at 50 bar H₂ pressure in ethanol.

  • After separation of the catalyst, an excess of concentrated HCl is added, and the volatiles are evaporated.

  • The hydrochloride salt (4) is crystallized by trituration of the semi-solid residue with an Et₂O/i-PrOH (5:1) mixture.

Method C (Alternative):

  • A solution of the pre-formed imine (15 g, 0.073 mol) in DMF (48 mL) is treated with trifluoroacetic acid (5.7 mL, 0.074 mol), cyclopentadiene (9.7 g, 0.147 mol), and water (0.04 g, 2.2 mmol).

  • Stir the mixture at ambient temperature overnight.

  • Pour the mixture into an aqueous solution of NaHCO₃ (12.6 g, 0.15 mol) in water (300 mL).

  • Extract the product with Et₂O. The extract is washed with concentrated NaHCO₃ solution and brine.

  • After evaporation of the solvents, the crude product is hydrogenated and the pure hydrochloride salt (4) is isolated as described above.

Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)
  • Hydrogenate the hydrochloride salt (4) (17.7 g, 0.057 mol) in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at 15 bar H₂ pressure.

  • After 4 days, the H₂ uptake ceases. Filter the mixture through Celite and wash the solids with absolute ethanol.

  • Evaporate the combined washing solutions and wash the residue with Et₂O/EtOH and Et₂O.

  • Dry the product to yield the amino acid ester hydrochloride (5).

Preparation of this compound hydrochloride (6)
  • Heat a solution of the hydrochloride salt (5) (1.3 g, 6.3 mmol) in aqueous HCl (6 M, 10 mL) under reflux for 6 hours.

  • The final product is obtained after workup.

Quantitative Data Summary

The following table summarizes the typical yields for the key steps in the synthesis.

StepProductYieldReference
One-pot hetero-Diels-Alder and hydrogenation (Method A)Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)32%[1]
Hetero-Diels-Alder with isolated imine and hydrogenation (Method C)Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (4)47%[1]
Hydrogenolysis of the phenylethyl groupEthyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (5)94.5%[1]

Alternative Synthetic Strategies: Enzymatic Resolution

While the hetero-Diels-Alder approach is highly efficient, enzymatic resolution offers an alternative pathway for obtaining enantiomerically pure intermediates. For instance, racemic 2-azabicyclo[2.2.1]hept-5-en-3-one can be resolved using lipases or specific γ-lactamases.[6][7]

For example, the (-)-γ-lactamase from Bradyrhizobium japonicum can selectively hydrolyze the (-)-enantiomer of 2-azabicyclo[2.2.1]hept-5-en-3-one, leaving the desired (+)-enantiomer in high enantiomeric excess (>99% ee) and with a nearly 50% isolated yield.[6] This optically pure (+)-γ-lactam is a versatile building block for the synthesis of the target molecule and other carbocyclic nucleoside analogues.[6]

Enzymatic Resolution Workflow

Caption: Workflow for obtaining an enantiopure intermediate via enzymatic resolution.

Conclusion: A Robust and Scalable Synthesis

The stereoselective synthesis of this compound is a well-established process, with the asymmetric hetero-Diels-Alder reaction being the method of choice for its efficiency and scalability. The development of a chromatography-free purification protocol has significantly enhanced the practical utility of this route. For applications where alternative starting materials are available, enzymatic resolution presents a viable and highly enantioselective option. The methodologies outlined in this guide provide a solid foundation for the synthesis of this important chiral building block for various applications in drug discovery and development.

References

  • A facile multigram scale preparation of this compound via stereoselective synthesis of the corresponding α-amino ester hydrochloride is detailed. Hitherto applied protocols for the synthesis of this cyclic proline analogue involving a tedious chromatographic purification step could thus be considerably improved upon.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
  • Synthesis of chiral 2-azabicycloalkane derivatives and their applic
  • Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene.
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)
  • Asymmetric Synthesis of (+)- and (-)-7-(3-Pyridyl)-1-azabicyclo[2.2.1]heptane as Conformationally Restricted Analogues of Nicotine.
  • Application of Polyamines and Amino Acid Derivatives Based on 2-Azabicycloalkane Backbone in Enantioselective Aldol Reaction.
  • Resolution process.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester.
  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form.
  • Ring closure reactions of bicyclic prolinol and prolin ester enantiomers.
  • Synthesis of 6‐Substituted 7‐Bomoazabicyclo[2.2.
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

Sources

The Advent of Rigidity: A Technical Guide to the Discovery and History of Bicyclic Proline Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proline, the unique cyclic secondary amino acid, imparts significant conformational constraints on peptide structure, making it a cornerstone of protein architecture and function. However, the inherent flexibility of the pyrrolidine ring, which exists in a dynamic equilibrium between two puckered conformations, has spurred the quest for more rigid analogues. This technical guide delves into the discovery and historical development of bicyclic proline analogues, a class of conformationally restricted mimics that have revolutionized peptidomimetics and drug design. By "locking" the proline ring into a defined geometry, these analogues offer unparalleled control over peptide and small molecule conformation, leading to enhanced biological activity, selectivity, and metabolic stability. This document provides a comprehensive overview of the key milestones, synthetic strategies, and seminal applications that have shaped this exciting field of medicinal chemistry.

The Proline Conundrum: A Tale of Two Puckers

The proteinogenic amino acid L-proline is unique in its cyclic structure, which restricts the backbone dihedral angle φ to approximately -60°.[1][2] This rigidity is fundamental to the formation of secondary structures like β-turns and polyproline helices.[2] However, the five-membered pyrrolidine ring is not entirely planar and can adopt two primary, low-energy envelope conformations: Cγ-endo (exo pucker) and Cγ-exo (endo pucker).[2] The interconversion between these two states, along with the cis/trans isomerization of the preceding peptide bond, introduces a degree of conformational heterogeneity that can be detrimental to potent and selective receptor binding.[2] This inherent flexibility has been a driving force in the development of conformationally constrained proline analogues.

The Dawn of a New Era: The Discovery of 2,4-Methanoproline

The history of bicyclic proline analogues begins with the isolation of a naturally occurring non-proteinogenic amino acid, (2S,4S)-2,4-methanoproline , from the seeds of Ateleia herbert smithii in 1980.[3][4] This plant, native to Costa Rica, is notably resistant to predation by a wide variety of seed predators, suggesting that 2,4-methanoproline may act as a potent antifeedant.[4] The discovery of this unique bicyclo[2.1.1]hexane system marked a significant turning point, providing the first glimpse into nature's use of rigid proline scaffolds. The fixed conformation of 2,4-methanoproline, where the bridge restricts the pyrrolidine ring, was immediately recognized for its potential to stabilize specific peptide conformations, particularly the trans peptide bond.[4][5]

Charting the Synthetic Landscape: Building the Bicyclic Core

The intriguing structure and potential applications of 2,4-methanoproline spurred the development of numerous synthetic strategies. Early approaches often involved intramolecular [2+2] photocycloadditions.[4][5]

Key Synthetic Strategies for Bicyclic Proline Analogues

The synthesis of bicyclic proline analogues is a testament to the ingenuity of organic chemists. Several key strategies have emerged over the years, each with its own advantages and limitations.

  • Intramolecular Cycloadditions: As mentioned, [2+2] photocycloadditions were among the first methods employed for the synthesis of the 2-azabicyclo[2.1.1]hexane skeleton of 2,4-methanoproline.[4][5] More recently, formal [3+2] intramolecular aziridine-allylsilane cycloadditions have been developed to construct bicyclic proline analogues.[6]

  • Intramolecular Nucleophilic Substitution: A shorter and more efficient synthesis of 2,4-methanoproline was developed utilizing an intramolecular nucleophilic substitution as the key step for the formation of the bicyclic skeleton.[4][7] This approach avoids the often-unpredictable nature of photochemical reactions.

  • Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of a variety of cyclic and bicyclic systems. It has been successfully applied to the synthesis of novel bicyclic proline analogues.

  • Diels-Alder Reactions: The Diels-Alder reaction is a classic method for the formation of six-membered rings and has been employed in the synthesis of certain classes of bicyclic proline analogues, such as 7-azabicyclo[2.2.1]heptane derivatives.[8]

  • Asymmetric Synthesis: The development of enantioselective methods has been crucial for accessing stereochemically pure bicyclic proline analogues, which is essential for their use in drug discovery.[9]

Representative Synthetic Protocol: Synthesis of 2,4-Methanoproline

The following protocol is a representative example of a concise synthesis of 2,4-methanoproline, highlighting the key intramolecular nucleophilic substitution step.[4][7]

Scheme 1: Synthesis of 2,4-Methanoproline

G cluster_0 Synthesis of 2,4-Methanoproline allyl_benzyl_ether Allyl benzyl ether intermediate_1 Intermediate 1 allyl_benzyl_ether->intermediate_1 1. Dichloroketene [2+2] cycloaddition intermediate_2 Intermediate 2 intermediate_1->intermediate_2 2. Reduction intermediate_3 Intermediate 3 intermediate_2->intermediate_3 3. Ring opening & amination methanoproline 2,4-Methanoproline intermediate_3->methanoproline 4. Intramolecular nucleophilic substitution

Caption: A streamlined synthetic route to 2,4-methanoproline.

Step 1: [2+2] Cycloaddition Allyl benzyl ether is reacted with dichloroketene, generated in situ, to form a cyclobutanone intermediate.[3]

Step 2: Reduction The ketone is reduced to the corresponding alcohol using a suitable reducing agent like sodium borohydride.

Step 3: Ring Opening and Amination The cyclobutane ring is opened, and an amino group is introduced. This can be achieved through a multi-step sequence involving conversion of the alcohol to a leaving group, followed by displacement with an amine source.

Step 4: Intramolecular Nucleophilic Substitution The key cyclization step involves an intramolecular nucleophilic attack of the nitrogen atom onto an electrophilic carbon, forming the 2-azabicyclo[2.1.1]hexane core.[4][7]

Step 5: Deprotection Finally, removal of the benzyl protecting group yields 2,4-methanoproline.[3]

A Spectrum of Structures: The Ever-Expanding Family of Bicyclic Proline Analogues

The initial discovery of 2,4-methanoproline opened the floodgates to the design and synthesis of a diverse array of bicyclic proline analogues. These can be broadly classified based on the nature of the bicyclic system.

Analogue ClassBicyclic SystemKey Conformational FeaturesRepresentative Example
Methanoprolines Azabicyclo[2.1.1]hexaneRigidly constrained pyrrolidine ring, influences peptide bond geometry.2,4-Methanoproline
Ethano-bridged Analogues Azabicyclo[2.2.1]heptaneLarger bicyclic system, offers different spatial arrangements of substituents.7-Azabicyclo[2.2.1]heptane-1-carboxylic acid
Fused-Ring Analogues e.g., Octahydrocyclopenta[c]pyrroleFused carbocycle restricts the pyrrolidine conformation.[10](1S,3aR,6aS)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Azabicyclo[3.1.0]hexanes Azabicyclo[3.1.0]hexaneFused cyclopropane ring introduces significant strain and unique conformational properties.[9][11]3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

From Bench to Bedside: Applications in Drug Discovery and Peptide Design

The true impact of bicyclic proline analogues lies in their application in medicinal chemistry and peptide science. By enforcing a specific conformation, these rigid scaffolds have been instrumental in the design of potent and selective therapeutic agents.[12][13][14]

Peptidomimetics and Drug Design

The incorporation of bicyclic proline analogues into peptides can lead to:

  • Enhanced Receptor Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.[13]

  • Increased Proteolytic Stability: The unnatural bicyclic structure is often resistant to cleavage by proteases, improving the pharmacokinetic profile of peptide-based drugs.[15]

  • Improved Oral Bioavailability: The rigid structure can mask polar groups and improve membrane permeability.

A notable example is the use of a bicyclic proline analogue in the structure of the anti-HCV drug Telaprevir .[10] The (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid core is a key component of this protease inhibitor.[10] More recently, a novel bicyclic[3.3.0]proline peptidyl α-ketoamide has been identified as a potent inhibitor of the SARS-CoV-2 3CL protease.[16]

Probing Protein Structure and Function

Bicyclic proline analogues also serve as powerful tools for studying protein structure and function. By replacing a native proline residue with a rigid analogue, researchers can investigate the importance of a specific proline pucker or peptide bond isomerization state for protein folding, stability, and activity.[1][17]

The Future is Rigid: Emerging Trends and Future Directions

The field of bicyclic proline analogues continues to evolve, with several exciting areas of research emerging:

  • Novel Bicyclic Scaffolds: The design and synthesis of new, more complex bicyclic systems will provide access to previously unexplored conformational space.[18][19]

  • Catalysis: Bicyclic proline analogues have shown promise as organocatalysts for asymmetric reactions, leveraging their rigid structures to control stereoselectivity.[20]

  • Chemical Biology: The development of bicyclic proline analogues with bioorthogonal handles will enable their use in chemical biology applications, such as activity-based protein profiling and in vivo imaging.

Conclusion

The journey from the discovery of a natural product in a Costa Rican plant to the development of life-saving drugs is a testament to the power of chemical synthesis and medicinal chemistry. Bicyclic proline analogues have transformed our ability to control molecular conformation, providing a powerful platform for the design of next-generation therapeutics and chemical probes. As synthetic methodologies become more sophisticated and our understanding of the interplay between conformation and biological activity deepens, the future for these rigid and remarkable molecules is brighter than ever.

References

  • Chen, X., Li, P., Huang, J., Yang, Y., Zhang, H., Wang, Z., Zhu, Z., Wang, J., Zhang, J., Chen, K., He, H., Long, C., & Chen, S. (2023). Discovery of novel bicyclic[3.3.0]proline peptidyl α-ketoamides as potent 3CL-protease inhibitors for SARS-CoV-2. European Journal of Medicinal Chemistry, 258, 115574. [Link]

  • Rammeloo, T., Stevens, C. V., & De Kimpe, N. (2002). Synthesis of 2,4-Methanoproline Analogues via an Addition−Intramolecular Substitution Sequence. The Journal of Organic Chemistry, 67(20), 7179–7185. [Link]

  • Rammeloo, T., & Stevens, C. V. (2002). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, (2), 152-153. [Link]

  • Rammeloo, T., & Stevens, C. V. (2002). A new and short method for the synthesis of 2,4-methanoproline. Chemical Communications, (2), 152-153. [Link]

  • Rammeloo, T., & Stevens, C. V. (2002). A new and short method for the synthesis of 2,4-methanoproline. ResearchGate. [Link]

  • Zarudnitskii, E. V., Yaremenko, A. G., & Komarov, I. V. (2018). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. ResearchGate. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. ResearchGate. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues. Chemical Reviews. [Link]

  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

  • Calaza, M. I., Sayago, F. J., & Cativiela, C. (2015). Synthesis of [c]‐Fused Bicyclic Proline Analogues. European Journal of Organic Chemistry, 2015(11), 2341-2354. [Link]

  • Calaza, M. I., Sayago, F. J., & Cativiela, C. (2015). Synthesis of [c]-Fused Bicyclic Proline Analogues. ResearchGate. [Link]

  • Li, D., et al. (2021). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 993-1000. [Link]

  • Xiang, Z., et al. (2005). Design, Synthesis, and Evaluation of Proline and Pyrrolidine Based Melanocortin Receptor Agonists. A Conformationally Restricted Dipeptide Mimic Approach. Journal of Medicinal Chemistry, 48(19), 5970-5978. [Link]

  • PrepChem. (n.d.). Synthesis of 1. 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid. PrepChem.com. [Link]

  • Miller, S. J., & Shoulders, M. D. (2021). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. STAR protocols, 2(3), 100720. [Link]

  • D'mello, R., & Gellman, S. H. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12894–12904. [Link]

  • D'mello, R., & Gellman, S. H. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(40), 12894–12904. [Link]

  • Shinisha, C. B., & Sunoj, R. B. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(8), 1287-1294. [Link]

  • Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Iris-Biotech. [Link]

  • U.S. Patent No. 4,255,334. (1981). Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
  • Meiberga, M. A. (2022, February 11). SYNTHESIS OF BICYCLIC PROLINE ANALOGUES. [Link]

  • Reznikov, A. G., et al. (2008). Convenient synthesis of an enantiomerically pure bicyclic proline and its N-oxyl derivatives. Tetrahedron: Asymmetry, 19(23), 2711-2715. [Link]

  • Hanessian, S., et al. (2022). Proline Methanologues: Design, Synthesis, Structural Properties, and Applications in Medicinal Chemistry. Angewandte Chemie International Edition, 61(18), e202117366. [Link]

  • George, J., et al. (2009). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 17(10), 3655-3663. [Link]

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 12(6), 949-953. [Link]

  • Tverezovsky, V. V., Baird, M. S., & Bolesov, I. G. (1997). Synthesis of (2S, 3R, 4S)-3,4-Methanoproline and Analogues by Cyclopropylidene Insertion. Tetrahedron, 53(43), 14773-14792. [Link]

  • Wang, Y., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 34(1), 136-142. [Link]

  • Angelini, A., et al. (2019). Genetically-encoded discovery of proteolytically stable bicyclic inhibitors for morphogen NODAL. Chemical Science, 10(31), 7343-7350. [Link]

  • Thamm, P., & Hofmann, H. J. (2004). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b (pp. 135-164). Georg Thieme Verlag. [Link]

  • Bergmeier, S. C., Fundy, S. L., & P. (1999). Synthesis of bicyclic proline analogs using a formal [3 + 2] intramolecular aziridine-allylsilane cycloaddition reaction. Tetrahedron Letters, 40(30), 5529-5532. [Link]

  • Zarudnitskii, E. V., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). Journal of Organic and Pharmaceutical Chemistry, 22(3), 4-15. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

Sources

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid as a proline surrogate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Strategic Application of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid as a Proline Surrogate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a conformationally constrained proline surrogate, for researchers, medicinal chemists, and drug development professionals. We will delve into the rationale behind its use, its synthesis, its incorporation into peptides, and the profound impact it has on molecular stability and biological activity.

The Proline Conundrum: A Double-Edged Sword in Peptide Therapeutics

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a five-membered ring, is a powerful tool for nature and peptide chemists alike. Its rigid structure restricts the peptide backbone's flexibility, often inducing specific secondary structures like β-turns, which are critical for molecular recognition and biological function.

However, this same rigidity presents challenges:

  • Cis-Trans Isomerism: The X-Pro peptide bond can exist in both cis and trans conformations, leading to a heterogeneous mixture of conformers. This can complicate structural analysis and result in a loss of binding affinity if only one conformer is active.

  • Proteolytic Susceptibility: While generally more stable than other peptide bonds, the X-Pro linkage is still a target for specific proteases.

To overcome these limitations, medicinal chemists have developed a range of proline surrogates designed to lock the peptide backbone into a single, biologically relevant conformation. Among the most effective of these are the bicyclic constrained amino acids, with 2-azabicyclo[2.2.1]heptane-3-carboxylic acid emerging as a particularly valuable scaffold. This guide will focus on the specific (1R,3S,4S) stereoisomer, a constrained analog that offers precise control over peptide architecture.

Structural Rationale: Why a Bicyclic Proline Surrogate?

This compound imposes a much higher degree of conformational rigidity than proline itself. The bicyclic system effectively locks the torsion angles of the peptide backbone, preventing the cis-trans isomerization around the preceding peptide bond. This pre-organization of the peptide backbone can significantly reduce the entropic penalty upon binding to a biological target, often leading to a substantial increase in binding affinity and selectivity.

The specific stereochemistry—(1R,3S,4S)—is crucial. It defines the spatial orientation of the carboxylic acid group and the bridgehead, which in turn dictates the geometry of the resulting peptide backbone. This precise three-dimensional structure is designed to mimic and stabilize a β-turn conformation, a common motif in protein-protein interactions.

Figure 1: Comparison of Proline and the Bicyclic Surrogate.

Synthesis Strategy: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is a non-trivial process that relies on a key stereoselective step. A common and effective approach involves a [4+2] Diels-Alder cycloaddition reaction.

Core Synthesis Workflow

The general strategy involves the reaction of a chiral dienophile with cyclopentadiene to establish the bicyclic core and set the crucial stereocenters.

G start Start: Chiral Dienophile + Cyclopentadiene da_reaction [4+2] Diels-Alder Cycloaddition start->da_reaction Sets core stereochemistry hydrolysis Ester Hydrolysis da_reaction->hydrolysis Removes ester protecting group protect N-Protection (e.g., Fmoc) - COOH Activation hydrolysis->protect Prepares for SPPS final_product Final Product: Fmoc-(1R,3S,4S)-2-azabicyclo[2.2.1] heptane-3-carboxylic acid protect->final_product

Figure 2: Synthetic Workflow for the Proline Surrogate.

Detailed Experimental Protocol

Step 1: Diels-Alder Cycloaddition

  • Reactants: A chiral acrylate derivative (e.g., derived from a chiral auxiliary) is used as the dienophile. Freshly cracked cyclopentadiene is used as the diene.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) in a suitable solvent like dichloromethane, often in the presence of a Lewis acid catalyst to promote stereoselectivity.

  • Rationale: The use of a chiral auxiliary guides the facial selectivity of the cyclopentadiene addition, preferentially forming the desired stereoisomer. The Lewis acid coordinates to the dienophile, enhancing its reactivity and stereodirecting effect.

Step 2: Reductive Cyclization and Auxiliary Removal

  • Process: The resulting adduct undergoes a series of transformations, including reduction of a nitro group (if present in the dienophile) and subsequent intramolecular cyclization to form the 2-azabicyclo[2.2.1]heptane ring system. The chiral auxiliary is then cleaved under specific conditions that do not racemize the newly formed stereocenters.

  • Rationale: This sequence is designed to efficiently construct the bicyclic core while preserving the stereochemical integrity established in the Diels-Alder step.

Step 3: N-Protection for Peptide Synthesis

  • Reactant: The free secondary amine of the bicyclic amino acid is protected, most commonly with an Fmoc (9-fluorenylmethyloxycarbonyl) group for use in solid-phase peptide synthesis (SPPS).

  • Conditions: The reaction is typically performed using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in a mixture of dioxane and aqueous sodium bicarbonate.

  • Rationale: The Fmoc group is stable to the acidic conditions used for cleavage of side-chain protecting groups (like Boc) but is readily removed by a mild base (e.g., piperidine), making it orthogonal to other protecting groups and ideal for SPPS.

Incorporation into Peptides and Impact Analysis

The true value of this surrogate is realized when it is incorporated into a peptide sequence. Its rigid structure can dramatically alter the properties of the final molecule.

Solid-Phase Peptide Synthesis (SPPS) Workflow

G cluster_workflow SPPS Cycle with Proline Surrogate resin Resin C-terminal amino acid attached deprotection1 Fmoc Deprotection Reagent: 20% Piperidine in DMF resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Coupling Fmoc-Protected Surrogate + HBTU/HATU + DIPEA wash1->coupling Forms new peptide bond wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) Reagent: Acetic Anhydride wash2->capping repeat Repeat Cycle for Next Amino Acid capping->repeat

Figure 3: Workflow for incorporating the surrogate via SPPS.

Protocol Note: Due to the steric hindrance of the bicyclic structure, coupling of the Fmoc-protected surrogate may require extended reaction times or the use of a more potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) compared to standard reagents like HBTU.

Performance Metrics: A Comparative Analysis

The introduction of this compound can lead to significant improvements in key drug-like properties.

PropertyStandard Proline-Containing PeptideSurrogate-Containing PeptideRationale for Improvement
Conformational Stability Exists as cis/trans isomersLocked in a single, stable conformationThe bicyclic structure prevents rotation around the N-Cα bond, eliminating cis-trans isomerization.
Proteolytic Resistance Susceptible to specific proteases (e.g., DPP-IV)Highly resistant to proteolytic cleavageThe sterically hindered and conformationally constrained peptide bond is not recognized by protease active sites.
Receptor Binding Affinity (Kd) VariableOften significantly increased (lower Kd)Pre-organization of the peptide into the bioactive conformation reduces the entropic penalty of binding.
Target Selectivity May exhibit off-target bindingOften enhancedThe rigid conformation fits more precisely into the intended target's binding pocket, reducing interactions with other receptors.

Conclusion and Future Outlook

This compound is more than just a proline substitute; it is a strategic tool for peptide optimization. By enforcing a specific, rigid conformation, it addresses the inherent liabilities of proline, namely conformational heterogeneity and proteolytic instability. The result is often a peptide with superior binding affinity, enhanced selectivity, and a significantly improved pharmacokinetic profile.

As the demand for peptide therapeutics continues to grow, the use of such sophisticated building blocks will become increasingly central to the design of next-generation drugs. The synthetic investment required to produce this surrogate is frequently outweighed by the dramatic improvements in the final compound's performance, making it a critical component in the modern medicinal chemist's toolkit.

References

  • Proline-rich sequences in protein-protein interactions. Journal of Molecular Recognition.[Link]

  • The Synthesis and Applications of Azabicyclo[x.y.z]alkane Amino Acids as Constrained Scaffolds in Medicinal Chemistry. Chemical Reviews.[Link]

  • Conformationally constrained amino acids: synthesis and applications. Tetrahedron.[Link]

  • A short and efficient synthesis of a novel bicyclic proline analogue. Tetrahedron: Asymmetry.[Link]

  • Recent advances in the solid-phase synthesis of cyclic peptides. Beilstein Journal of Organic Chemistry.[Link]

A Technical Guide to the Chiral Purity Analysis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemical Integrity in a Key Pharmaceutical Building Block

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a constrained bicyclic amino acid analogue, represents a cornerstone chiral building block in modern drug development. Its rigid structure is pivotal in the synthesis of a variety of pharmacologically active agents, including the potent hepatitis C virus (HCV) NS5A inhibitor, Ledipasvir.[1] The specific stereochemistry of this compound is not merely a matter of molecular architecture; it is fundamental to its biological activity and, consequently, to the safety and efficacy of the final drug product. The incorrect enantiomer can be inactive or, in the worst-case scenario, elicit off-target effects and toxicity.

Therefore, the rigorous assessment and control of the chiral purity of this compound is a non-negotiable aspect of quality control in pharmaceutical manufacturing. This in-depth technical guide provides a comprehensive overview of the principal analytical methodologies for determining the enantiomeric excess of this critical intermediate. We will delve into the mechanistic underpinnings of each technique, provide field-proven experimental protocols, and offer insights to empower researchers, scientists, and drug development professionals in ensuring the stereochemical integrity of their synthetic pathways.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a formidable challenge. To resolve a racemic or enantiomerically enriched mixture, a chiral environment must be introduced. This can be achieved through various analytical techniques, which can be broadly categorized as direct or indirect methods. This guide will focus on the most robust and widely adopted techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Part 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Workhorse of Enantiomeric Purity Assessment

HPLC is the preeminent technique for chiral separations due to its high resolution, sensitivity, and reproducibility. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent (CDA).

Direct Chiral HPLC on Polysaccharide-Based Stationary Phases

The direct approach involves the use of a column where the stationary phase is itself chiral. For bicyclic amino acids and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability and excellent resolving power.[2][3]

Causality of Separation: The separation mechanism relies on the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. These complexes have different association constants, leading to differential retention times. The interactions involved are a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

Workflow for Direct Chiral HPLC Analysis:

Figure 2: General workflow for the indirect chiral HPLC analysis of this compound.

Experimental Protocol: Indirect Chiral HPLC with Marfey's Reagent

Objective: To form diastereomeric derivatives of the enantiomers of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and separate them on an achiral column.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Achiral Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Marfey's Reagent (FDAA)

  • Sodium bicarbonate, Acetone, Hydrochloric acid

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

Procedure:

  • Derivatization:

    • Dissolve ~1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate solution.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and neutralize with 200 µL of 1 M HCl.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Mobile Phase: A gradient elution from Mobile Phase A to Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 20 µL

    • Detection: UV at 340 nm. [4]3. Analysis and Quantification: As described in the direct method.

Part 2: Chiral Analysis by NMR Spectroscopy

NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, often without the need for chromatographic separation. The use of a chiral solvating agent (CSA) is a common approach. [5][6] Causality of Differentiation: A CSA is a chiral molecule that forms non-covalent diastereomeric complexes with the enantiomers of the analyte in solution. These complexes have different magnetic environments, leading to separate signals in the NMR spectrum for the two enantiomers. The integration of these signals allows for the determination of the enantiomeric ratio.

Workflow for NMR-based Chiral Purity Analysis:

Figure 3: General workflow for NMR-based chiral purity analysis using a chiral solvating agent.

Experimental Protocol: NMR with a Chiral Solvating Agent

Objective: To resolve the NMR signals of the enantiomers of N-derivatized 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid using a CSA.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Chiral Solvating Agent (e.g., (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid for ¹⁹F NMR or a bis-thiourea CSA for ¹H NMR) [5]* N-derivatized analyte (e.g., N-3,5-dinitrobenzoyl derivative) for enhanced interaction with the CSA. [7]* Deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the N-derivatized analyte in the deuterated solvent.

    • Prepare a stock solution of the CSA in the same solvent.

    • In an NMR tube, mix the analyte solution with a stoichiometric amount (or a slight excess) of the CSA solution.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton or fluorine atom in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess as previously described.

Part 3: Gas Chromatography (GC) for Chiral Analysis

For volatile or semi-volatile compounds, GC on a chiral stationary phase is a high-resolution technique for enantiomeric separation. For amino acids, derivatization is necessary to increase their volatility. [1][8][9] Causality of Separation: Similar to chiral HPLC, separation is achieved through differential interactions between the derivatized enantiomers and the chiral stationary phase, leading to different retention times.

Workflow for Chiral GC Analysis:

Figure 4: General workflow for the chiral GC analysis of this compound.

Experimental Protocol: Chiral GC-MS

Objective: To separate and quantify the volatile derivatives of the enantiomers of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid.

Instrumentation and Materials:

  • GC-MS system

  • Chiral Capillary Column (e.g., Chirasil-L-Val) [8]* Derivatization reagents (e.g., Isopropanol/HCl, Trifluoroacetic anhydride)

Procedure:

  • Derivatization:

    • Esterification: Heat the amino acid sample in 3 M HCl in isopropanol.

    • Acylation: React the resulting ester with trifluoroacetic anhydride.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Column: Chirasil-L-Val

    • Oven Program: A suitable temperature gradient (e.g., starting at 80 °C and ramping to 200 °C).

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. [1]3. Analysis and Quantification: As described for the HPLC methods.

Data Summary Table:

TechniquePrincipleStationary PhaseDerivatization Required?Key Advantages
Direct HPLC Diastereomeric interaction with CSPChiral (e.g., Polysaccharide-based)NoSimple, direct analysis
Indirect HPLC Separation of diastereomersAchiral (e.g., C18)Yes (with CDA)Uses standard columns
NMR Diastereomeric complexation with CSAN/ARecommended (N-derivatization)Non-separative, rapid
GC Differential interaction with CSPChiral (e.g., Chirasil-L-Val)Yes (for volatility)High resolution

Table 2: Comparison of analytical techniques for the chiral purity determination of this compound.

Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity

The determination of the chiral purity of this compound is a critical step in the synthesis of many important pharmaceuticals. This guide has outlined several robust analytical techniques, each with its own set of advantages and considerations. While direct HPLC on a chiral stationary phase often represents the most straightforward and widely used approach, indirect HPLC, chiral NMR, and chiral GC provide powerful alternatives. The choice of method will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity, and the sample matrix. A thorough understanding of the principles and practical application of these techniques is essential for any scientist involved in the development and quality control of chiral drug substances.

References

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. Journal of Chromatographic Science, 49(1), 67-71. [Link]

  • WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. MDPI. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. ResearchGate. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 247. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2425, 145-156. [Link]

  • Chiral separation of amino acids by gas chromatography (2004). SciSpace. [Link]

Sources

The Strategic Integration of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Peptide Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Engineering Stability and Bioactivity Beyond Nature's Confines

In the landscape of modern drug discovery, peptides represent a class of therapeutics celebrated for their high potency and specificity. However, their inherent conformational flexibility and susceptibility to proteolytic degradation have historically limited their clinical utility. The strategic incorporation of non-canonical, conformationally constrained amino acids has emerged as a powerful tool to overcome these limitations. This technical guide delves into the multifaceted role of a particularly compelling proline analogue, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, in the field of peptide engineering. By dissecting its structural implications, synthetic integration, and impact on biological activity, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of its potential to unlock novel therapeutic modalities.

The Proline Problem and a Bicyclic Solution

Proline, unique among the proteinogenic amino acids for its secondary amine, imparts significant conformational constraints on a peptide backbone. The cis-trans isomerization of the Xaa-Pro peptide bond is a critical determinant of peptide and protein folding and function.[1] However, the natural flexibility of the pyrrolidine ring still allows for a degree of conformational heterogeneity. For therapeutic peptides, this flexibility can be a liability, leading to reduced receptor binding affinity and increased susceptibility to enzymatic degradation.

This compound, a bicyclic proline analogue, offers a solution by introducing a rigid norbornane framework that severely restricts the conformational freedom of the peptide backbone.[2][3] This rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity for its target and sterically shielding it from proteolytic enzymes.

Structural and Conformational Impact: A Deeper Dive

The incorporation of this compound into a peptide chain has profound and predictable consequences on its three-dimensional structure.

Induction of β-Turns and Cis-Amide Bonds

The rigid bicyclic structure of this proline analogue is a potent inducer of β-turn conformations, which are critical for molecular recognition in many biological processes.[4] Furthermore, NMR studies have demonstrated that the inclusion of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid significantly increases the propensity of the peptidyl-proline bond to adopt a cis conformation.[5] This is a crucial feature, as the cis conformation is often associated with the bioactive state of many peptides.

A Comparative Look at Conformational Parameters

The structural rigidity of this compound is evident when comparing its bond angles to that of proline. X-ray crystallographic data reveals a Cα-N-Cδ bond angle of approximately 107°, a notable deviation from the 104° observed in proline, reflecting the strain of the bicyclic system.[3] This altered geometry directly influences the local and global conformation of the peptide.

ParameterProlineThis compound
Ring Pucker Flexible (endo/exo)Rigid
Cα-N-Cδ Angle ~104°~107°[3]
Favored Amide Bond Predominantly transIncreased propensity for cis[5]
Secondary Structure Can support various conformationsPotent β-turn inducer[4]

Table 1: Comparative conformational parameters of Proline versus this compound.

Synthesis and Incorporation into Peptides

The practical application of this compound in peptide engineering hinges on its efficient synthesis and incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Synthesis of the Monomer

An improved, multigram scale synthesis of enantiopure this compound has been developed, making this valuable building block more accessible. The synthesis typically involves a hetero-Diels-Alder reaction between an imine and cyclopentadiene, followed by hydrogenation and hydrolysis.[6]

Synthesis_Workflow A Ethyl Glyoxylate + (R)-Phenylethylamine B Chiral Imine Intermediate A->B D [4+2] Cycloaddition (Hetero-Diels-Alder) B->D C Cyclopentadiene C->D E Diastereomeric Cycloadduct D->E F Hydrogenation (Pd/C) E->F G Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate F->G H Acid Hydrolysis (HCl) G->H I This compound HCl H->I

Caption: Simplified workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Protocol

For incorporation into peptides, the N-Boc protected form, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is commercially available and widely used.[7][8][9][10] Due to the steric hindrance of this bicyclic amino acid, robust coupling reagents are recommended to ensure efficient peptide bond formation.

Experimental Protocol: Coupling of N-Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents of (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and 1.95 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Coupling Reaction: Add 4.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution. Immediately add the solution to the deprotected resin.

  • Reaction Monitoring: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative ninhydrin (Kaiser) test. For sterically hindered amino acids, a double coupling may be necessary if the initial test is positive.

  • Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next coupling cycle.

SPPS_Cycle Start Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (N-Boc-Aza-Bicyclo-AA, HBTU/HATU, DIPEA) Wash1->Coupling Coupling->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Next_Cycle Next Amino Acid or Cleavage Wash2->Next_Cycle

Caption: SPPS cycle for incorporation of the constrained amino acid.

Impact on Biological Properties and Therapeutic Applications

The engineered structural features imparted by this compound translate into tangible improvements in the biological properties of peptides.

Enhanced Proteolytic Stability

The rigid bicyclic structure provides steric hindrance that can protect adjacent peptide bonds from enzymatic cleavage.[1] While specific quantitative data for this particular analogue is emerging, studies on peptides containing other constrained proline analogues have shown a significant increase in half-life in plasma and other biological matrices.[7] For example, the degradation of a proline-rich antibacterial peptide in mouse serum was significantly reduced, with a half-life of approximately 230 minutes.[11]

Modulation of Receptor Binding and Activity

By locking the peptide into a bioactive conformation, this constrained amino acid can significantly enhance receptor binding affinity and biological activity.

Case Study 1: Transforming Growth Factor-alpha (TGF-α) Analogues

Synthetic peptides based on the B-loop of human TGF-α, where Proline-30 was replaced with enantiomers of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, were shown to be mitogenically active. These constrained analogues stimulated DNA synthesis in NR6/HER cells with EC50 values in the range of 130-330 µM, demonstrating that they act via the same mechanism as the native TGF-α.[5]

Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A novel DPP-4 inhibitor, Neogliptin, was designed incorporating a 2-azabicyclo[2.2.1]heptane moiety. This compound exhibited potent inhibition of DPP-4 with an IC50 value of 16.8 ± 2.2 nM, which was more potent than the established drugs vildagliptin and sitagliptin.[12]

Compound/PeptideTargetBiological Activity MetricResult
TGF-α AnalogueEpidermal Growth Factor ReceptorEC50 (Mitogenic Activity)130-330 µM[5]
NeogliptinDipeptidyl Peptidase-4 (DPP-4)IC50 (Inhibition)16.8 ± 2.2 nM[12]
Azabicyclo[2.2.1]heptane DerivativeProlyl Endopeptidase (PEP)IC50 (Inhibition)~30 nM

Table 2: Examples of biological activity of peptides and compounds containing the 2-azabicyclo[2.2.1]heptane scaffold.

Future Perspectives and Conclusion

This compound represents a validated and powerful tool in the arsenal of the peptide medicinal chemist. Its ability to rigidly constrain the peptide backbone, induce specific secondary structures, and enhance both proteolytic stability and biological activity makes it an attractive building block for the design of next-generation peptide therapeutics. As our understanding of the intricate relationship between peptide conformation and function deepens, the strategic application of such constrained amino acids will undoubtedly continue to drive the discovery and development of novel drugs for a wide range of diseases.

References

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. [Link]

  • Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Royal Society of Chemistry. [Link]

  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, 97%. Lab Supplies. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. ACS Publications. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Royal Society of Chemistry. [Link]

  • Comparative study of methods to couple hindered peptides. National Institutes of Health. [Link]

  • Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. National Institutes of Health. [Link]

  • Are double couplings in SPPS interesting for purity of short peptides?. ResearchGate. [Link]

  • seco-1-Azacubane-2-carboxylic Acid: Derivative Scope and Comparative Biological Evaluation. ResearchGate. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Taylor & Francis Online. [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. [Link]

  • Proline motifs in peptides and their biological processing. National Institutes of Health. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. [Link]

  • Search by PDB author. Protein Data Bank Japan. [Link]

  • Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency. National Institutes of Health. [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. University of Milan. [Link]

  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2- azanorbornane Scaffold as Positive Allosteric Modulators of D2R. The Royal Society of Chemistry. [Link]

  • New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. ACS Publications. [Link]

  • A peptide-centric local stability assay to unveil protein targets of diverse ligands. bioRxiv. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI. [Link]

Sources

Methodological & Application

The Proline Mimic That Redefined Possibilities: Applications of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Proline's Confines

In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and novel chemical space is perpetual. Proline, with its unique cyclic structure, has long been a cornerstone in the design of peptides and small molecule drugs, imparting crucial turns and kinks in molecular architecture. However, the inherent flexibility of the five-membered pyrrolidine ring can limit the optimization of drug-target interactions. This has led to the exploration of conformationally restricted proline analogs, molecules that mimic the essential features of proline while offering a more defined three-dimensional structure.

Among these, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid stands out as a particularly successful proline surrogate. Its rigid bicyclic framework, a fusion of a pyrrolidine and a cyclopentane ring, significantly reduces conformational freedom. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced potency and selectivity. This application note will delve into the multifaceted applications of this remarkable building block, providing detailed insights and protocols for its use in modern drug discovery.

The Structural Advantage: A Comparative Look at Conformational Rigidity

In proline, the pyrrolidine ring can adopt two primary puckered conformations, known as "endo" and "exo," which influences the orientation of the substituents and the overall peptide backbone. The energy barrier between these conformations is relatively low, allowing for a degree of flexibility. In contrast, the bridged structure of 2-azabicyclo[2.2.1]heptane significantly restricts this ring puckering. This rigidity helps to lock in a specific bioactive conformation, reducing the entropic cost of binding to a target protein and potentially increasing affinity.

Application I: A Cornerstone in Antiviral Therapy - The Ledipasvir Story

One of the most prominent applications of this compound is as a key chiral building block in the synthesis of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein.[1] Ledipasvir, in combination with Sofosbuvir, forms the highly effective antiviral treatment Harvoni®.

Mechanism of Action: Disrupting the HCV Replication Complex

The HCV NS5A protein is a critical component of the viral replication complex, a multi-protein machinery responsible for replicating the viral RNA genome. While NS5A has no enzymatic activity of its own, it functions as a scaffold, orchestrating the interactions between other viral and host proteins necessary for replication. Ledipasvir exerts its antiviral effect by directly binding to domain I of NS5A.[1][2][3] This binding event is thought to disrupt the normal dimerization of NS5A and interfere with its interaction with other components of the replication complex, ultimately halting viral replication and assembly.[4] The rigid bicyclic scaffold of the proline analog in Ledipasvir is crucial for orienting the other parts of the molecule for optimal interaction within the NS5A binding site.

HCV_NS5A_Inhibition cluster_host_cell Hepatocyte cluster_replication HCV Replication Complex NS5A NS5A Protein Viral_RNA Viral RNA NS5A->Viral_RNA binds Host_Factors Host Factors NS5A->Host_Factors interacts with Replication Viral RNA Replication & Virion Assembly NS5A->Replication enables Viral_RNA->Replication Host_Factors->Replication Ledipasvir Ledipasvir Ledipasvir->NS5A directly binds & inhibits function Inhibition Inhibition of Viral Replication & Assembly Ledipasvir->Inhibition leads to

Caption: Mechanism of Ledipasvir Action on HCV NS5A.

Protocol: Synthesis of a Key Ledipasvir Intermediate

The following protocol outlines a representative synthetic step in the production of Ledipasvir, showcasing the incorporation of the N-Boc protected this compound. This procedure is adapted from methodologies described in the patent literature.

Reaction: Amide Coupling to form a Benzimidazole Intermediate

Materials:

  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

  • A suitable benzimidazole amine precursor for Ledipasvir synthesis

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5][6][7]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the benzimidazole amine precursor (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired amide intermediate.

Causality: The choice of HATU as a coupling reagent is deliberate. It is known for its high efficiency, rapid reaction times, and ability to minimize racemization, which is critical when working with chiral molecules like this proline analog.[5][6][7] DIPEA is used as a non-nucleophilic base to facilitate the reaction without competing in the coupling.

Application II: A Novel Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The conformationally rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold has also been successfully exploited in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[8][9][10]

Mechanism of Action: Enhancing Incretin Hormone Levels

DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.

DPP4_Inhibition_Pathway cluster_body Physiological Response to Food Intake Food_Intake Food Intake Intestine Intestine Food_Intake->Intestine GLP1_GIP Release of Incretin Hormones (GLP-1, GIP) Intestine->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is inactivated by Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Secretion->Blood_Glucose Neogliptin Neogliptin (2-azabicyclo[2.2.1]heptane-based inhibitor) Neogliptin->DPP4 inhibits

Caption: The role of DPP-4 inhibition in glucose homeostasis.

Structure-Activity Relationship (SAR) and Biological Data

Research in this area has led to the development of potent DPP-4 inhibitors incorporating the (1R,3S,4S)-2-azabicyclo[2.2.1]heptane scaffold. A notable example is a compound referred to as "Neogliptin".[8][9][10] The rigid bicyclic structure is thought to provide an optimal orientation for the other functional groups of the inhibitor to interact with the active site of the DPP-4 enzyme.

CompoundScaffold ModificationDPP-4 IC₅₀ (nM)Reference
VildagliptinPyrrolidine-based-[9]
Sitagliptinβ-amino acid-based-[9]
Neogliptin (12a) (1R,3S,4S)-2-azabicyclo[2.2.1]heptane 16.8 ± 2.2 [9]
Compound 9a Modified Neogliptin with 1,2,4-oxadiazole 4.3 [8]

Table 1: Comparative in vitro potency of DPP-4 inhibitors.

The data clearly demonstrates that the incorporation of the 2-azabicyclo[2.2.1]heptane scaffold in Neogliptin results in a potent DPP-4 inhibitor, with further modifications leading to even greater potency.

Protocol: General Amide Coupling for SAR Studies

For the exploration of structure-activity relationships, a versatile and reliable coupling method is essential. The following protocol describes a general procedure for coupling the N-Boc protected this compound with a diverse range of amines using EDC/HOBt.

Reaction: EDC/HOBt Mediated Amide Bond Formation

Materials:

  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) to the mixture and stir for 30 minutes at 0 °C.

  • Coupling: In a separate flask, dissolve the amine (1.1 equivalents) and DIPEA (2.0 equivalents) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

Causality: The EDC/HOBt coupling system is a widely used and cost-effective method for amide bond formation. HOBt acts as an additive to suppress racemization and improve the efficiency of the reaction by forming a more reactive HOBt-ester intermediate.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable proline mimetic in medicinal chemistry. Its conformationally constrained nature provides a powerful tool for medicinal chemists to design molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. The successful incorporation of this scaffold into blockbuster drugs like Ledipasvir and promising clinical candidates like Neogliptin underscores its significance.

Future applications of this versatile building block are likely to expand into other therapeutic areas where precise control of molecular conformation is key to achieving desired biological activity. As our understanding of complex biological systems deepens, the demand for such sophisticated and well-defined molecular architectures will undoubtedly continue to grow, ensuring that this compound remains a relevant and impactful tool in the drug discovery arsenal.

References

  • Tararov, V. I., Kadyrov, R., Kadyrova, Z., Dubrovina, N., & Börner, A. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(19), 3861-3866. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). 3-(3-Azabicyclo[8][8][11]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. Pharmaceuticals, 15(10), 1251. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Trukhan, V. M. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. [Link]

  • Tararov, V. I., Kadyrov, R., Kadyrova, Z., Dubrovina, N., & Börner, A. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron Letters, 41(15), 2351-2354. [Link]

  • Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., Trukhan, M. V., Shorshnev, S. V., Tuaeva, N. O., ... & Schiöth, H. B. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). DiVA portal. [Link]

  • Zhejiang Eazy Pharmchem Co., Ltd. (n.d.). (1r,3s,4s)-3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-dimethylethyl ester. Pharmaoffer. [Link]

  • Wikipedia contributors. (2023, December 1). HATU. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

  • Pixorize. (n.d.). NS5A Inhibitors Mnemonic for USMLE. [Link]

  • Targett-Adams, T. R., Graham, E. J., Middleton, T. R., Palmer, M., Lanthier, K., Troke, P. J., ... & Clarke, D. S. (2015). Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent. PLoS ONE, 10(4), e0122834. [Link]

  • Ahmed, A., Felmlee, D. J., & Lemon, S. M. (2014). Approaches to hepatitis C treatment and cure using NS5A inhibitors. Infection and drug resistance, 7, 57. [Link]

  • McGivern, D. R., & Lemon, S. M. (2014). Approaches to hepatitis C treatment and cure using NS5A inhibitors. Drug Design, Development and Therapy, 8, 215. [Link]

Sources

The Strategic Incorporation of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid: A Guide to Synthesizing Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Proline, Engineering Peptide Topology

In the landscape of modern drug discovery, the rational design of peptidomimetics offers a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and conformational flexibility.[1] A key approach in this endeavor is the incorporation of conformationally constrained amino acid surrogates that lock the peptide backbone into a bioactive conformation, thereby enhancing receptor affinity, selectivity, and resistance to enzymatic degradation.[1] (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid bicyclic analog of proline, has emerged as a premier building block for this purpose. Its norbornane framework severely restricts the phi (φ) and psi (ψ) dihedral angles, offering a predictable and stable scaffold for engineering peptide secondary structures like β-turns.[2]

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview, field-proven insights, and detailed protocols for the synthesis and application of this valuable building block. We will delve into the causality behind experimental choices, from the selection of protecting groups to the optimization of coupling conditions, ensuring a robust and reproducible workflow. This document serves as both a strategic manual and a practical bench-top guide for leveraging the unique properties of this compound in the synthesis of next-generation therapeutics. A notable application of this building block is its role as a key intermediate in the synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) NS5A protein, underscoring its industrial and pharmaceutical relevance.[3][4][5][6]

Core Principles: The Advantage of Conformational Rigidity

The utility of this compound stems from its rigid bicyclic structure, which acts as a potent conformational constraint within a peptide sequence. Unlike the relatively flexible five-membered ring of proline, which can adopt multiple puckered conformations, the bridged structure of this analog offers a more defined topology.

Causality of Improved Bioactivity and Stability:

  • Pre-organization for Receptor Binding: By locking a segment of the peptide into a specific conformation that mimics the bound state, the entropic penalty upon binding to a biological target is significantly reduced. This can lead to a substantial increase in binding affinity.

  • Enhanced Proteolytic Resistance: Proteases typically recognize and cleave peptides in an extended or specific β-strand conformation. Constraining the peptide backbone into a turn or helical structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo.[7]

  • Improved Selectivity: The well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target binding and associated side effects. The steric bulk and conformational restriction around the nitrogen atom are likely important for subtype discrimination in receptors.[8]

Section 1: Synthesis of the Building Block

A robust and scalable synthesis of the core building block is paramount. An improved, multi-gram scale preparation avoids the need for tedious chromatographic purification, making it highly suitable for drug development campaigns. The following protocol is adapted from a highly efficient stereoselective synthesis.

Workflow for Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Imine Formation & Diels-Alder cluster_1 Step 2: Reduction & Deprotection cluster_2 Step 3: Hydrolysis A Ethyl Glyoxylate + (R)-Phenylethylamine B Chiral Imine Intermediate A->B Condensation (CH2Cl2, 0°C) D [4+2] Cycloadduct (Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]- 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate) B->D Hetero-Diels-Alder (BF3·Et2O, CF3COOH, -60°C) C Cyclopentadiene C->D E Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1] heptane-3-carboxylate HCl D->E Hydrogenation (H2, Pd/C) (Removes phenylethyl group & reduces double bond) F Final Product: (1R,3S,4S)-2-Azabicyclo[2.2.1] heptane-3-carboxylic acid E->F Acid Hydrolysis (6M HCl, reflux)

Caption: Stereoselective synthesis of the target bicyclic amino acid.

Protocol 1: Multi-gram Synthesis of this compound hydrochloride

This protocol details the key steps for obtaining the ethyl ester hydrochloride, which is the direct precursor to the free amino acid.

Step A: Hetero-Diels-Alder Cycloaddition

  • To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol) and molecular sieves (4 Å, 50 g) in CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) over 30 minutes with stirring.

  • Stir the mixture for an additional 1 hour at 0°C to ensure complete imine formation.

  • Cool the reaction mixture to -60°C.

  • Sequentially add CF₃COOH (19.3 mL, 0.25 mol) and BF₃·Et₂O (31 mL, 0.25 mol), followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).

  • Allow the reaction to proceed, monitoring by TLC for the consumption of the imine.

  • Upon completion, quench the reaction and work up to isolate the crude cycloadduct hydrochloride salt, Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride .

Step B: Hydrogenation and Deprotection

  • In a suitable high-pressure reactor, hydrogenate the crude cycloadduct from the previous step (e.g., 17.7 g, 0.057 mol) in the presence of 5% Pd/C catalyst (1.7 g) in absolute ethanol (20 mL).

  • Pressurize the reactor with H₂ to 15 bar.

  • Maintain the reaction with stirring for approximately 4 days, or until hydrogen uptake ceases. This step concurrently reduces the double bond and removes the chiral auxiliary via hydrogenolysis.

  • Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with absolute ethanol.

  • Evaporate the combined filtrates under reduced pressure. Wash the residue with Et₂O/EtOH and then Et₂O, and dry to yield Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride as a solid (Typical yield: ~94%).

Step C: Saponification

  • Dissolve the ester hydrochloride (e.g., 1.3 g, 6.3 mmol) in 6 M aqueous HCl (10 mL).

  • Heat the solution under reflux for 6 hours to hydrolyze the ester.

  • Evaporate the solvent to dryness.

  • Recrystallize the residue from isopropanol/Et₂O to yield analytically pure This compound hydrochloride .

Section 2: Preparation for Peptide Synthesis: N-Protection

For incorporation into a peptide chain using Solid Phase Peptide Synthesis (SPPS), the α-amino group of the building block must be protected. The Fluorenylmethyloxycarbonyl (Fmoc) group is the protection of choice for modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[9][10]

Why Fmoc is the Preferred Protecting Group:

  • Orthogonality: The Fmoc group is removed by a weak base (typically piperidine), while the final cleavage of the peptide from the resin and removal of side-chain protecting groups is performed with strong acid (e.g., Trifluoroacetic acid - TFA). This prevents premature deprotection of side chains during the synthesis cycles.[10]

  • Mild Conditions: Base-mediated Fmoc removal is significantly milder than the repetitive acid treatments required in Boc-based chemistry, preserving the integrity of acid-sensitive sequences and modifications.[10][]

  • Real-Time Monitoring: The dibenzofulvene byproduct released during Fmoc deprotection has a strong UV absorbance, allowing for quantitative, real-time monitoring of the deprotection step to ensure reaction completion.[9]

Protocol 2: N-Fmoc Protection of this compound
  • Suspend this compound hydrochloride in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base such as sodium carbonate or sodium bicarbonate to neutralize the hydrochloride and raise the pH to ~9-10.

  • Cool the solution in an ice bath.

  • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (approx. 1.1 equivalents) portion-wise or as a solution in dioxane.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove water-soluble components.

  • Acidify the aqueous layer (e.g., with 1M HCl) to precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to yield the crude N-Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid .

  • Purify the product by column chromatography or recrystallization as needed.

Section 3: Incorporation into Peptides via Fmoc-SPPS

The incorporation of this sterically hindered amino acid into a growing peptide chain requires robust activation and coupling conditions to ensure high efficiency and prevent racemization.

Workflow for a Single SPPS Coupling Cycle

SPPS_Cycle Resin Resin-Peptide-(AA)n-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1 Wash1 Wash (DMF) Deprotection->Wash1 2 Coupling Coupling Step Wash1->Coupling 3 Wash2 Wash (DMF, DCM) Coupling->Wash2 4 NextCycle Ready for Next Cycle Resin-Peptide-(AA)n+1-Fmoc Wash2->NextCycle 5 Reagents Fmoc-(1R,3S,4S)-ABHCA-OH + HATU + DIPEA in DMF Reagents->Coupling

Caption: A single coupling cycle in Fmoc-SPPS.

Selection of Coupling Reagents for a Hindered Building Block

Standard coupling reagents like carbodiimides (e.g., DIC) can be inefficient for coupling sterically hindered amino acids. More potent activating agents are required to achieve high yields and minimize side reactions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice.

  • Mechanism of Action: HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the free amine of the resin-bound peptide than intermediates formed by other reagents.[12][13]

  • Efficiency: It provides rapid and clean conversions with minimal racemization, even with challenging substrates like N-methylated or bicyclic amino acids.[12][14]

  • Protocol Considerations: The activation is performed in situ in the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).

Protocol 3: Manual SPPS Coupling of Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

This protocol assumes a standard Fmoc-SPPS workflow on a resin (e.g., Rink Amide for a C-terminal amide).

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of the same solution for 15-20 minutes to ensure complete removal of the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine and the dibenzofulvene-piperidine adduct. Confirm the presence of a free primary amine using a qualitative test (e.g., Kaiser test).

  • Activation and Coupling: a. In a separate vial, dissolve Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution and mix well. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time and/or double coupling (repeating step 4) may be necessary.[12]

  • Monitoring and Washing: Monitor the coupling reaction for completion (e.g., a negative Kaiser test). Once complete, wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Section 4: Impact on Peptide Properties and Performance Data

The incorporation of this compound can profoundly impact the biological and pharmacological properties of a peptide. While specific outcomes are sequence-dependent, general trends have been observed.

Table 1: Comparative Performance of Peptidomimetics
PropertyStandard Peptide (Proline)Constrained Peptide (Bicyclic Analog)Rationale & Causality
Receptor Binding Affinity VariableOften altered; can be significantly increased or decreasedDepends on whether the constrained conformation matches the receptor-bound state. A mismatch can decrease affinity, as seen in some bradykinin analogs where affinity dropped.[15] However, a good match reduces the entropic penalty of binding, potentially increasing affinity.
Proteolytic Stability Susceptible to degradationGenerally enhancedThe rigid, non-natural conformation is a poor substrate for proteases, which are highly specific for particular backbone geometries.[7]
Pharmacokinetics (PK) Typically short half-lifeGenerally improved half-life and oral bioavailabilityEnhanced stability against proteolysis is a key contributor. Studies on related peptidomimetics show favorable PK profiles, including oral bioavailability of over 20%.[16]
Secondary Structure Induces turns; exists in cis/trans equilibriumInduces stable, well-defined turns; biases amide bond conformationThe bicyclic system severely restricts dihedral angles, forcing a specific turn structure. This can be observed via techniques like Circular Dichroism (CD) spectroscopy, which shows distinct signatures for ordered structures like polyproline II helices.[17][18][19]

Conclusion

This compound is more than a mere proline substitute; it is a powerful tool for strategic peptide design. Its inherent rigidity allows for precise control over peptide backbone conformation, offering a reliable method to enhance proteolytic stability and modulate biological activity. The synthetic and peptide coupling protocols detailed herein, grounded in an understanding of the chemical principles at play, provide a clear pathway for researchers to successfully utilize this building block. By moving beyond simple substitution and engaging in rational, structure-based design with conformationally constrained analogs like this one, the field of peptide therapeutics can continue to address challenging biological targets and develop robust, next-generation medicines.

References

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). ACS Publications. Available at: [Link]

  • Synthesis, Biological Evaluation and In Silico Modeling of Novel Pan-Genotypic NS5A Inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). Available at: [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). PubMed Central (PMC). Available at: [Link]

  • Application of C-Terminal 7-Azabicyclo[2.2.1]heptane to Stabilize β-Strand-like Extended Conformation of a Neighboring α-Amino Acid. (n.d.). ResearchGate. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ResearchGate. Available at: [Link]

  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. (n.d.). ResearchGate. Available at: [Link]

  • Bradykinin and angiotensin II analogs containing a conformationally constrained proline analog. (n.d.). ResearchGate. Available at: [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2021). MDPI. Available at: [Link]

  • Theoretical UV Circular Dichroism of cyclo(L-Proline-L-Proline). (2001). PubMed. Available at: [Link]

  • Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. (2014). PubMed. Available at: [Link]

  • Circular dichroism spectra of proline-containing peptides. (n.d.). ResearchGate. Available at: [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). Frontiers. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. Available at: [Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. (2012). PubMed. Available at: [Link]

  • Circular dichroism of peptides. (2014). PubMed. Available at: [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. Available at: [Link]

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection. (2021). PubMed Central (PMC). Available at: [Link]

  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (2023). PubMed Central (PMC). Available at: [Link]

  • Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C. (n.d.). Google Patents.
  • Ledipasvir: An Antiviral Medication. (2024). Open Access Journals. Available at: [Link]

  • An evaluation of ledipasvir + sofosbuvir for the treatment of chronic hepatitis C infection. (2021). PubMed. Available at: [Link]

  • 7-Azabicycloheptane Carboxylic Acid: A Proline Replacement in a Boroarginine Thrombin Inhibitor. (1999). ACS Publications. Available at: [Link]

  • An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. (2021). PubMed Central (PMC). Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in Peptide Conformation

In the landscape of peptide design and drug discovery, the quest for molecules with enhanced stability, receptor selectivity, and biological activity is perpetual. A key strategy in this endeavor is the introduction of conformational constraints into the peptide backbone. The incorporation of non-natural amino acids that restrict the peptide's flexibility can pre-organize it into a bioactive conformation, leading to improved pharmacological properties.[1] Among the various classes of constrained amino acids, bicyclic structures that act as proline mimetics are of significant interest.

This guide provides a comprehensive overview and detailed protocols for the incorporation of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid , a conformationally rigid proline analogue, into peptide sequences using solid-phase peptide synthesis (SPPS). Its unique bicyclic structure, featuring a norbornane framework fused with a pyrrolidine ring, offers a significant reduction in the conformational freedom of the peptide backbone compared to native proline.[2] This application note is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional advantages of this constrained amino acid in their peptide-based research.

The following sections will delve into the rationale behind using this proline mimetic, detailed protocols for its incorporation using both Fmoc and Boc protection strategies, and essential analytical techniques for the characterization of the resulting peptides.

The Rationale for Conformational Constraint: The Role of this compound

Proline plays a unique role in peptide and protein structure, inducing kinks and turns in the polypeptide chain. However, the relatively low energy barrier between the cis and trans conformations of the Xaa-Pro amide bond can lead to conformational heterogeneity, which may be detrimental to biological activity. Conformationally constrained proline analogues, such as this compound, lock the peptide backbone into a more defined geometry, which can offer several advantages:

  • Enhanced Receptor Binding and Selectivity: By reducing the entropic penalty upon binding to a receptor, conformationally constrained peptides can exhibit higher binding affinities. The rigid structure can also favor a specific receptor subtype, leading to improved selectivity.

  • Increased Proteolytic Stability: The unnatural bicyclic structure can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Improved Bioavailability: Enhanced stability and potentially favorable conformational properties can contribute to improved oral bioavailability, a key challenge in peptide drug development.

The (1R,3S,4S)-stereoisomer of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a particularly valuable building block for introducing these properties into peptide sequences.[1]

Protecting Group Strategies: Fmoc vs. Boc

The choice of protecting group strategy is a critical first step in planning the synthesis of a peptide containing this compound. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) strategies can be successfully employed, with the selection often depending on the overall peptide sequence, the desired C-terminal modification, and the available instrumentation.

Protecting Group StrategyN-α ProtectionSide-Chain ProtectionDeprotection ConditionsCleavage from ResinKey Advantages
Fmoc/tBu Fmoc (Base-labile)tBu, Trt, Boc (Acid-labile)20% Piperidine in DMFTFA-based cocktailMilder deprotection conditions, orthogonal protection scheme.[3]
Boc/Bzl Boc (Acid-labile)Bzl-based (HF-labile)25-50% TFA in DCMAnhydrous HFRobust for long and complex sequences, less prone to aggregation in some cases.

For the purpose of this guide, we will primarily focus on the more commonly used Fmoc/tBu strategy due to its milder deprotection conditions and broader compatibility with sensitive functionalities. However, a protocol for the Boc strategy will also be provided. This compound is commercially available with N-Boc protection.[4] For Fmoc-based synthesis, the Boc group can be removed and replaced with an Fmoc group, or the Fmoc-protected version can be synthesized.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound presents a challenge due to its steric hindrance, which can slow down the coupling reaction. Therefore, the use of a potent coupling reagent and potentially extended reaction times or double coupling is recommended.

Protocol 1: Fmoc-Based SPPS of a Peptide Containing this compound

This protocol assumes a standard manual or automated solid-phase peptide synthesis workflow.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Deprotection Solution: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Fmoc_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Standard Amino Acids:

    • Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6-10 equivalents) in DMF for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative Kaiser test (yellow beads) indicates complete coupling.

  • Incorporation of Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid:

    • Due to steric hindrance, a double coupling strategy is recommended.

    • First Coupling: Prepare the activated solution as in step 4 using Fmoc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and allow it to react with the resin for 2-4 hours.

    • Washing: Wash the resin with DMF.

    • Second Coupling: Repeat the coupling step with a fresh solution of the activated bicyclic amino acid for another 2-4 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is still positive, a third coupling may be necessary.

  • Washing: After each coupling step, wash the resin thoroughly with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection (step 2) and wash the resin with DMF followed by DCM. Dry the resin under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.

Protocol 2: Boc-Based SPPS of a Peptide Containing Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

This protocol outlines the manual incorporation using the Boc/Bzl strategy.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-protected amino acids

  • Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid[4]

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU

  • Base: DIPEA

  • Deprotection Solution: 25-50% TFA in DCM

  • Neutralization Solution: 5-10% DIPEA in DCM

  • Solvents: DCM, DMF

  • Cleavage Reagent: Anhydrous HF with scavengers (e.g., anisole)

Step-by-Step Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.

  • Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1 minute, drain, and then for 20-30 minutes.

  • Washing: Wash the resin with DCM (3-5 times).

  • Neutralization: Treat the resin with 5-10% DIPEA in DCM for 2 minutes, and repeat.

  • Washing: Wash the resin with DCM (3-5 times).

  • Coupling:

    • Pre-activate a solution of the Boc-amino acid (3 equivalents), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF/DCM.

    • For the incorporation of Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, use an extended coupling time (2-4 hours) and consider a double coupling as described in Protocol 1.

    • Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-7 for all amino acids in the sequence.

  • Final Cleavage:

    • Dry the peptide-resin thoroughly.

    • Perform the final cleavage using anhydrous HF with appropriate scavengers in a specialized HF cleavage apparatus. This step should only be performed by trained personnel in a properly ventilated fume hood.

  • Peptide Precipitation and Purification:

    • After HF evaporation, precipitate, wash, and purify the peptide as described in Protocol 1.

Analytical Characterization of Peptides

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized peptide.

Workflow for Peptide Analysis:

Peptide_Analysis Crude_Peptide Crude Peptide RP_HPLC Preparative RP-HPLC Crude_Peptide->RP_HPLC Fractions Collect Fractions RP_HPLC->Fractions Analytical_HPLC Analytical HPLC Fractions->Analytical_HPLC Purity_Check Purity > 95%? Analytical_HPLC->Purity_Check Purity_Check->RP_HPLC No, re-purify MS Mass Spectrometry (ESI or MALDI) Purity_Check->MS Yes Mass_Confirmation Confirm Molecular Weight MS->Mass_Confirmation NMR NMR Spectroscopy (Optional) Mass_Confirmation->NMR Structure_Confirmation Confirm Structure & Conformation NMR->Structure_Confirmation Final_Product Lyophilized Pure Peptide Structure_Confirmation->Final_Product

Caption: A standard workflow for the purification and analysis of synthetic peptides.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for both purification and purity assessment of the final peptide. A C18 column is typically used with a gradient of water and acetonitrile containing 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth structural analysis, 1D and 2D NMR spectroscopy can provide valuable information about the peptide's conformation in solution and confirm the successful incorporation and stereochemistry of the bicyclic amino acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of the Bicyclic Amino Acid (Positive Kaiser Test) Steric hindrance of the amino acid. Insufficient coupling time or reagent concentration.Perform a double or even triple coupling. Increase coupling time to 4-6 hours. Use a more potent coupling reagent like HATU.
Low Cleavage Yield Incomplete cleavage from the resin. Peptide precipitation during cleavage.Extend cleavage time. Use a cleavage cocktail with appropriate scavengers for the peptide sequence.
Poor Solubility of the Final Peptide The rigid structure may promote aggregation.Attempt dissolution in different solvent systems (e.g., containing DMSO, acetonitrile, or acetic acid).
Presence of Deletion Sequences in MS Incomplete coupling at one or more steps.Optimize coupling conditions for all amino acids, especially those preceding or following the bicyclic residue.

Applications and Future Perspectives

The incorporation of this compound has shown promise in the development of novel therapeutic peptides. For instance, it has been used in the synthesis of potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and in the design of 3CL protease inhibitors as potential antiviral agents.[2][5]

As our understanding of the relationship between peptide conformation and biological function deepens, the use of conformationally constrained amino acids like this compound will undoubtedly become an increasingly important tool in the arsenal of the peptide chemist. These building blocks pave the way for the rational design of next-generation peptide therapeutics with superior efficacy, stability, and selectivity.

References

  • US Patent US11111271B2, "Therapeutic peptides," Google P
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety, PMC. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry, AAPPTec. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2), UCI Department of Chemistry. [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic, Tesi di Dottorato di: Elisa Bellini. [Link]

  • Advances in Fmoc solid-phase peptide synthesis, PMC. [Link]

  • US Patent US9090654B2, "Boc and Fmoc solid phase peptide synthesis," Google P
  • Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy, PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4), PubMed. [Link]

  • Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine, Universidad de La Rioja. [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4), MDPI. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis, BIP. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction, ResearchGate. [Link]

  • CA Patent CA2903569A1, "Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis, Luxembourg Bio Technologies. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, DOI. [Link]

  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2- azanorbornane Scaffold as Positive Allosteric Modulators of D2R, The Royal Society of Chemistry. [Link]

Sources

The Strategic Intermediate: Application Notes for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Antiviral Research

In the landscape of modern medicinal chemistry, the quest for novel antiviral agents is driven by the need for compounds with high potency, selectivity, and favorable pharmacokinetic profiles. Within this context, conformationally constrained amino acid analogues have emerged as "privileged scaffolds" – core structures that consistently impart desirable biological activity. (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid bicyclic proline analogue, has garnered significant attention as a key intermediate in the synthesis of potent antiviral therapeutics.[1] Its unique three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enhancing binding affinity to viral targets and improving metabolic stability.[1]

This comprehensive guide provides detailed application notes and protocols for the synthesis, purification, and analytical characterization of this compound. Furthermore, it explores its pivotal role in the development of antiviral drugs, with a particular focus on inhibitors of the Hepatitis C Virus (HCV) and other viral pathogens. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antiviral therapies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for its effective application in multi-step syntheses. The N-Boc protected form is a commonly used intermediate due to the stability of the tert-butoxycarbonyl (Boc) protecting group under various reaction conditions and its facile removal.[2]

PropertyValueReference
Chemical Formula C₇H₁₁NO₂[1]
Molecular Weight 141.17 g/mol [1]
CAS Number 171754-02-2[1]
Appearance White to tan solid[2]
N-Boc Derivative Melting Point 147 - 152 °C
N-Boc Derivative Optical Rotation [α]22/D = -170 ± 10 ° (c = 1 in Chloroform)
N-Boc Derivative Purity (HPLC) ≥ 96.5%[2]

Synthetic Protocols: A Scalable and Chromatographically-Free Approach

The synthesis of enantiomerically pure this compound has been a subject of considerable research, with the goal of developing efficient and scalable routes. Early methods often relied on tedious chromatographic purification steps.[3] The following protocol, adapted from the work of Börner and colleagues, details a facile, multigram-scale preparation that avoids chromatography, yielding the hydrochloride salt of the target compound.[3]

Overall Synthetic Workflow

Synthetic_Workflow A Ethyl Glyoxylate + (R)-Phenylethylamine B Imine Intermediate A->B Imine Formation (CH2Cl2, Mol. Sieves) D [4+2] Cycloadduct (Diastereomeric Mixture) B->D Hetero-Diels-Alder (CF3COOH, BF3·Et2O, -60°C) C Cyclopentadiene C->D E Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2- azabicyclo[2.2.1]heptane-3-carboxylate Hydrochloride D->E 1. Hydrogenation (Pd/C, 50 bar H2) 2. HCl salt formation & Crystallization F Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane- 3-carboxylate Hydrochloride E->F Hydrogenolysis (Pd/C, 15 bar H2) G (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane- 3-carboxylic acid Hydrochloride F->G Acid Hydrolysis (6M HCl, reflux)

Caption: Synthetic pathway for this compound HCl.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (E)

  • Imine Formation: To a cooled (0°C) mixture of ethyl glyoxylate (25.6 g, 0.25 mol), 4 Å molecular sieves (50 g), and dichloromethane (CH₂Cl₂, 600 mL), slowly add (R)-phenylethylamine (30.5 g, 0.25 mol) over 30 minutes with stirring. Maintain the temperature at 0°C and stir for an additional hour after the addition is complete.[3]

  • Hetero-Diels-Alder Reaction: Cool the reaction mixture to -60°C. Add trifluoroacetic acid (CF₃COOH, 19.3 mL, 0.25 mol) and boron trifluoride diethyl etherate (BF₃·Et₂O, 31 mL, 0.25 mol), followed by freshly distilled cyclopentadiene (20 g, 0.25 mol).[3]

  • Work-up and Hydrogenation: After the reaction is complete, perform a suitable aqueous work-up. The crude cycloadduct is then dissolved in ethanol and hydrogenated in the presence of 5% Palladium on carbon (Pd/C) under 50 bar of H₂ pressure.[3]

  • Salt Formation and Isolation: After filtration of the catalyst, add an excess of concentrated hydrochloric acid (HCl) to the filtrate and evaporate the volatiles. Triturate the resulting semi-solid with a 5:1 mixture of diethyl ether (Et₂O) and isopropanol (i-PrOH) to induce crystallization. Isolate the hydrochloride salt (E) by filtration.[3]

Part 2: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride (F)

  • Hydrogenolysis: Hydrogenate the hydrochloride salt (E) (17.7 g, 0.057 mol) in the presence of 5% Pd/C (1.7 g) in absolute ethanol (20 mL) at 15 bar H₂ pressure. The reaction typically proceeds for 4 days.[3]

  • Isolation: After the uptake of H₂ ceases, filter the mixture through Celite® and wash the solid with absolute ethanol. Combine the filtrates, evaporate the solvent, and wash the residue with Et₂O/EtOH and then Et₂O to yield the amino acid ester hydrochloride (F) with a typical yield of 94.5%.[3]

Part 3: Synthesis of this compound hydrochloride (G)

  • Hydrolysis: Heat a solution of the hydrochloride salt (F) (1.3 g, 6.3 mmol) in 6 M aqueous HCl (10 mL) under reflux for 6 hours.[3]

  • Purification: Evaporate the reaction mixture to dryness. Recrystallize the residue from i-PrOH/Et₂O to obtain the analytically pure target compound (G) with a typical yield of 84.9%.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized intermediate.

Analytical Method Expected Results for this compound HCl Reference
¹H NMR (CD₃OD) δ (ppm): 1.62–1.79 (3H, m), 1.83–1.97 (3H, m), 3.02 (1H, s), 4.05 (1H, s), 4.21 (1H, s)[3]
¹³C NMR (CD₃OD) δ (ppm): 27.1 (CH₂), 28.6 (CH₂), 36.32 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C)[3]
HPLC Chiral HPLC methods can be developed to determine enantiomeric purity. For a related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, a Chiralcel OD-H column with a mobile phase of n-hexane-isopropanol has been successfully used.[4]
Mass Spectrometry ESI-MS would be expected to show the [M+H]⁺ ion corresponding to the free base at m/z 142.08.

Application in Antiviral Drug Synthesis: The Case of Ledipasvir

The most prominent application of this compound is as a key building block in the synthesis of Ledipasvir, a potent direct-acting antiviral agent used in combination therapy for the treatment of chronic HCV infection.[1]

Mechanism of Action of Ledipasvir

Ledipasvir is a highly specific inhibitor of the HCV Non-Structural Protein 5A (NS5A).[5] NS5A is a multifunctional phosphoprotein that plays a critical role in the HCV life cycle, including viral RNA replication and the assembly of new virions.[5] Although the precise mechanism is not fully elucidated, it is understood that Ledipasvir binds to NS5A and prevents its hyperphosphorylation, a step essential for its function.[6] By inhibiting NS5A, Ledipasvir effectively halts viral replication and assembly, leading to a rapid reduction in viral load in infected individuals.[6]

Ledipasvir_MoA cluster_HCV Hepatitis C Virus Life Cycle Replication Viral RNA Replication NS5A NS5A Protein Assembly Virion Assembly NS5A->Replication Essential for NS5A->Assembly Essential for Ledipasvir Ledipasvir Ledipasvir->NS5A Binds to and inhibits NS5A function Inhibition Inhibition

Caption: Mechanism of action of Ledipasvir targeting the HCV NS5A protein.

Role of the 2-Azabicyclo[2.2.1]heptane Scaffold in Ledipasvir

The this compound moiety in Ledipasvir serves as a conformationally restricted proline mimetic. This rigid structure helps to correctly position the adjacent benzimidazole group for optimal interaction with the NS5A protein. The incorporation of this scaffold was a key optimization step in the discovery of Ledipasvir, contributing to its high potency (pM EC₅₀ in replicon assays) and favorable pharmacokinetic profile, which allows for once-daily oral dosing.[7]

Broader Antiviral Potential of the 2-Azabicyclo[2.2.1]heptane Scaffold

The utility of the 2-azabicyclo[2.2.1]heptane scaffold extends beyond HCV inhibitors. Research has demonstrated that derivatives of this bicyclic system exhibit a range of antiviral activities.

Inhibitors of Other Viral Targets
  • HCV NS3-NS4A Protease: Novel inhibitors of the HCV NS3-NS4A serine protease have been developed using 2-azabicyclo[2.2.1]heptane-3-carboxylic acid as a starting material. This protease is essential for processing the viral polyprotein, and its inhibition is another key strategy in HCV therapy.[8]

  • Herpes Simplex Virus (HSV-1): While some studies have shown limited activity of 2-azabicyclo[2.2.1]heptane derivatives against HSV-1, related bicyclic scaffolds have demonstrated inhibitory effects on the HSV-1 protease, suggesting potential for further derivatization.[6]

Sulfonamide Derivatives with Broad-Spectrum Activity

The synthesis of sulfonamide derivatives incorporating the 2-azabicyclo[2.2.1]heptane core has yielded compounds with notable antiviral activity against a panel of viruses.[9] This highlights the versatility of the scaffold for generating diverse chemical libraries for antiviral screening.

Virus Compound Type Activity (IC₅₀) Selectivity Index (SI) Reference
Encephalomyocarditis virus (EMCV) 2-azabicyclo[2.2.1]heptane sulfonamide18.3 ± 2.0 µM19.6[9]
Human Parainfluenza Virus 3 (HPIV-3) 2-azabicyclo[2.2.1]heptane sulfonamide1.5 ± 0.2 µM2.8[9]
Adenovirus type 5 (AdV5) 2-azabicyclo[2.2.1]heptane sulfonamide7.5 ± 0.8 µM1.8[9]

Conclusion and Future Perspectives

This compound is a demonstrably valuable intermediate in the synthesis of antiviral drugs. Its rigid, three-dimensional structure provides a superior scaffold for the design of potent and selective inhibitors of viral targets. The successful development of the HCV NS5A inhibitor Ledipasvir stands as a testament to the power of incorporating such constrained amino acid analogues in drug design.

The continued exploration of derivatives based on the 2-azabicyclo[2.2.1]heptane core holds significant promise for the discovery of novel antiviral agents against a broad spectrum of viral pathogens. Future research should focus on expanding the chemical space around this scaffold, investigating different substitution patterns and their impact on antiviral activity and selectivity. The development of efficient and diverse synthetic methodologies will be key to unlocking the full potential of this privileged structural motif in the ongoing fight against viral diseases.

References

  • Ledipasvir: An Antiviral Medication. Open Access Journals. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Ledipasvir | C49H54F2N8O6. PubChem. [Link]

  • Börner, A., et al. An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [Link]

  • Sulfonamides with Heterocyclic Periphery as Antiviral Agents. ResearchGate. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]

  • Synthesis and muscarinic receptor activity of ester derivatives of 2-azabicyclo[2.2.1]heptane. ResearchGate. [Link]

  • Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications. [Link]

  • Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • (1r,3s,4s)-2-{[(9h-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. PubChemLite. [Link]

  • Novel L-prolyl-L-leucylglycinamide (PLG) Tripeptidomimetics based on 2- azanorbornane Scaffold as Positive Allosteric Modulators of D2R. The Royal Society of Chemistry. [Link]

  • Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. PubMed. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry. [Link]

  • Optically active azabicyclo ring derivative.
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. CD Biosynsis. [Link]

  • Ring closure reactions of bicyclic prolinol and prolin ester enantiomers. Arkivoc. [Link]

  • 2-aza-bicyclo[2.2.1]heptane derivatives.

Sources

Application Notes & Protocols for the HPLC Analysis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained proline analogue of significant interest in pharmaceutical and drug development for its role in creating peptide mimics with defined secondary structures.[1] Its unique structure, however, presents distinct analytical challenges for quantification and purity assessment. These challenges primarily include its high polarity, lack of a native chromophore for UV-Vis detection, and the critical need to confirm its specific enantiomeric form. This document provides detailed, field-proven High-Performance Liquid Chromatography (HPLC) methods designed to address these issues. We present two primary protocols: 1) A robust Reversed-Phase HPLC (RP-HPLC) method coupled with pre-column derivatization for accurate quantification, and 2) A highly selective Chiral HPLC method for the determination of enantiomeric purity. An overview of Hydrophilic Interaction Liquid Chromatography (HILIC) as an orthogonal technique is also discussed.

The Analytical Challenge: Structural Considerations

The analysis of this compound requires a multi-faceted approach due to its physicochemical properties:

  • Lack of Chromophore: Like most amino acids, the molecule does not possess a suitable chromophore for sensitive detection using standard UV-Vis detectors at wavelengths above 220 nm.[2][3][4] This necessitates a strategy, such as chemical derivatization, to attach a UV-active or fluorescent tag.

  • Chirality: The compound is chiral, with the (1R,3S,4S) stereoisomer being the specific configuration of interest. Biological activity is often enantiomer-specific, making the confirmation of enantiomeric purity a critical quality attribute.

  • High Polarity: The zwitterionic nature of the amino acid makes it highly polar and hydrophilic, leading to poor retention on traditional reversed-phase columns without derivatization.[]

To address these challenges, we have developed distinct methods for quantification and chiral purity, which are detailed below.

Method 1: Quantification by Reversed-Phase HPLC with Pre-Column Derivatization

This method is the workhorse for determining the concentration of the analyte in solution. The core principle involves chemically modifying the analyte before injection to make it detectable and amenable to reversed-phase chromatography.

Principle of Derivatization

Pre-column derivatization is a widely used technique where a reagent is added to the sample to react with the analyte before it is introduced into the HPLC system.[3][4] For this compound, which is a secondary amine, 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice.

Causality: FMOC-Cl reacts rapidly with both primary and secondary amines under mild alkaline conditions to form a stable, highly fluorescent derivative with strong UV absorbance.[3][6] This chemical tagging overcomes the native lack of a chromophore and simultaneously increases the hydrophobicity of the analyte, promoting better retention and separation on a C18 reversed-phase column.

Experimental Protocol: FMOC-Cl Derivatization and RP-HPLC

This protocol provides a self-validating system for reproducible quantification.

Workflow Overview

cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample 1. Dissolve Sample in 0.1 M HCl Buffer 2. Add Borate Buffer (pH ~8.5) Sample->Buffer FMOC 3. Add FMOC-Cl Reagent (in Acetonitrile) Buffer->FMOC React 4. Vortex & Incubate (Room Temp, ~2 min) FMOC->React Quench 5. Quench Excess FMOC (e.g., with Adamantanamine) React->Quench Inject 6. Inject onto RP-HPLC System Quench->Inject Separation 7. Gradient Elution on C18 Column Inject->Separation Detection 8. UV or Fluorescence Detection Separation->Detection Data 9. Data Analysis (Peak Integration & Quantitation) Detection->Data

Caption: Automated pre-column derivatization and RP-HPLC workflow.

A. Reagents and Materials

  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution: 3 mg/mL in Acetonitrile

  • Borate Buffer: 0.4 M, pH 8.5

  • Quenching Reagent: 50 mM Adamantanamine in Acetonitrile

  • Mobile Phase A: 20 mM Ammonium Formate, pH 4.5 in Water

  • Mobile Phase B: Acetonitrile

  • HPLC-grade Water, Acetonitrile, and Hydrochloric Acid (HCl)

  • C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 3.5 µm particle size)

B. Standard & Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in 0.1 M HCl. Store at 4°C.

  • Working Standards: Create a series of working standards by diluting the stock solution with 0.1 M HCl to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dilute unknown samples with 0.1 M HCl to fall within the calibration range.

C. Automated Derivatization Procedure (using an autosampler)

  • Transfer 10 µL of sample/standard to an autosampler vial.

  • Add 70 µL of Borate Buffer.

  • Add 20 µL of FMOC-Cl solution and mix thoroughly. Allow to react for 2 minutes.

  • Add 10 µL of Quenching Reagent to react with excess FMOC-Cl. Mix and allow to stand for 1 minute.

  • Inject 10 µL of the final mixture into the HPLC system.

D. HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus C18)
Dimensions 150 x 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 4.5
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection (UV) 265 nm
Detection (FLD) Excitation: 265 nm, Emission: 310 nm[7]
Injection Volume 10 µL

Note: Fluorescence detection (FLD) offers significantly higher sensitivity and selectivity compared to UV detection.[3]

Method 2: Chiral Purity Analysis by CSP-HPLC

This method is essential for confirming the enantiomeric identity and purity of the analyte. It relies on a Chiral Stationary Phase (CSP) to differentiate between the enantiomers.

Principle of Chiral Separation

Chiral separation is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are highly effective.[8]

Causality: The chiral selector creates a transient diastereomeric complex with each enantiomer of the analyte. The differing stability of these complexes, governed by interactions like hydrogen bonding, dipole-dipole, and steric hindrance, results in different retention times, allowing for their separation. Based on literature for a structurally similar compound, a cellulose tris(3,5-dimethylphenylcarbamate) phase (e.g., Chiralcel OD-H) is an excellent starting point.[9][10]

Experimental Protocol: Normal Phase Chiral HPLC

Workflow Overview

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis Sample 1. Dissolve Sample in Mobile Phase Inject 2. Inject onto Chiral Column Sample->Inject Separation 3. Isocratic Elution (Normal Phase) Inject->Separation Detection 4. UV Detection Separation->Detection Data 5. Data Analysis (Assess Enantiomeric Excess) Detection->Data

Caption: Workflow for enantiomeric purity analysis using CSP-HPLC.

A. Reagents and Materials

  • This compound sample

  • Racemic standard (if available) or a sample of the undesired enantiomer

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Chiral Stationary Phase Column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

B. Standard & Sample Preparation

  • Prepare a 0.5 mg/mL solution of the analyte directly in the mobile phase (e.g., n-Hexane:Isopropanol 80:20 v/v).

  • Ensure the sample is fully dissolved; sonication may be required.

C. HPLC Conditions

ParameterCondition
Column Chiralcel OD-H (or equivalent polysaccharide-based CSP)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)
Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25°C (Ambient)
Detection (UV) 210 nm
Injection Volume 20 µL

Note: The mobile phase composition, particularly the percentage of the alcohol modifier (IPA), is a critical parameter for optimizing resolution. A lower IPA percentage generally increases retention and may improve separation.[9]

Orthogonal Method Consideration: Hydrophilic Interaction Liquid Chromatography (HILIC)

For a comprehensive analytical package, an orthogonal method is highly valuable. HILIC is an ideal choice for analyzing the underivatized, polar form of the analyte.

Principle: HILIC utilizes a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent (typically >70% acetonitrile) and a small amount of aqueous buffer.[11][12] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention is based on its hydrophilicity. This provides a separation mechanism that is fundamentally different from reversed-phase, making it an excellent confirmatory technique.

Method Development Insights:

  • Column: Start with a bare silica, amide, or diol-based HILIC column.

  • Mobile Phase: Use Acetonitrile as the primary organic solvent with an aqueous buffer like ammonium formate or ammonium acetate.

  • Detection: As HILIC analyzes the underivatized compound, detection can be challenging. This method is best paired with a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or, most powerfully, a Mass Spectrometer (MS), which also provides mass confirmation. The high organic content of HILIC mobile phases enhances ESI-MS sensitivity.[13][14]

Conclusion

The successful analysis of this compound requires targeted HPLC strategies. For routine quantification, RP-HPLC with pre-column FMOC-Cl derivatization provides excellent sensitivity and reproducibility. For the critical assessment of stereochemical integrity, a normal-phase method using a polysaccharide-based chiral stationary phase is robust and highly selective. The complementary use of HILIC-MS can provide further confidence in analyte identity and purity without the need for derivatization. These protocols provide a comprehensive framework for researchers and quality control scientists working with this important class of constrained amino acids.

References

  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science.
  • Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection. (2022). JASCO.
  • Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • HPLC–FLD for the Simultaneous Determination of Primary and Secondary Amino Acids from Complex Biological Sample by Pre-column. SpringerLink.
  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2011).
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase.
  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. (2013). AZoM.com.
  • Hydrophilic Interaction Liquid Chrom
  • Technical Note: Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Thermo Fisher Scientific.
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC - NIH.
  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC.
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies.
  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies.
  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie.
  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. (2000). PubMed.

Sources

Application Notes and Protocols for the Design of Chiral Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This comprehensive guide delves into the design and application of chiral ligands for asymmetric catalysis, a cornerstone of modern chemical synthesis. We move beyond theoretical concepts to provide field-proven insights and detailed, self-validating protocols. This document is structured to serve as a practical resource, explaining the causality behind experimental choices and empowering researchers to rationally design, synthesize, and implement chiral catalysts for the efficient production of enantiomerically pure compounds, which is crucial in pharmaceutical development and fine chemical manufacturing.[1][2][3]

Part 1: The Central Role of the Chiral Ligand

Asymmetric catalysis is a powerful technology that enables the synthesis of single enantiomers of chiral molecules, a critical requirement in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities.[1][4] The heart of this technology is the catalyst, typically a complex of a transition metal and a chiral organic molecule known as a ligand.[5][6] It is the chiral ligand that imparts its "handedness" to the catalytic system, creating a three-dimensional environment that selectively favors the formation of one enantiomeric product over the other.[5][7]

The effectiveness of an asymmetric catalyst is profoundly dependent on the structural and electronic properties of the chiral ligand.[8][9] These properties dictate the geometry of the metal complex and the way it interacts with the substrate, ultimately controlling both the reactivity and the enantioselectivity of the transformation.[5][7] Therefore, the rational design of chiral ligands is a formidable and central task in the development of new and efficient asymmetric catalytic reactions.[5][6]

Part 2: Foundational Principles of Chiral Ligand Design

The design of effective chiral ligands is guided by a set of core principles that influence the stability and selectivity of the resulting catalyst. A deep understanding of these principles is crucial for both the rational design of new ligands and the selection of existing ligands for a particular application.

Steric and Electronic Effects: The Twin Pillars of Selectivity

The enantioselectivity of a catalyst is governed by the difference in the activation energies of the two diastereomeric transition states that lead to the two possible enantiomeric products.[7] Chiral ligands control this energy difference through a combination of steric and electronic effects.

  • Steric Effects: The ligand's three-dimensional structure creates a chiral pocket around the metal center.[7] This pocket dictates how the substrate can approach and bind to the metal, favoring an orientation that minimizes steric repulsion. Bulky substituents on the ligand can effectively block certain reaction pathways, thereby enhancing the formation of a single enantiomer.[10] The interplay between the ligand's steric bulk and the substrate's geometry is a key determinant of enantioselectivity.[11]

  • Electronic Effects: The electronic properties of the ligand, specifically its ability to donate or withdraw electron density from the metal center, can fine-tune the catalyst's reactivity and selectivity.[7][8] Electron-rich ligands can increase the catalytic activity of the metal, while the electronic asymmetry in some ligands can differentiate between two otherwise similar coordination sites on the substrate.[5]

The Symmetry Principle: C₂-Symmetry vs. Non-Symmetry

For a long time, C₂-symmetric ligands, which possess a two-fold axis of rotation, have been a dominant design element in asymmetric catalysis.[5][12][13]

  • C₂-Symmetric Ligands: The rationale behind using C₂-symmetric ligands is that they reduce the number of possible diastereomeric intermediates and transition states in a catalytic cycle.[5] This simplification of the reaction landscape can lead to higher enantioselectivity by minimizing competing, less selective reaction pathways.[5] Prominent examples of C₂-symmetric ligands include BINAP and DuPhos.[5][13]

  • Non-Symmetrical (C₁-Symmetric) Ligands: More recently, non-symmetrical ligands have gained prominence, often outperforming their C₂-symmetric counterparts.[5][12] These ligands, such as the PHOX (phosphinooxazoline) family, possess two distinct coordinating atoms with different steric and electronic properties (e.g., a hard nitrogen atom and a soft phosphorus atom).[5] This electronic and steric desymmetrization allows for a more nuanced tuning of the catalyst's properties and can lead to superior performance in a wider range of reactions.[5][13]

The Bite Angle: A Critical Geometric Parameter

For bidentate ligands, particularly diphosphines, the "bite angle" is a crucial geometric parameter.[14] It is defined as the angle between the two bonds from the coordinating atoms of the ligand to the central metal atom.[14] The bite angle has a profound effect on the catalyst's activity and selectivity.[15][16]

  • Influence on Reactivity and Selectivity: The bite angle influences the electronic structure and steric environment of the metal center.[14][16] For example, in reactions like hydroformylation and cross-coupling, larger bite angles can favor certain reaction steps like reductive elimination, leading to increased catalytic efficiency.[15][17] The optimal bite angle is highly dependent on the specific reaction and metal being used.[15]

The following diagram illustrates the key decision points in chiral ligand design.

LigandDesignWorkflow cluster_design Ligand Design Strategy cluster_synthesis Synthesis & Characterization cluster_application Catalyst Formulation & Screening start Define Target Reaction & Substrate symmetry Choose Symmetry Principle start->symmetry c2_ligand C₂-Symmetric Ligand (e.g., BINAP, DuPhos) symmetry->c2_ligand Symmetric c1_ligand Non-Symmetric Ligand (e.g., PHOX, P,N-ligands) symmetry->c1_ligand Non-Symmetric params Define Key Parameters (Sterics, Electronics, Bite Angle) c2_ligand->params c1_ligand->params comp_design Computational Modeling (DFT, Molecular Mechanics) params->comp_design library Design Ligand Library comp_design->library synthesis Synthesize Ligand(s) library->synthesis characterization Characterize Ligand(s) (NMR, MS, etc.) synthesis->characterization catalyst_prep Prepare Metal-Ligand Complex characterization->catalyst_prep screening High-Throughput Screening catalyst_prep->screening optimization Optimize Reaction Conditions screening->optimization final_product Enantiomerically Enriched Product optimization->final_product

Caption: Workflow for Chiral Ligand Design and Application.

Part 3: Key Classes of Privileged Chiral Ligands

Over several decades of research, a number of "privileged" ligand scaffolds have emerged. These are ligand structures that have proven to be effective for a wide range of asymmetric transformations.

Ligand ClassKey FeaturesRepresentative ExamplesCommon Applications
Diphosphines C₂-symmetric, tunable bite angle, strong coordination to late transition metals.BINAP, DuPhos, DiPAMP[5]Asymmetric Hydrogenation, Cross-Coupling
P,N-Ligands Non-symmetrical, combines hard (N) and soft (P) donors, modular synthesis.PHOX, QUINAPAsymmetric Allylic Alkylation, Hydrogenation
Bisoxazolines (BOX) C₂-symmetric, readily synthesized from chiral amino alcohols.Ph-BOX, Inda-BOXDiels-Alder, Carbonyl Additions, Conjugate Additions
Salen Ligands Tetradentate, forms stable square planar complexes.Jacobsen's Ligand[18]Asymmetric Epoxidation, Aziridination
Cyclopentadienyl (Cp) Sterically demanding, provides a unique chiral environment.Chiral Cpx Ligands[19]C-H Functionalization, Hydroamination

Part 4: Rational Design Strategies and Modern Tools

While serendipity has played a role in the discovery of some catalysts, modern ligand design is increasingly driven by rational approaches and powerful computational tools.

The Modular Approach

The concept of modularity, where a ligand is constructed from interchangeable building blocks, has been highly successful.[5] The PHOX ligands are a prime example of this, where the oxazoline and phosphine components can be independently varied to create a library of ligands with diverse steric and electronic properties.[5] This allows for rapid optimization of the ligand for a specific substrate and reaction.

Computational Chemistry in Ligand Design

Computational methods have become indispensable tools for the design and optimization of chiral catalysts.[20] Techniques like Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into reaction mechanisms and predict the enantioselectivity of a catalyst with remarkable accuracy.[20][21] These methods allow for the in-silico screening of a large number of potential ligand structures, significantly reducing the experimental effort required to identify promising candidates.[20][22]

The following diagram illustrates a typical catalytic cycle for an asymmetric hydrogenation, highlighting the role of the chiral ligand in controlling the stereochemical outcome.

CatalyticCycle catalyst [M(L*)] Active Catalyst substrate_complex Substrate Coordination (Diastereoselective) catalyst->substrate_complex + Substrate oxidative_addition Oxidative Addition of H₂ substrate_complex->oxidative_addition insertion Migratory Insertion (Enantiodetermining Step) oxidative_addition->insertion product_complex Product Complex insertion->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->catalyst + Product product Chiral Product reductive_elimination->product

Caption: Generalized Catalytic Cycle for Asymmetric Hydrogenation.

Part 5: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a common chiral ligand, its complexation to a metal precursor, and its application in an asymmetric catalytic reaction.

Protocol 1: Synthesis of a (S)-BINAP Derivative

This protocol describes the synthesis of (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP), a privileged C₂-symmetric diphosphine ligand.

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Zinc dust

  • Diphenylphosphine oxide

  • Trichlorosilane (HSiCl₃)

  • Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethanol (EtOH) - Anhydrous

  • Standard glassware for air-sensitive synthesis (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Synthesis of (S)-BINOL ditriflate:

    • In a Schlenk flask under an inert atmosphere, dissolve (S)-BINOL (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (2.5 eq) followed by the dropwise addition of Tf₂O (2.2 eq).

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (S)-BINOL ditriflate as a white solid.

  • Nickel-catalyzed phosphinylation:

    • In a separate Schlenk flask, prepare the nickel catalyst by mixing NiCl₂·6H₂O (0.1 eq), PPh₃ (0.2 eq), and zinc dust (2.0 eq) in anhydrous THF. Stir at room temperature for 30 minutes.

    • To this catalyst mixture, add a solution of (S)-BINOL ditriflate (1.0 eq) and diphenylphosphine oxide (2.5 eq) in anhydrous THF.

    • Heat the reaction mixture to reflux and stir for 12-18 hours.

    • Cool the reaction to room temperature and quench with 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate under reduced pressure and purify by column chromatography to obtain (S)-BINAP dioxide.

  • Reduction to (S)-BINAP:

    • In a Schlenk flask, suspend (S)-BINAP dioxide (1.0 eq) in anhydrous toluene.

    • Add trichlorosilane (HSiCl₃, 5.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and stir for 6-8 hours.

    • Cool the reaction to room temperature and carefully quench by pouring it into a cold, saturated NaHCO₃ solution.

    • Extract the product with toluene, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate under reduced pressure and recrystallize from hot ethanol to yield (S)-BINAP as a white crystalline solid.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, mass spectrometry, and its optical rotation should be measured to confirm enantiopurity.

Protocol 2: Preparation of a [Rh((S)-BINAP)(COD)]BF₄ Catalyst

This protocol details the preparation of a common rhodium-BINAP precatalyst.

Materials:

  • (S)-BINAP

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Anhydrous DCM

  • Anhydrous diethyl ether

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 eq) in anhydrous DCM in a Schlenk flask.

  • In a separate flask, dissolve (S)-BINAP (1.05 eq) in anhydrous DCM.

  • Slowly add the (S)-BINAP solution to the rhodium precursor solution at room temperature.

  • Stir the mixture for 30 minutes. The solution should change color, typically to a deep orange or red.

  • Remove the solvent under reduced pressure to obtain a solid.

  • Wash the solid with anhydrous diethyl ether to remove any excess ligand and starting material.

  • Dry the resulting orange-red solid under high vacuum to yield the [Rh((S)-BINAP)(COD)]BF₄ catalyst.

Protocol 3: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate

This protocol demonstrates the use of the prepared catalyst in a benchmark asymmetric hydrogenation reaction.

Materials:

  • [Rh((S)-BINAP)(COD)]BF₄ catalyst

  • Methyl α-acetamidoacrylate

  • Anhydrous methanol

  • High-pressure hydrogenation reactor (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox or under a strong stream of inert gas, charge the autoclave vessel with methyl α-acetamidoacrylate (1.0 eq) and the [Rh((S)-BINAP)(COD)]BF₄ catalyst (0.01 eq, 1 mol%).

  • Add anhydrous methanol to dissolve the substrate and catalyst.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

  • Carefully vent the excess hydrogen gas.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The conversion can be determined by ¹H NMR analysis of the crude product.

  • The enantiomeric excess (ee) of the product, N-acetylalanine methyl ester, is determined by chiral HPLC or GC analysis.

Protocol 4: High-Throughput Screening of Ligands

This protocol outlines a workflow for the rapid screening of a library of chiral ligands for a specific catalytic reaction using a 96-well plate format.[23][24]

Materials:

  • 96-well reaction block

  • Multi-channel pipette

  • Inert atmosphere glovebox

  • Stock solutions of metal precursor, substrate, and internal standard in a suitable anhydrous solvent.

  • A library of chiral ligands, pre-weighed or as stock solutions.

  • Analytical instrument for high-throughput analysis (e.g., GC-MS, LC-MS, or a plate reader for CD or fluorescence).[25][26]

Workflow:

  • Plate Preparation (in a glovebox):

    • Dispense the chiral ligands from the library into the individual wells of the 96-well plate.

    • Add the metal precursor stock solution to each well to form the catalysts in situ. Allow for a short incubation period if necessary.

  • Reaction Initiation:

    • Add the substrate and internal standard stock solution to each well to initiate the reactions simultaneously.

  • Reaction Incubation:

    • Seal the reaction plate and place it on a shaker at the desired temperature for the specified reaction time.

  • Quenching and Sample Preparation:

    • Quench the reactions by adding a suitable quenching agent.

    • Perform any necessary workup steps, such as filtration or liquid-liquid extraction, which can be automated.

  • Analysis:

    • Analyze the samples from each well to determine conversion and enantiomeric excess using a high-throughput method.[23][27]

  • Data Analysis:

    • Compile the data to identify the most effective ligands ("hits") from the library for the target transformation.

Part 6: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst, poor substrate solubility, insufficient reaction time/temperature.Check purity of reagents and solvents. Increase catalyst loading. Screen different solvents. Increase reaction time or temperature.
Low Enantioselectivity Poorly matched ligand-substrate pairing, incorrect ligand conformation, background uncatalyzed reaction.Screen a wider variety of ligands with different steric/electronic properties. Lower the reaction temperature. Ensure the reaction is run under strict inert conditions.
Inconsistent Results Oxygen or moisture contamination, impurities in starting materials.Use rigorous air- and moisture-free techniques. Purify all reagents and solvents before use.
Catalyst Decomposition Unstable ligand or complex under reaction conditions.Synthesize more robust ligands. Screen for more stable metal precursors.

Part 7: Conclusion and Future Outlook

The design of chiral ligands remains a vibrant and essential field of chemical research. While privileged ligand scaffolds provide excellent starting points, the quest for new, highly efficient, and selective ligands is continuous. The integration of rational design principles, computational modeling, and high-throughput screening is accelerating the discovery of novel catalysts for challenging and previously unsolved asymmetric transformations.[24][28] These advancements will continue to be critical drivers of innovation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, enabling more sustainable and efficient manufacturing processes.[7][29]

References

  • This research paper examines the role of chiral ligands in asymmetric synthesis, focusing on their design principles, coordination behavior, and applications in enantioselective catalysis. ResearchGate. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. J-Stage. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 100(25), 14767–14772. PNAS. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. [Link]

  • Synthesis of Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. MDPI. [Link]

  • Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [Link]

  • Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]

  • Hale, K. J., et al. (2002). Computer-Aided Design of Chiral Ligands. Part III. A Novel Ligand for Asymmetric Allylation Designed Using Computational Techniques. Organic Letters, 4(25), 4391–4393. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. PubMed. [Link]

  • Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. NIH. [Link]

  • The Role of Chiral Ligands in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Hale, K. J., et al. (2002). Computer-aided design of chiral ligands. Part III. A novel ligand for asymmetric allylation designed using computational techniques. Organic Letters, 4(25), 4391–4393. PubMed. [Link]

  • Anslyn, E. V., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH. [Link]

  • Chiral Ligands and Its Applications. Scribd. [Link]

  • The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. University College Dublin. [Link]

  • High-Throughput Screening Techniques in Catalysis. University of Rostock. [Link]

  • Maeda, K., et al. (2023). Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry. ACS Publications. [Link]

  • How does the bite angle of a ligand affect the efficiency of its catalyst? Chemistry Stack Exchange. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Semantic Scholar. [Link]

  • van Leeuwen, P. W. N. M., et al. (2000). Wide Bite Angle Diphosphines: Xantphos Ligands in Transition Metal Complexes and Catalysis. Accounts of Chemical Research, 33(5), 326–334. ACS Publications. [Link]

  • Pfaltz, A., & Drury, W. J. (2003). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. [Link]

  • Garcı́a-Castro, M., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198–13224. PubMed. [Link]

  • Casey, C. P., et al. (1997). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (15), 2659-2667. RSC Publishing. [Link]

  • Bite angle. Wikipedia. [Link]

  • Bite angle. chemeurope.com. [Link]

  • Liu, K., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society. [Link]

  • Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. MDPI. [Link]

  • Zuccaccia, D., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. [Link]

  • Dong, V. M. (2014). Chiral Ligand Design. The Dong Group. [Link]

  • Joyce, L. A., et al. (2021). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. Chemical Science, 12(23), 8036–8042. RSC Publishing. [Link]

Sources

Application Notes & Protocols: N-Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Unnatural amino acids have emerged as critical tools in this endeavor, allowing for the fine-tuning of molecular properties beyond what is offered by their natural counterparts.[1] Among these, conformationally constrained amino acids, such as N-Boc protected (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, represent a particularly powerful asset.

This bicyclic proline analogue features a rigid norbornane-like scaffold that "locks" the peptide backbone into a well-defined three-dimensional orientation.[2] This pre-organization significantly reduces the entropic penalty associated with binding to a biological target, often leading to a dramatic increase in affinity and potency.[3] Furthermore, the rigid structure provides steric shielding, enhancing metabolic stability against proteolytic degradation—a common challenge for traditional linear peptides.[3]

This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for this high-value building block. Its most notable application is as a cornerstone in the synthesis of Ledipasvir, a potent, once-daily oral NS5A inhibitor for the treatment of Hepatitis C Virus (HCV) infection, underscoring its significance in the development of life-saving therapeutics.[4][5]

Section 1: The Scientific Rationale for Bicyclic Scaffolds

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor target specificity and susceptibility to enzymatic breakdown.[3] Incorporating rigid structural motifs is a proven strategy to overcome these limitations.

The Principle of Pre-Organization: The core advantage of using a constrained analogue like this compound lies in the concept of conformational pre-organization. By restricting the rotational freedom of the molecule, it is held in a conformation that more closely mimics the bioactive state required for target binding. This minimizes the conformational changes needed upon interaction with a receptor, leading to a more favorable binding energy.[3]

G Fig. 1: Bioactive Conformation Workflow cluster_0 Flexible Peptide cluster_1 Constrained Analogue cluster_2 Target Binding A High Energy, Disordered State B Multiple Low-Energy Conformations A->B Spontaneous Folding Target Biological Target (e.g., NS5A Protein) B->Target High Entropic Penalty C Rigid Scaffold (e.g., Azabicyclo[2.2.1]heptane) D Bioactive Conformation Pre-organized C->D Synthesis D->Target Low Entropic Penalty

Fig. 1: Conceptual workflow comparing flexible vs. constrained peptides for target binding.

Enhanced Stability and Drug-like Properties: The bicyclic structure is not recognized by many common proteases, significantly increasing the in vivo half-life of the resulting peptide-based drug. This improved stability, combined with the potential for enhanced membrane permeability, makes these building blocks invaluable for transforming bioactive peptides into viable oral therapeutics.[6]

Section 2: Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity of this chiral building block.

PropertyValueReference
Chemical Name (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid[4]
CAS Number 291775-59-2[7]
Molecular Formula C₁₂H₁₉NO₄[8]
Molecular Weight 241.28 g/mol [8]
Appearance White to off-white powder
Melting Point 147-152 °C
Optical Rotation [α]²²/D -170±10°, c = 1 in chloroform
Purity Typically ≥97%[9]

Storage and Handling:

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture absorption. Recommended storage temperature is 2-8°C.

  • Handling: Handle in a well-ventilated area, using standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust. The compound is stable under recommended storage conditions.

Section 3: Experimental Protocols and Applications

The primary utility of this compound is as a sophisticated building block in multi-step organic synthesis, particularly for peptide-based therapeutics.

Core Application: Peptide Amide Bond Formation

This protocol describes a standard procedure for coupling the carboxylic acid of the title compound with a primary or secondary amine, a fundamental step in the synthesis of molecules like Ledipasvir.

Rationale for Reagent Selection:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent that minimizes racemization, which is critical for maintaining the stereochemical integrity of the chiral centers.

  • Base: Diisopropylethylamine (DIEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the activation of the carboxylic acid without causing unwanted side reactions.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for peptide coupling reactions, effectively solvating the reactants.

Fig. 2: Step-by-step workflow for a standard peptide coupling reaction.

Protocol 1: HATU-Mediated Amide Coupling

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Base and Amine Addition: Add the desired amine component (1.0-1.1 eq) followed by DIEA (2.5-3.0 eq). Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: Cool the flask to 0°C in an ice bath. In a separate vial, dissolve HATU (1.1-1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: N-Boc Deprotection

To enable further functionalization at the nitrogen atom, the Boc protecting group must be removed. This is reliably achieved under acidic conditions.

Mechanism Insight: The tert-butoxycarbonyl (Boc) group is labile in strong acid. The acid protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide, liberating the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).

Protocol 2: Acid-Mediated Boc Deprotection

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Acid Addition: Cool the solution to 0°C. Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can be performed to ensure complete removal of residual acid.

  • Final Product: The resulting product is the amine salt (e.g., TFA salt), which is often a solid or viscous oil and can be used directly in the next step without further purification. If the free amine is required, a basic work-up can be performed.

Section 4: Quality Control and Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the material and its derivatives.

Analytical MethodExpected Observations
¹H NMR Presence of characteristic signals for the bicyclic core protons. A sharp singlet at ~1.4 ppm integrating to 9H for the Boc group's t-butyl protons.
¹³C NMR Signals corresponding to the 12 carbons, including the Boc carbonyl (~155 ppm) and the carboxylic acid carbonyl (~175 ppm).
Mass Spectrometry ESI-MS should show the expected [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions corresponding to the molecular weight of the compound or its derivatives.
Chiral HPLC A single major peak should be observed when analyzed on a suitable chiral stationary phase, confirming high enantiomeric excess (ee%).

Conclusion

N-Boc-(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is more than a mere building block; it is an enabling tool for modern drug discovery. Its rigid, bicyclic structure imparts highly desirable properties onto peptide-based molecules, including enhanced target affinity and improved metabolic stability.[3][10] The protocols outlined herein provide a robust framework for its successful incorporation into complex synthetic campaigns. As demonstrated by its crucial role in the synthesis of HCV and Factor Xa inhibitors, this constrained amino acid analogue will continue to be a key component in the development of next-generation therapeutics.[4][5]

References

  • Title: Synthesis of Gem-Dimethyl Bicyclic [3.1.
  • Source: PubMed Central (PMC)
  • Title: (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.
  • Title: Discovery of novel bicyclic[3.3.
  • Title: (3S)-N-Boc-2-azabicyclo[2.2.
  • Title: Constrained Peptides in Drug Discovery and Development Source: SciSpace (ACS Publications) URL: [Link]

  • Title: Synthesis of [c]-Fused Bicyclic Proline Analogues Source: ResearchGate URL: [Link]

  • Title: (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, 97% Source: Lab Supplies URL: [Link]

  • Title: Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands Source: ResearchGate URL: [Link]

  • Title: Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid Source: PubMed URL: [Link]

  • Title: Cas 1181573-36-3,(1R,3S,4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid Methyl ester Source: LookChem URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This constrained proline analogue is a critical chiral building block in medicinal chemistry, notably as a component in advanced antiviral agents like Ledipasvir.[1][2] Its rigid bicyclic structure imparts unique conformational constraints on peptides and peptidomimetics, enhancing proteolytic stability and receptor binding affinity.

The synthesis, while elegant, is fraught with challenges related to stereocontrol, yield, and purification. This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting advice and optimized protocols based on established literature and practical insights. We will primarily focus on the most prevalent synthetic route: the aza-Diels-Alder reaction.

Core Synthetic Pathway: An Overview

The most common and stereochemically reliable route to this compound involves a four-stage process. The cornerstone of this sequence is a highly diastereoselective hetero-Diels-Alder reaction between an imine, derived from a glyoxylate ester and a chiral amine, and cyclopentadiene.[3][4]

cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Aza-Diels-Alder Cycloaddition cluster_2 Stage 3: Purification & Saturation cluster_3 Stage 4: Deprotection A Ethyl Glyoxylate + (R)-Phenylethylamine B Chiral Imine Intermediate A->B Anhydrous Conditions D Diastereomeric Cycloadducts (exo is major) B->D Lewis Acid (BF₃·Et₂O) Low Temperature (-60°C) C Cyclopentadiene C->D Lewis Acid (BF₃·Et₂O) Low Temperature (-60°C) E Crude Cycloadduct D->E Workup F Purified Saturated Ester HCl Salt E->F 1. Hydrogenation (Pd/C, H₂) 2. HCl Salt Formation & Crystallization G Final Product: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane -3-carboxylic acid F->G Ester Hydrolysis (if necessary)

Caption: Overall workflow for the synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common experimental hurdles in a question-and-answer format.

Issue 1: Poor Diastereoselectivity in the Diels-Alder Reaction

Question: My aza-Diels-Alder reaction is producing a mixture of diastereomers with a low excess of the desired exo-adduct. What factors control the stereochemical outcome?

Answer: Achieving high diastereoselectivity is the linchpin of this synthesis and is primarily governed by three factors: the chiral auxiliary, the Lewis acid catalyst, and temperature.

  • Causality of Chiral Auxiliary: The use of an enantiopure amine, such as (R)-(+)-1-phenylethylamine, is essential.[5] It forms a chiral imine that biases the approach of the cyclopentadiene to one face of the dienophile, leading to the preferential formation of the (1R,3S,4S)-configured cycloadduct precursor. The combination of specific chiral auxiliaries can lead to almost complete diastereoselectivity.[6]

  • Role of Lewis Acid and Temperature: The reaction requires a Lewis acid, typically Boron Trifluoride Etherate (BF₃·Et₂O), which coordinates to the imine nitrogen. This coordination enhances the dienophile's reactivity and locks its conformation, maximizing the steric influence of the chiral auxiliary. For this control to be effective, the reaction must be run at low temperatures, typically -60°C or below .[3] Higher temperatures provide enough thermal energy to overcome the activation barrier for the formation of the undesired diastereomer, thus eroding selectivity.

  • Troubleshooting Steps:

    • Verify Auxiliary Purity: Ensure the (R)-phenylethylamine is of high enantiomeric purity.

    • Strict Temperature Control: Maintain the reaction temperature rigorously at -60°C. Use a cryocooler or a dry ice/acetone bath.

    • Reagent Quality: Use freshly distilled cyclopentadiene (as it readily dimerizes to dicyclopentadiene at room temperature) and a high-quality, relatively fresh bottle of BF₃·Et₂O.

Issue 2: Tedious Purification and Low Recovery of the Cycloadduct

Question: Separating the desired diastereomer of the Diels-Alder adduct by column chromatography is difficult, leading to significant product loss. Is there a more efficient purification method?

Answer: This is a well-documented bottleneck.[3] Flash chromatography of the oily cycloadducts is often inefficient. A significantly improved and scalable method avoids chromatography altogether by selectively crystallizing the hydrochloride salt of the hydrogenated product.

The underlying principle is that the hydrochloride salt of the desired saturated ester, ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate, often has different crystallization properties than its diastereomers. By hydrogenating the crude mixture of cycloadducts and then treating it with HCl, the desired product can be selectively precipitated.[3]

Optimized Purification Workflow:

  • After the Diels-Alder reaction and aqueous workup, obtain the crude product mixture.

  • Directly subject this crude oil to hydrogenation (see Protocol 2).

  • After hydrogenation, dissolve the resulting crude amine in a minimal amount of a solvent like isopropanol.

  • Add an excess of concentrated HCl or introduce anhydrous HCl gas.

  • Add a non-polar co-solvent like diethyl ether to induce precipitation.

  • Triturate the resulting semi-solid to encourage crystallization of the pure hydrochloride salt of the desired product.[3] This method dramatically improves yield and purity on a multigram scale.

Issue 3: Stalled or Incomplete Hydrogenation

Question: The hydrogenation step to reduce the C=C double bond and cleave the N-phenylethyl group is extremely slow or stops prematurely. How can I drive this reaction to completion?

Answer: This one-pot reduction/hydrogenolysis is a demanding transformation. Success depends on the catalyst, pressure, and the absence of catalyst poisons.

  • Catalyst Choice and Loading: While 5% or 10% Palladium on Carbon (Pd/C) is commonly used, Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for hydrogenolysis of N-benzyl groups. A relatively high catalyst loading (e.g., 10 wt%) is often required.

  • Hydrogen Pressure: This reaction typically requires elevated hydrogen pressure to proceed efficiently. Pressures of 15 to 50 bar are reported as effective.[3] A standard balloon hydrogenation setup is often insufficient.

  • Reaction Monitoring: The reaction can take several days to complete.[3] Monitor progress by ¹H NMR, looking for the disappearance of both the olefinic protons (~6.0-6.4 ppm) and the aromatic protons of the phenylethyl group.

  • Troubleshooting Logic:

Start Hydrogenation Stalled? Check_Catalyst Is catalyst fresh & loading sufficient (>10 wt%)? Start->Check_Catalyst Check_Pressure Is H₂ pressure adequate (>15 bar)? Check_Catalyst->Check_Pressure Yes Solution1 Increase catalyst loading or switch to Pd(OH)₂/C. Check_Catalyst->Solution1 No Check_Poisons Any potential poisons from workup (e.g., sulfur, halides)? Check_Pressure->Check_Poisons Yes Solution2 Use high-pressure reactor. Increase pressure to ~50 bar. Check_Pressure->Solution2 No Solution3 Re-purify substrate before hydrogenation. Check_Poisons->Solution3 Yes

Caption: Troubleshooting flow for hydrogenation issues.

Key Experimental Protocols

Protocol 1: Improved Aza-Diels-Alder Reaction (Method A)[3]

This protocol details the in situ generation of the imine followed by the cycloaddition.

  • To a cooled (0°C) mixture of ethyl glyoxylate (1.0 eq), molecular sieves (4 Å), and dichloromethane (CH₂Cl₂), add (R)-phenylethylamine (1.0 eq) slowly over 30 minutes.

  • Stir the mixture for 1 hour at 0°C.

  • Cool the mixture to -60°C.

  • Sequentially add trifluoroacetic acid (TFA, 1.0 eq) and boron trifluoride etherate (BF₃·Et₂O, 1.0 eq).

  • Add freshly distilled cyclopentadiene (1.0 eq).

  • Stir at -60°C for several hours until TLC indicates consumption of the imine.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with CH₂Cl₂, dry the organic layer over MgSO₄, and concentrate in vacuo. The crude product is used directly in the next step without chromatographic purification.

Protocol 2: Hydrogenation and Purification by Crystallization[3]
  • Dissolve the crude cycloadduct from Protocol 1 in absolute ethanol.

  • Add 5% Pd/C catalyst (0.3–0.4% by weight relative to the theoretical product).

  • Hydrogenate in a high-pressure reactor at 50 bar H₂ pressure. The reaction may take 1-4 days.

  • After the reaction is complete (as monitored by NMR or H₂ uptake), filter the mixture through Celite to remove the catalyst.

  • Add an excess of concentrated HCl to the filtrate.

  • Evaporate the volatiles under reduced pressure.

  • Triturate the resulting semi-solid residue with a mixture of diethyl ether and isopropanol (e.g., 5:1) to induce crystallization.

  • Filter the solid, wash with diethyl ether, and dry to obtain pure ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

ParameterValue/ConditionRationale
Diels-Alder Temp. -60 °CMaximizes diastereoselectivity by favoring the kinetically controlled product.
Lewis Acid BF₃·Et₂OActivates the imine and enhances facial selectivity.
Purification Crystallization of HCl saltAvoids difficult and low-yielding chromatography.[3]
Hydrogenation 15-50 bar H₂Required pressure to effect both double bond reduction and N-debenzylation.
Chiral Auxiliary (R)-phenylethylamineInduces the desired (1R,3S,4S) stereochemistry in the product.

References

  • Alonso, D. A., et al. (2003). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 14(19), 2999-3002. [Link]

  • Semantic Scholar. (n.d.). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. Retrieved from [Link]

  • García-Mera, X., et al. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(38), 7162-7172. [Link]

  • Raubo, P., & Kulagowski, J. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives – Novel NK1 Receptor Ligands. Synlett, 2006(2), 248-250. [Link]

  • Blanco, J. M., et al. (1998). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 39(31), 5663-5666. [Link]

  • Fernández, F., et al. (2001). A short, efficient synthesis of the chiral auxiliary (+)-8-phenylneomenthol. Tetrahedron: Asymmetry, 12(18), 2533-2536. [Link]

  • Caamaño, O., et al. (1998). Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol. Tetrahedron: Asymmetry, 9(19), 3465-3474. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, Wroclaw University of Science and Technology. [Link]

  • Pandey, G., et al. (2002). Use of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptan-2-ol as a Chiral Template for the Synthesis of Aminocyclitols. Organic Letters, 4(19), 3303-3305. [Link]

  • Ferreira, B. R. V., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22, 2838-2856. [Link]

  • Scribd. (n.d.). Synthesis of Enantiomeric Azabicyclo Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. Retrieved from [Link]

  • Maison, W., et al. (2002). Multigram scale synthesis of a useful aza-Diels–Alder adduct in a one-step procedure. Tetrahedron Letters, 43(35), 6143-6145. [Link]

  • Zhang, Z., et al. (2020). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 22(15), 5886-5891. [Link]

  • Stella, L., et al. (1984). Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids. Journal of Organic Chemistry, 49(19), 3527-3532. [Link]

  • Maddess, M. L., et al. (2021). Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. Organic Process Research & Development, 26(3), 640-647. [Link]

  • Arjona, O., et al. (2006). SYNTHESIS OF ENANTIOPURE 3,5-DISUBSTITUTED PYRROLIDINES BY RING-OPENING/CROSS-METATHESIS REACTION OF 2-AZANORBORNENE DERIVATIVES. HETEROCYCLES, 68(10), 2079. [Link]

  • Lázár, L., & Fülöp, F. (2009). Ring closure reactions of bicyclic prolinol and prolin ester enantiomers. ARKIVOC, 2009(6), 221-234. [Link]

  • Trapkov, V., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 282. [Link]

  • ResearchGate. (n.d.). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Organic Syntheses. (n.d.). bicyclo[2.1.0]pentane. Retrieved from [Link]

Sources

Technical Support Center: Purification of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome the common challenge of separating the desired (1R,3S,4S) diastereomer from a complex synthetic mixture.

Introduction: The Purification Challenge

This compound is a valuable constrained proline analogue used in peptide chemistry and as a chiral ligand in asymmetric catalysis.[1][2] Its synthesis, often involving a hetero-Diels-Alder reaction, typically yields a mixture of diastereomers.[1][3] The critical challenge lies in isolating the desired (1R,3S,4S) isomer with high purity, as the presence of other diastereomers can significantly impact downstream applications. This guide outlines the primary strategies—crystallization and chromatography—to achieve high diastereomeric purity.

Purification Strategy Workflow

The first step in any purification is to assess the crude mixture and choose an appropriate path. The following workflow provides a general decision-making framework.

Purification Workflow start Crude Synthetic Mixture analysis Assess Diastereomeric Ratio (d.r.) (e.g., by ¹H NMR or scout HPLC) start->analysis decision Select Purification Strategy analysis->decision crystallization_path Crystallization decision->crystallization_path d.r. is favorable & large scale needed chromatography_path Chromatography decision->chromatography_path d.r. is poor or crystallization fails salt_formation Form Hydrochloride Salt crystallization_path->salt_formation method_dev Method Development: - Achiral (C18) vs. Chiral (CSP) Column - Mobile Phase Optimization chromatography_path->method_dev recrystallize Recrystallize from Screened Solvents (e.g., i-PrOH/Et₂O) salt_formation->recrystallize check_purity_xtal Check Purity (d.r. > 98%)? recrystallize->check_purity_xtal check_purity_xtal->chromatography_path No final_product_xtal Pure (1R,3S,4S) Isomer check_purity_xtal->final_product_xtal Yes prep_hplc Preparative HPLC fraction_collection Collect Fractions prep_hplc->fraction_collection method_dev->prep_hplc check_purity_hplc Analyze Fractions & Pool Pure Ones fraction_collection->check_purity_hplc final_product_hplc Pure (1R,3S,4S) Isomer check_purity_hplc->final_product_hplc

Caption: Decision workflow for purifying the target diastereomer.

Frequently Asked Questions & Troubleshooting Guide
Part 1: Initial Assessment & Strategy

Q1: How can I accurately determine the diastereomeric ratio (d.r.) of my crude product?

A1: Accurate assessment of your starting material is critical.

  • ¹H NMR Spectroscopy: This is the most direct method. The diastereomers will have distinct chemical shifts for certain protons, particularly those near the stereocenters (e.g., H3, H4, H1). By integrating the signals corresponding to the desired (1R,3S,4S) isomer and the undesired diastereomers, you can calculate the ratio. A high-field NMR (400 MHz or greater) is recommended for better resolution.[1]

  • High-Performance Liquid Chromatography (HPLC): A preliminary analytical HPLC run can provide a clean baseline separation of the diastereomers, allowing for quantification by peak area. This is especially useful for complex mixtures where NMR signals overlap. You may need to screen a few conditions to achieve separation (see Q6).

Q2: What are the primary strategies for separating the (1R,3S,4S) diastereomer?

A2: The two primary industrial and laboratory-scale methods are crystallization and chromatography.

  • Diastereoselective Crystallization: This is often the most scalable and cost-effective method. Unlike enantiomers, diastereomers have different physical properties, including solubility in various solvents.[4] By finding a solvent system where the desired diastereomer is significantly less soluble than the others, it can be selectively crystallized out of the solution. This is often performed on a salt of the acid (e.g., the hydrochloride salt) to promote the formation of a highly ordered, crystalline solid.[1]

  • Preparative Chromatography (HPLC): This method offers higher resolution for difficult separations where solubility differences are minimal. It uses a high-pressure liquid stream to pass the mixture through a column packed with a stationary phase. The different interactions of the diastereomers with the stationary phase cause them to elute at different times, allowing for their collection as separate fractions.[5][6]

  • Enzymatic Resolution: For the N-Boc protected analogue, a highly selective enzymatic hydrolysis has been reported. Specific enzymes can hydrolyze the ester of the desired (1R,3S,4S) isomer to the carboxylic acid while leaving the other diastereomeric esters untouched, enabling a straightforward separation. This is an advanced technique but offers exceptional purity.[7]

Part 2: Troubleshooting Crystallization

Q3: I tried to crystallize my crude free-acid, but it oiled out or the purity didn't improve. What should I do next?

A3: This is a common issue. The free carboxylic acid may have high solubility or form an amorphous solid. The most effective solution is to form a salt .

  • Causality: Converting the carboxylic acid and the basic nitrogen into a salt (like a hydrochloride) introduces strong ionic interactions. This rigidifies the molecular structure and provides a strong lattice-forming interaction, which significantly increases the likelihood of forming a well-ordered, stable crystal. Diastereomeric salts often have very different crystal lattice energies, leading to substantial differences in solubility that can be exploited for separation.[4]

  • Recommendation: Convert the crude mixture to the hydrochloride salt by treating it with HCl. Literature has shown that the HCl salt of this compound can be effectively recrystallized.[1]

Q4: My recrystallization of the HCl salt is not yielding a product with high diastereomeric purity (>98% d.r.). How can I optimize this?

A4: Optimization requires a systematic approach.

  • Solvent System Screening: The choice of solvent is paramount. The goal is to find a system where the desired diastereomer is sparingly soluble at low temperatures but reasonably soluble at high temperatures, while the undesired isomers remain in solution. Start with the reported system of isopropanol/diethyl ether (i-PrOH/Et₂O).[1] If this fails, screen other polar protic solvents (ethanol, methanol) as the primary solvent and non-polar ethers or alkanes (MTBE, hexane, heptane) as the anti-solvent.

  • Control the Cooling Rate: Rapid cooling often traps impurities. Allow the heated, dissolved solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling allows for the selective growth of the most stable crystal lattice (ideally, your desired product).

  • Seeding: If you have a small amount of pure (1R,3S,4S) isomer, add a single, tiny crystal (a "seed") to the supersaturated solution as it cools. This provides a template for crystallization to begin, which can dramatically improve selectivity and yield.[8]

  • Iterative Recrystallization: A single crystallization may not be sufficient. It may be necessary to perform a second or even third recrystallization on the enriched material to achieve the desired purity.

Solvent System (Primary / Anti-Solvent)Target Compound FormReported Use / RationaleReference
Isopropanol / Diethyl EtherHydrochloride SaltReported for successful recrystallization of the final product.[1]
Ethanol / Diethyl EtherEthyl Ester HCl SaltProven effective for an intermediate ester salt.[1]
IsopropanolDiastereomeric SaltUsed with a chiral resolving agent for a related derivative.[9]

Q5: Can I use a chiral resolving agent to facilitate the crystallization?

A5: Yes, this is a powerful classical resolution technique. By reacting your diastereomeric mixture with an enantiomerically pure acid or base (a "resolving agent"), you form a new set of diastereomeric salts.[10] For example, a patent for a related bicycloheptane derivative describes using L-dimethoxysuccinic acid in isopropanol for diastereoselective crystallization.[9] The new salts may have much larger differences in solubility than the original mixture, enabling a cleaner separation. This is a good strategy if direct crystallization of the HCl salt fails.

Diastereoselective_Crystallization cluster_0 In Solution (Solvent) cluster_1 Salt Formation D1 Desired Isomer (D1) D1_RA [D1-RA] Salt (Low Solubility) D1->D1_RA D2 Impurity Isomer (D2) D2->D2_RA RA Chiral Resolving Agent (RA) RA->D1_RA RA->D2_RA crystal Selective Crystallization of [D1-RA] D1_RA->crystal

Caption: Principle of diastereoselective crystallization with a resolving agent.

Part 3: Troubleshooting HPLC

Q6: My diastereomers are co-eluting or have very poor resolution on a standard C18 (reversed-phase) column. What are the first steps to improve separation?

A6: Poor resolution is a selectivity problem. You need to modify conditions to exploit the subtle physicochemical differences between the diastereomers.[5]

  • Change the Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. The different hydrogen bonding capabilities and dipole moments of these solvents can significantly alter selectivity.

  • Adjust the Mobile Phase pH: Since your molecule has both acidic and basic functional groups, its ionization state is pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase with buffers (e.g., phosphate, acetate) or additives (e.g., trifluoroacetic acid, formic acid) can change the polarity and conformation of the diastereomers, often leading to improved separation.

  • Optimize Temperature: Increasing the column temperature (e.g., from 25°C to 40°C) can improve peak shape and sometimes alter selectivity.[5] Screen a range of temperatures to find the optimum.

  • Try a Different Achiral Column: If a C18 column fails, try a phenyl-hexyl or a polar-embedded phase column. These stationary phases offer different interaction mechanisms (e.g., pi-pi stacking with the phenyl column) that can resolve stubborn diastereomers.

Q7: When should I switch from an achiral column to a Chiral Stationary Phase (CSP)?

A7: You should consider a CSP when extensive method development on multiple achiral columns fails to provide adequate separation. While not always necessary for diastereomers, CSPs can provide unique and very high selectivity.[5][11] They work by creating transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase, leading to different retention times.

Q8: What type of Chiral Stationary Phase (CSP) is suitable for a bicyclic amino acid like this?

A8: Based on the structure (a cyclic, secondary amino acid), several types of CSPs are excellent candidates:

  • Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™ T, V2): These are extremely versatile and have shown excellent results for separating underivatized amino acids. They can be operated in multiple modes (reversed-phase, polar organic, normal phase).

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX): These columns are specifically designed for separating amphoteric molecules like amino acids and peptides.[12] They operate via a double ion-pairing mechanism and are compatible with LC-MS friendly mobile phases.

Column TypeStationary PhaseMobile Phase ModeRationale for UseReference
Achiral C18, Phenyl-HexylReversed-PhaseDiastereomers have different physical properties. Often sufficient.[5]
Chiral Macrocyclic GlycopeptideReversed-Phase, Polar OrganicBroad selectivity for underivatized amino acids.
Chiral Zwitterionic Cinchona AlkaloidPolar Organic / AqueousSpecifically designed for zwitterionic molecules like amino acids.[11][12]
Experimental Protocols
Protocol 1: Purification via Recrystallization of the Hydrochloride Salt

This protocol is adapted from established literature procedures for the target molecule.[1]

  • Salt Formation:

    • Dissolve the crude mixture of 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid diastereomers (1.0 eq) in a minimal amount of a suitable alcohol, such as isopropanol (i-PrOH).

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) until the pH of the solution is ~1-2 (check with pH paper).

    • Stir for 30 minutes. If a precipitate forms, proceed to step 2. If not, slowly add an anti-solvent like diethyl ether (Et₂O) until the solution becomes cloudy, then proceed.

  • Initial Isolation:

    • Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove soluble impurities.

    • Dry the solid under vacuum. At this stage, the product is enriched in the desired diastereomer.

  • Recrystallization:

    • Place the dried, enriched solid into a clean Erlenmeyer flask.

    • Add a minimal amount of hot isopropanol to just dissolve the solid completely. Use a hot plate and stir bar.

    • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • As the solution cools, crystals of the pure (1R,3S,4S) isomer hydrochloride should begin to form.

    • Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize precipitation.

    • If crystallization is slow to start, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Final Collection & Analysis:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol, followed by a wash with cold diethyl ether.

    • Dry the crystals under high vacuum to a constant weight.

    • Confirm the diastereomeric purity using ¹H NMR or analytical HPLC.

Protocol 2: General Workflow for Preparative HPLC Method Development

This protocol provides a general framework for developing a separation method.[5][6]

  • Analytical Method Development:

    • Column Screening: Using an analytical HPLC system, screen several columns. Start with an achiral C18 column and a Phenyl-Hexyl column. If separation is poor, move to a chiral column (e.g., a macrocyclic glycopeptide or zwitterionic CSP).

    • Mobile Phase Screening: For each column, run a broad scouting gradient (e.g., 5% to 95% Acetonitrile/Water with 0.1% Formic Acid over 15 minutes). Repeat with Methanol as the organic modifier. This will identify the conditions that provide the best initial "hit."

    • Optimization: Once a promising column/solvent combination is found, optimize the separation by converting the gradient to an isocratic or shallow gradient method around the elution conditions of your diastereomers. Fine-tune the mobile phase composition, temperature, and flow rate to maximize resolution.

  • Loading Study & Scale-Up:

    • Once the analytical method is optimized, perform a loading study on the analytical column. Inject increasing amounts of your sample until the resolution between the diastereomer peaks begins to degrade. This helps determine the maximum loading capacity.

    • Scale the method to a preparative column of the same stationary phase. The flow rate and injection volume are scaled up based on the column dimensions. A common formula for scaling flow rate is: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²).

  • Preparative Run & Fraction Collection:

    • Dissolve the crude mixture in the mobile phase or a compatible strong solvent at a high concentration.

    • Perform the injection on the preparative HPLC system.

    • Collect fractions as the peaks elute. Use a fraction collector triggered by UV absorbance. Collect the leading edge, apex, and tailing edge of each peak in separate tubes.

  • Analysis and Pooling:

    • Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

    • Combine the fractions that meet the required purity specification (e.g., >99%).

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

References

Sources

Technical Support Center: Synthesis of Bicyclic Proline Analogues via Hetero-Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclic proline analogues. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the hetero-Diels-Alder reaction for constructing these valuable scaffolds. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of potential causes and offers validated protocols to resolve the issue.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I improve it?

Low yield is a frequent challenge that can stem from several factors, ranging from reactant stability to suboptimal reaction conditions. A systematic approach is crucial for diagnosis and improvement.

Potential Causes & Solutions:

  • Poor Reactivity of Diene or Dienophile: The electronic nature of the reactants is paramount. The hetero-Diels-Alder reaction can operate under normal or inverse-electron-demand.[1] For the synthesis of proline analogues, this often involves an electron-rich diene and an electron-poor heterodienophile (e.g., an N-acyl imine or nitroso compound).[1][2]

    • Solution: Enhance the electronic disparity. If using a normal-demand reaction, introduce electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. For inverse-electron-demand reactions, the opposite is required.[1]

  • Unfavorable Reaction Equilibrium (Retro-Diels-Alder): The Diels-Alder reaction is reversible, and the reverse reaction (retro-Diels-Alder) is favored at high temperatures due to entropic factors (one molecule breaking into two).[3] If you observe initial product formation that later disappears, this is a likely culprit.

    • Solution: Conduct the reaction at the lowest temperature that provides a reasonable rate.[3] It may be necessary to accept longer reaction times to preserve the product. For highly activated substrates, reactions can often be run at room temperature or even below 0°C.[3]

  • Catalyst Inactivity or Degradation: Lewis acid catalysts are often essential for activating the dienophile and accelerating the reaction.[4] However, they are sensitive to moisture and other impurities.

    • Solution: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] Use anhydrous solvents. If catalyst deactivation is suspected, consider using a freshly opened bottle or purifying the catalyst before use.

  • Incorrect Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[3] Acyclic dienes exist in equilibrium between the reactive s-cis and the more stable s-trans conformers. Bulky substituents can disfavor the required s-cis conformation.

    • Solution: Use cyclic dienes like cyclopentadiene or cyclohexadiene, which are locked in the s-cis conformation and are highly reactive.[3] If an acyclic diene is necessary, structural modifications to reduce steric hindrance around the central single bond may be required.

Experimental Protocol: General Optimization Workflow
  • Setup: In an oven-dried, round-bottom flask under an argon atmosphere, add the Lewis acid catalyst (e.g., SnCl₄, AlCl₃) to anhydrous dichloromethane (DCM) and cool to the desired temperature (-78°C to 0°C).

  • Addition: Add the heterodienophile (1.0 equivalent) to the cooled catalyst solution and stir for 15-30 minutes to allow for complexation.

  • Reaction: Slowly add a solution of the diene (1.0-1.2 equivalents) in anhydrous DCM to the reaction mixture. Using a slight excess of the diene can help drive the reaction to completion.[3]

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or LC-MS until the dienophile is consumed.

  • Quench: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt.

  • Workup: Extract the aqueous layer with DCM, combine the organic layers, dry with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography.

Troubleshooting Flowchart for Low Yield

G start Low or No Yield check_sm Starting Material (SM) Consumed? start->check_sm check_product Product Observed Initially? check_sm->check_product Yes cause_reactivity Potential Cause: - Low Reactivity - Catalyst Inactive - Incorrect Conformation check_sm->cause_reactivity No cause_retro Potential Cause: Retro-Diels-Alder Reaction check_product->cause_retro Yes cause_side_reactions Potential Cause: - Side Reactions - Product Instability check_product->cause_side_reactions No solution_reactivity Solution: - Increase T - Use Lewis Acid - Check Reactant Purity - Use s-cis Locked Diene cause_reactivity->solution_reactivity solution_retro Solution: - Lower Reaction Temp. - Accept Longer Time cause_retro->solution_retro solution_side_reactions Solution: - See Q3 Guide - Modify Workup cause_side_reactions->solution_side_reactions

Caption: Decision tree for troubleshooting low reaction yield.

Q2: How can I improve the diastereoselectivity of my reaction? I'm getting a mixture of endo and exo products.

Diastereoselectivity in the Diels-Alder reaction is governed by the geometry of the transition state. The "endo rule" often predicts the major product, but its preference can be influenced by several factors.[5]

Key Concepts:

  • The Endo Rule: In many Diels-Alder reactions, the dienophile's substituent with pi-system character (e.g., a carbonyl or cyano group) preferentially occupies the endo position in the transition state. This orientation is stabilized by secondary orbital interactions between the substituent's p-orbitals and the p-orbitals of the diene.[6] The exo product, while often more sterically stable and thermodynamically favored, is formed more slowly.[3]

  • Lewis Acid Catalysis: Lewis acids coordinate to the dienophile (often to a carbonyl oxygen), lowering its LUMO energy and amplifying the secondary orbital interactions that favor the endo transition state.[4] This often leads to a dramatic increase in endo selectivity.

  • Steric Hindrance: Bulky substituents on either the diene or dienophile can override electronic preferences, favoring the less sterically hindered exo product.[4]

Strategies for Enhancing Diastereoselectivity
  • Employ Lewis Acid Catalysis: This is the most effective method for increasing endo selectivity. The choice and amount of Lewis acid can be critical.

    Table 1: Effect of Lewis Acids on Endo/Exo Selectivity

    Catalyst (1.1 eq.) Solvent Temperature (°C) Yield (%) endo:exo Ratio
    None (Thermal) Toluene 80 75 70:30
    AlCl₃ DCM -78 95 95:5
    SnCl₄ DCM -78 92 >99:1
    ZnCl₂ DCM 0 88 85:15

    Note: Data are representative and will vary based on specific substrates.

  • Lower the Reaction Temperature: Since the endo product is the kinetically favored product, running the reaction at lower temperatures can significantly enhance its ratio relative to the thermodynamically favored exo product.[3] This strategy is most effective when paired with a Lewis acid to maintain a reasonable reaction rate.

  • Solvent Choice: Solvent polarity can influence transition state stabilization. While less impactful than catalysts or temperature, screening solvents like toluene, DCM, and THF can sometimes provide modest improvements in selectivity.

Diagram: Endo vs. Exo Transition States

G cluster_endo Endo Transition State (Favored) cluster_exo Exo Transition State (Disfavored) endo_ts Secondary Orbital Interaction (Stabilizing) diene_endo Diene dienophile_endo Dienophile diene_endo->dienophile_endo subst_endo EWG (underneath) dienophile_endo->subst_endo exo_ts No Secondary Interaction diene_exo Diene dienophile_exo Dienophile diene_exo->dienophile_exo subst_exo EWG (away) dienophile_exo->subst_exo

Caption: Stabilization of the endo transition state.

Q3: I'm observing significant side products. What are they and how can I minimize their formation?

Side reactions can compete with the desired cycloaddition, reducing yield and complicating purification. The most common side products depend on the specific nature of your heterodienophile.

Common Side Reactions & Mitigation Strategies:

  • Dienophile Polymerization: Highly reactive dienophiles, especially when activated by a Lewis acid, can polymerize.

    • Mitigation:

      • Add the diene to the activated dienophile-catalyst complex, rather than the other way around.

      • Maintain a low reaction temperature.

      • Do not use a large excess of the dienophile.

  • Ene Reaction (for certain dienophiles): If the diene has an allylic proton, an ene reaction can sometimes compete with the Diels-Alder cycloaddition.

  • Isomerization or Decomposition of Reactants: Some dienes or dienophiles may be unstable under the reaction conditions (e.g., acidic conditions from a Lewis acid).

    • Mitigation:

      • Screen different Lewis acids; some are milder than others (e.g., ZnCl₂ vs. AlCl₃).

      • Monitor the stability of your starting materials under the reaction conditions in the absence of the other reactant.

      • Use a non-coordinating base (a "proton sponge") to scavenge any protic acids generated.

  • Formation of Michael Adducts: If using α,β-unsaturated carbonyl compounds as part of the dienophile system, conjugate addition can sometimes occur.

Frequently Asked Questions (FAQs)

What are the key mechanistic considerations for this reaction?

The hetero-Diels-Alder reaction is a pericyclic, [4+2] cycloaddition reaction.[1] It typically proceeds through a concerted, cyclic transition state where two new sigma bonds are formed simultaneously.[3] The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the context of synthesizing proline analogues, an imine or a related C=N bond often serves as the dienophile. The reaction's regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile.[2][7]

General Reaction Mechanism

G Reactants Diene + Heterodienophile (e.g., N-Acyl Imine) TS [4+2] Cyclic Transition State Reactants->TS Lewis Acid Heat (Δ) Product Bicyclic Proline Analogue TS->Product

Caption: The concerted hetero-Diels-Alder mechanism.

What is the role of L-proline or its analogues in these reactions?

While this guide focuses on the cycloaddition itself, it's important to note that proline and its derivatives are often used as chiral organocatalysts in related transformations, such as asymmetric aldol or Mannich reactions, which can be used to generate precursors for the hetero-Diels-Alder reaction.[8][9] In some cases, proline-derived enamines can act as the electron-rich component in inverse-electron-demand Diels-Alder reactions.[10][11] The conformational rigidity of bicyclic proline analogues can lead to improved stereoselectivity compared to proline itself.[8]

How do I choose the appropriate catalyst?

The choice of catalyst, typically a Lewis acid, depends on the reactivity of your substrates.

  • Highly Reactive Substrates: May not require a catalyst (thermal reaction).

  • Moderately Reactive Substrates: Milder Lewis acids like ZnCl₂, MgBr₂, or Sc(OTf)₃ are good starting points.

  • Unreactive Substrates: Stronger, more oxophilic Lewis acids like AlCl₃, SnCl₄, or TiCl₄ may be necessary.[12] Be aware that these can also promote side reactions.

  • Asymmetric Synthesis: For enantioselective reactions, a chiral Lewis acid catalyst or a chiral auxiliary approach is required.

References
  • Title: Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A bifunctional molecular catalyst built up of l-proline grafted polyoxometalate for one-pot three-component green synthesis of heterocycles Source: RSC Publishing URL: [Link]

  • Title: Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes Source: Molecules (MDPI) / PMC URL: [Link]

  • Title: Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Novel Bicyclic P,S-Heterocycles via Stereoselective hetero-Diels–Alder Reactions of Thiochalcones with 1-Phenyl-4H-phosphinin-4-one 1-Oxide Source: Molecules (MDPI) URL: [Link]

  • Title: BJOC - Search Results - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Diels-Alder Approaches for the Synthesis of Bridged Bicyclic Systems: Synthetic Applications of (7-Hetero) Norbornadienes Source: ResearchGate URL: [Link]

  • Title: Diels–Alder reaction Source: Wikipedia URL: [Link]

  • Title: Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides Source: PMC - PubMed Central URL: [Link]

  • Title: 38.06 The Endo Rule: Diastereoselectivity in the Diels-Alder Reaction Source: YouTube URL: [Link]

  • Title: Hetero-Diels-Alder Reactions Source: ResearchGate URL: [Link]

  • Title: Barriers to enantiocontrol in Lewis acid catalyzed hetero-Diels–Alder reactions Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: 3: Diels-Alder Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) Source: RSC Advances / PubMed Central URL: [Link]

  • Title: Diels alder. Answer to the problem in my book says that the first product is the only product? Why is that? Source: Reddit r/OrganicChemistry URL: [Link]

  • Title: Pericyclic Reactions :: The Diels-Alder Reaction Source: Organic Chemistry Data URL: [Link]

Sources

Stability and storage conditions for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid and its common salt forms (e.g., hydrochloride). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable constrained amino acid analog throughout its storage and application.

As a proline analog with a rigid bicyclic scaffold, this compound offers unique conformational constraints beneficial for peptide and small molecule design. However, its proper handling is paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshoots common issues, grounded in established chemical principles and available technical data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound and its hydrochloride salt?

For optimal long-term stability, the solid compound should be stored at 2-8°C under a dry, inert atmosphere (e.g., Argon or Nitrogen). Some suppliers recommend storage at +4°C[1]. To prevent degradation from moisture, the container should be tightly sealed. While the N-Boc protected version is reportedly stable as a solid at room temperature, refrigerated storage is the best practice for the unprotected amino acid and its salts to minimize the risk of slow degradation over time[2].

Q2: Is this compound hygroscopic?

Yes, like many amino acids and their hydrochloride salts, this compound has the potential to be hygroscopic. Absorption of moisture can reduce the purity of the material and may accelerate degradation pathways. It is crucial to handle the solid compound in a dry environment. Before opening, allow the container to warm to room temperature inside a desiccator to prevent condensation of atmospheric moisture onto the cold solid.

Q3: How should I prepare and store solutions of this compound?

Storing this compound in solution is not recommended for long periods. Solutions are significantly less stable than the solid form. If you must store solutions, adhere to the following guidelines:

  • Aliquot: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Temperature: Store aliquots frozen at -20°C or colder.

  • Solvent Choice: Use high-purity, sterile solvents. For aqueous solutions, use sterile, purified water. If using organic solvents like DMSO or DMF, ensure they are anhydrous and of high quality. Be aware that DMF can degrade over time to form dimethylamine, which could potentially react with your compound.

  • Oxygen-Free Conditions: For sensitive applications, dissolving the compound in an oxygen-free solvent may provide additional stability, though specific data on the oxidation sensitivity of this molecule is limited.

Q4: What are the signs of degradation?

Visual signs of degradation in the solid form can include discoloration (e.g., yellowing or browning), changes in texture (e.g., clumping due to moisture absorption), or a noticeable odor. In solution, degradation may be indicated by a change in color or the appearance of precipitates. For definitive assessment, analytical techniques such as NMR, HPLC, or Mass Spectrometry should be used to check for the appearance of new signals or peaks and a decrease in the main compound's peak area.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Problem 1: I observe unexpected peaks in my analytical data (NMR, LC-MS) after dissolving and using the compound.

  • Possible Cause 1: Solvent Impurities or Reactivity.

    • Explanation: The solvent used to dissolve the compound may contain impurities or degrade over time. For example, aged DMF can contain dimethylamine, and some grades of DMSO can contain reactive impurities. The compound itself could also be reacting slowly with the solvent.

    • Solution:

      • Always use fresh, high-purity, anhydrous solvents from a reputable supplier.

      • Run a blank analysis of the solvent to rule out contamination.

      • If using the compound for a reaction, ensure the solvent is appropriate for the reaction conditions and does not participate in side reactions.

  • Possible Cause 2: Degradation in Solution.

    • Explanation: As an amino acid, the compound is more susceptible to degradation when in solution compared to its solid state. The stability can be affected by pH, temperature, and exposure to light and air.

    • Solution:

      • Prepare solutions fresh for each experiment whenever possible.

      • If storage is necessary, follow the best practices outlined in FAQ Q3 (aliquot, freeze, use inert atmosphere).

      • Avoid leaving solutions on the benchtop for extended periods.

  • Possible Cause 3: Contamination.

    • Explanation: Contamination can be introduced from glassware, spatulas, or cross-contamination from other reagents.

    • Solution:

      • Ensure all glassware is scrupulously clean and dry.

      • Use clean, dedicated spatulas for weighing.

      • Avoid returning unused material to the stock bottle.

Problem 2: The compound is difficult to dissolve.

  • Possible Cause 1: Incorrect Solvent Choice.

    • Explanation: this compound is a polar, zwitterionic molecule. Its solubility will be highly dependent on the solvent and the pH.

    • Solution:

      • For the free amino acid: Start with sterile, deionized water. If solubility is low, gentle sonication can help. Adjusting the pH can significantly improve solubility. Adding a small amount of dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate, forming the more soluble cationic form. Conversely, adding a dilute base (e.g., 0.1 M NaOH or NH₄OH) will deprotonate the amine, forming the anionic form, which may also improve solubility.

      • For the hydrochloride salt: This form should be readily soluble in water. It will also be soluble in polar protic solvents like methanol or ethanol.

      • For organic solvents: Solubility in aprotic organic solvents like acetonitrile, THF, or dichloromethane is expected to be low. For use in organic synthesis, initial dissolution in a small amount of DMSO or DMF followed by dilution with the reaction solvent may be effective.

  • Possible Cause 2: Secondary Structure Formation/Aggregation.

    • Explanation: Although less common with small molecules than with large peptides, aggregation can sometimes hinder dissolution.

    • Solution:

      • Sonication is often effective at breaking up aggregates.

      • Using denaturing agents like guanidinium hydrochloride or urea can be a last resort, but this is typically only necessary for peptides and may be incompatible with your downstream application.

Problem 3: My reaction yield is lower than expected or fails completely.

  • Possible Cause: Compound Degradation.

    • Explanation: If the starting material has degraded, its effective concentration will be lower, leading to reduced yields. The degradation products may also interfere with the reaction. The rigid bicyclic structure is generally stable; for example, the synthesis of the hydrochloride salt involves refluxing in 6 M HCl for 6 hours, indicating high stability to strong acid and heat[1]. However, stability under basic conditions or other specific reactive conditions should not be assumed.

    • Solution:

      • Verify Purity: Before starting a critical reaction, verify the purity of your starting material using a suitable analytical method (e.g., HPLC or NMR).

      • Review Storage: Confirm that the compound has been stored according to the recommended conditions (see FAQ Q1). If the material is old or has been stored improperly, consider using a fresh batch.

      • Reaction Conditions: While stable to strong acid, the compound's stability to strong bases, oxidizing agents, or reducing agents should be considered on a case-by-case basis. The secondary amine is a potential site for oxidation.

Data and Protocols

Summary of Recommended Storage Conditions
FormConditionTemperatureAtmosphereDuration
Solid Lyophilized Powder2-8°C (or -20°C for extra precaution)Dry, Inert (e.g., N₂ or Ar)Long-Term (Years)
Solution Aqueous or Organic-20°C or colderHeadspace flushed with N₂ or ArShort-Term (Days to Weeks)
Protocol: Stability Assessment Workflow

This protocol outlines a general workflow for assessing the stability of the compound under specific experimental conditions (e.g., in a new solvent or buffer).

Objective: To determine the short-term stability of this compound in a specific solution.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound in the solvent/buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated stability-indicating method (e.g., RP-HPLC with UV detection). Record the peak area of the main compound.

  • Incubation: Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot and re-analyze it using the same analytical method.

  • Data Analysis: Compare the peak area of the main compound at each time point to the initial (T=0) peak area. Look for the appearance of new peaks, which would indicate degradation products. A significant decrease (>5-10%) in the main peak area suggests instability under the tested conditions.

Visualization of Stability Workflow

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_decision Conclusion Prep Prepare Stock Solution (Known Concentration) T0 T=0 Analysis (HPLC, LC-MS) Prep->T0 Immediate analysis Compare Compare Data: - Main Peak Area - New Impurity Peaks T0->Compare Reference Store Incubate under Test Conditions T0->Store Timepoint Time-Point Analysis (e.g., 2, 4, 24h) Timepoint->Compare Stable Stable (<5% change) Compare->Stable No significant degradation Unstable Unstable (>5% change) Compare->Unstable Degradation observed Store->Timepoint Withdraw aliquots

Caption: Workflow for assessing the solution stability of the compound.

References

  • Gmeiner, P., et al. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(13), 2819-2826. Available at: [Link]

Sources

Technical Support Center: A Guide to Peptide Coupling with (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the conformationally constrained proline analog, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This unique bicyclic amino acid offers a rigid scaffold that is invaluable for engineering peptides with enhanced stability and bioactivity.[1][2] However, its sterically demanding nature can present challenges during peptide synthesis.

This guide is structured in a question-and-answer format to directly address the common and complex issues you may encounter during your experiments. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions & Troubleshooting

Section 1: Getting Started & Initial Observations

Question 1: My initial coupling attempts with this compound are showing low yields. What is the likely cause?

Answer: The most probable cause for low coupling yields with this amino acid is its significant steric hindrance. The rigid bicyclic structure physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. Standard coupling conditions that are effective for simpler amino acids are often insufficient to overcome this steric barrier.

The constrained nature of this proline analog, while beneficial for the final peptide structure, makes the formation of the amide bond kinetically challenging.[3] Therefore, more robust activation methods and optimized reaction conditions are necessary to drive the reaction to completion.

Question 2: I am observing a significant amount of unreacted starting material. How can I improve the coupling efficiency?

Answer: To improve coupling efficiency, a multi-faceted approach is recommended. This involves the selection of a more potent coupling reagent, optimizing the reaction stoichiometry, and considering a pre-activation step.

  • Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may be insufficient.[3] Uronium or phosphonium salt-based reagents are highly recommended for sterically hindered amino acids.

  • Stoichiometry: Increasing the equivalents of the amino acid and the coupling reagent relative to the resin loading can significantly improve yields.

  • Pre-activation: Allowing the amino acid and coupling reagent to react for a short period before adding to the resin can enhance the concentration of the active species.

Below is a diagram illustrating the general workflow for a coupling reaction with a sterically hindered amino acid.

G cluster_0 Preparation cluster_1 Activation cluster_2 Coupling cluster_3 Post-Coupling N-terminal Deprotection N-terminal Deprotection Resin Washing Resin Washing N-terminal Deprotection->Resin Washing Add Activated Amino Acid to Resin Add Activated Amino Acid to Resin Resin Washing->Add Activated Amino Acid to Resin Monitoring (e.g., Kaiser Test) Monitoring (e.g., Kaiser Test) Resin Washing->Monitoring (e.g., Kaiser Test) Dissolve Amino Acid Dissolve Amino Acid Add Coupling Reagent Add Coupling Reagent Dissolve Amino Acid->Add Coupling Reagent Add Base (e.g., DIPEA) Add Base (e.g., DIPEA) Add Coupling Reagent->Add Base (e.g., DIPEA) Pre-activation (1-5 min) Pre-activation (1-5 min) Add Base (e.g., DIPEA)->Pre-activation (1-5 min) Pre-activation (1-5 min)->Add Activated Amino Acid to Resin Couple (45-60 min or longer) Couple (45-60 min or longer) Add Activated Amino Acid to Resin->Couple (45-60 min or longer) Couple (45-60 min or longer)->Resin Washing

Caption: General workflow for coupling sterically hindered amino acids.

Section 2: Advanced Troubleshooting & Optimization

Question 3: I've tried a standard uronium reagent like HBTU and am still seeing incomplete coupling. What are my next steps?

Answer: When HBTU proves insufficient, it is time to escalate to more powerful coupling reagents and potentially more forcing conditions.

  • Superior Coupling Reagents: HATU is generally more effective than HBTU for challenging couplings. The 7-azabenzotriazole (HOAt) moiety in HATU forms a more reactive OAt-active ester compared to the OBt-ester from HBTU, leading to faster and more complete reactions with a lower risk of racemization.[4] COMU is another excellent alternative with comparable efficiency to HATU and improved safety and solubility profiles.[5]

  • Double Coupling: If a single coupling with a potent reagent is still not driving the reaction to completion, a second coupling with a fresh solution of the activated amino acid is a reliable strategy.

  • Increased Temperature: For particularly difficult couplings, performing the reaction at an elevated temperature (e.g., 40-50 °C) can provide the necessary energy to overcome the activation barrier. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions, including racemization.

The following table provides a comparison of commonly used coupling reagents for sterically hindered amino acids:

Coupling ReagentClassRelative ReactivityRecommended Use Cases
DCC/DIC + HOBt CarbodiimideModerateSimple, non-hindered amino acids.
HBTU Uronium SaltHighModerately hindered amino acids.
HATU Uronium SaltVery HighHighly hindered amino acids, racemization-prone residues.[4]
COMU Uronium SaltVery HighDifficult couplings, microwave-assisted synthesis.[5]
PyBOP/PyBrOP Phosphonium SaltVery HighSterically demanding couplings.[6]

Question 4: I am concerned about racemization of this compound during activation and coupling. How can I minimize this?

Answer: Racemization is a critical concern in peptide synthesis, as it can lead to diastereomeric impurities that are difficult to separate and can impact the biological activity of the final peptide.[7] While proline and its analogs are generally less prone to racemization than many other amino acids due to the cyclic nature of the secondary amine, the strong activation required for this sterically hindered residue can increase the risk.

Here are key strategies to suppress racemization:

  • Choice of Coupling Reagent: As mentioned, HATU is preferred over HBTU due to the nature of its active ester, which is less prone to epimerization.[4]

  • Use of Additives: When using carbodiimides, the addition of HOBt or, more effectively, HOAt is crucial to suppress racemization by forming a more stable active ester intermediate.[7][8]

  • Base Selection: The choice and amount of base can influence racemization. Use the weakest base necessary to achieve efficient coupling. N-methylmorpholine (NMM) is a weaker base than DIPEA and may be a better choice in some cases. Using stoichiometric amounts of the base is also recommended.[9]

  • Pre-activation Time: Keep the pre-activation time to a minimum (1-5 minutes) to reduce the time the highly reactive and racemization-prone species is present before coupling.

Below is a diagram illustrating the mechanism of racemization via oxazolone formation, a common pathway for many amino acids.

G N-protected Amino Acid N-protected Amino Acid Activated Intermediate Activated Intermediate N-protected Amino Acid->Activated Intermediate + Coupling Reagent Oxazolone Oxazolone Activated Intermediate->Oxazolone Intramolecular Cyclization Achiral Intermediate Achiral Intermediate Oxazolone->Achiral Intermediate Base-catalyzed Proton Abstraction L-Peptide (Desired) L-Peptide (Desired) Achiral Intermediate->L-Peptide (Desired) + Amine D-Peptide (Undesired) D-Peptide (Undesired) Achiral Intermediate->D-Peptide (Undesired) + Amine

Caption: Mechanism of racemization via oxazolone formation.

Question 5: My peptide is showing signs of aggregation after incorporating this compound. What can I do?

Answer: Peptide aggregation during solid-phase synthesis is a common problem, especially with hydrophobic sequences, and can lead to incomplete reactions and low yields.[10] While proline and its analogs are known to disrupt secondary structures like β-sheets that often lead to aggregation, the overall sequence context is crucial.[8][11]

If you suspect aggregation is occurring:

  • Solvent Choice: Switch to more polar or "chaotropic" solvents that can disrupt hydrogen bonding. N-methylpyrrolidone (NMP) is a good alternative to DMF. Adding a small amount of DMSO to the coupling solvent can also be effective.[8]

  • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling mixture can help to solubilize the growing peptide chain and disrupt aggregates.[10]

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions and help to overcome aggregation by providing localized heating.

  • Resin Choice: Using a low-substitution resin or a resin with a more flexible linker (e.g., TentaGel) can sometimes alleviate aggregation issues by increasing the distance between peptide chains.[8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU
  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, dissolve N-protected this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add a non-nucleophilic base like DIPEA (8 equivalents). Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test or other appropriate test to check for complete consumption of the free amine.

  • Second Coupling (if necessary): If the monitoring test indicates incomplete coupling, repeat steps 2-5 with a fresh solution of activated amino acid.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation: Dissolve the protected this compound (1 equivalent) in an anhydrous solvent like DCM. Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine. Allow the reaction to proceed.

  • Monitoring: Monitoring for completeness is crucial as reaction times can be significantly longer.

References

  • W. D. F. Meutermans, S. F. Alewood, A. C. T. van der Veken, G. I. Toth, P. F. Alewood, A comparative study of modern coupling reactions involving Boc-protected amino acid derivatives and dipeptides with N-terminal alpha,alpha-dialkylation and N-methylation, International Journal of Peptide and Protein Research, 1996, 47(1), 1-10.
  • AAPPTEC, Aggregation, Racemization and Side Reactions in Peptide Synthesis, Retrieved from [Link]

  • A. R. Katritzky, E. Todadze, P. Angrish, B. Draghici, Efficient peptide coupling involving sterically hindered amino acids, The Journal of Organic Chemistry, 2007, 72(15), 5794-5801.
  • I. L. Shamovsky, G. A. Ross, R. R. Riopelle, cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline, Journal of the American Chemical Society, 2001, 123(24), 5681-5692.
  • AAPPTEC, Coupling Reagents, Retrieved from [Link]

  • S. Kuroda, Y. Hayashi, Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography, International Journal of Peptide and Protein Research, 1992, 39(3), 229-236.
  • Dilun Biotechnology, Commonly Used Coupling Reagents in Peptide Synthesis, 2025. Retrieved from [Link]

  • Request PDF, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids, 2025. Retrieved from [Link]

  • P. Thamm, H.-J. Musiol, 9.2 Synthesis of Peptides Containing Proline Analogues, Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 2004.
  • P. V. K. Kumar, S. H. Babu, K. A. Kumar, G. V. Reddy, Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -8-aza-bicyclo [3.2.1] octan-8-yl) methanone derivatives, Der Pharma Chemica, 2016, 8(1), 224-231.
  • F. Fülöp, Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetics, Arkivoc, 2007, (v), 1-20.
  • C. Taillefumier, Y. Chapleur, 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers, Chemical Reviews, 2016, 116(19), 11266-11325.
  • E. Wojaczyńska, J.
  • M. T. Klein, B. M. Krause, J. Neudörfl, R. Kühne, H. G. Schmalz, Design and Synthesis of a Tetracyclic Tripeptide Mimetic Frozen in a Polyproline Type II (PP2) Helix Conformation, Organic & Biomolecular Chemistry, 2022, 20, 9263-9269.
  • J. G. Schantl, C. G. G. J. M. van der Mespel, An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, Tetrahedron: Asymmetry, 1999, 10(16), 3173-3179.
  • Google Patents, Tau aggreg
  • Request PDF, Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.
  • T. Inokuchi, Y. Shiraishi, S.
  • Google Patents, Resolution process, WO2009007759A1.
  • ResearchGate, Guanidinium salts of HATU and HBTU coupling reagents, Retrieved from [Link]

  • S. J. D. L. S. D. G. Roberts, C. J. Roberts, Factors affecting the physical stability (aggregation) of peptide therapeutics, Journal of Pharmaceutical Sciences, 2012, 101(9), 3127-3148.
  • Google Patents, MASP INHIBITORY COMPOUNDS AND USES THEREOF, EP3668886A2.

Sources

Technical Support Center: Overcoming Solubility Issues of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the comprehensive technical guide for (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. This molecule is a conformationally rigid proline analog, valued as a building block in peptide engineering and as an intermediate in pharmaceutical synthesis, notably for antiviral drugs like Ledipasvir.[1][2] Its rigid bicyclic structure imparts unique conformational stability but can also introduce significant solubility challenges.[1] This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and overcome these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section provides rapid answers to the most common solubility inquiries.

Q1: My this compound hydrochloride isn't dissolving well in plain deionized water at room temperature. Is this expected?

A1: Yes, this can be expected, especially at higher concentrations. While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, complete dissolution can be kinetically slow.[1] The issue is often related to the solution's pH and the concentration you are targeting. For best results, start with an acidic aqueous medium.

Q2: I successfully dissolved the compound, but it precipitated after I added it to my neutral pH buffer (e.g., PBS at pH 7.4). Why did this happen?

A2: This is a classic example of pH-dependent solubility, a critical concept for ionizable compounds.[3] The compound has two ionizable groups: a secondary amine (as a hydrochloride salt) and a carboxylic acid.

  • In acidic conditions (pH < 3): The amine is protonated (R₂NH₂⁺) and the carboxylic acid is protonated (R-COOH). The molecule carries a net positive charge and is highly water-soluble.

  • In neutral conditions (pH ~7): The amine is largely deprotonated to its neutral free base form (R₂NH), while the carboxylic acid is deprotonated to its anionic carboxylate form (R-COO⁻). This zwitterionic or neutral form is often significantly less soluble in water, causing it to precipitate.[4][5]

Q3: What is the best solvent for this compound if I'm not using water?

A3: For the hydrochloride salt, polar protic solvents are the best choice. Methanol is generally an excellent option, followed by ethanol. Solubility will be poor in less polar solvents like acetonitrile and extremely low in non-polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). If you must use a non-polar solvent for a reaction, you will need to convert the salt to its free base form first (see Protocol 2).

Q4: Can I heat the solution to improve solubility?

A4: Yes, gentle heating (e.g., to 40-50°C) can significantly increase both the rate of dissolution and the equilibrium solubility in aqueous and polar organic solvents. However, always be cautious about the thermal stability of the compound and any other reagents in your mixture during prolonged heating.

Q5: How can I prepare a stable, high-concentration stock solution?

A5: The most reliable method is to dissolve the compound in a dilute acidic solution. Using 0.1 M HCl or a pH 2-3 buffer will ensure the molecule remains in its highly soluble, fully protonated cationic form. This acidic stock can then be carefully and rapidly diluted into your final reaction medium.

Part 2: In-Depth Troubleshooting and Strategic Solutions

This section provides systematic approaches to solve complex solubility problems.

Guide 1: Systematic Approach to Solvent and pH Optimization

The solubility of any amino acid derivative is fundamentally governed by pH.[4][6] The Henderson-Hasselbalch equation is the guiding principle that describes the relationship between pH, pKa, and the charge state of the molecule, which in turn dictates its solubility.

Troubleshooting Decision Workflow:

The following diagram outlines a logical workflow for diagnosing and solving solubility issues.

Caption: Decision tree for troubleshooting solubility.

Solubility Comparison Table:

This table provides an at-a-glance summary of expected solubility in common laboratory solvents.

Solvent System Expected Solubility Mechanism / Rationale
0.1 M HCl (aq)Very HighFully protonated cationic form maximizes polarity and interaction with water.
Deionized WaterModerate to LowFinal pH is slightly acidic but may not be low enough for high concentrations.
PBS (pH 7.4)Very LowZwitterionic/neutral form precipitates. Unsuitable for stock solutions.
Methanol / EthanolHigh / ModeratePolar protic solvents can solvate the salt effectively.
AcetonitrileVery LowPolar aprotic solvent; poor at solvating the ionic lattice.
Dichloromethane (DCM)InsolubleNon-polar solvent cannot overcome the crystal lattice energy of the salt.[7]
Tetrahydrofuran (THF)InsolubleNon-polar solvent cannot overcome the crystal lattice energy of the salt.

Part 3: Essential Experimental Protocols

Protocol 1: Preparation of a Standardized Aqueous Stock Solution (e.g., 100 mM)

This procedure ensures complete and stable dissolution for quantitative applications.

Materials:

  • This compound hydrochloride (MW: 177.63 g/mol )

  • Deionized Water

  • 1.0 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Volumetric flask

  • Magnetic stir plate and stir bar

Procedure:

  • Weigh Compound: Accurately weigh 1.776 g of the compound for a 100 mL final volume (or scale as needed).

  • Add to Flask: Transfer the solid to a 100 mL volumetric flask.

  • Add Water: Add deionized water to approximately 80% of the final volume (~80 mL). A cloudy suspension will form.

  • Acidify: While stirring, add 1.0 M HCl dropwise. The solid will begin to dissolve as the pH drops.

  • Monitor pH: Use the pH meter to monitor the solution. Continue adding HCl until the pH is stable between 2.0 and 2.5. At this point, the solution should be perfectly clear.

  • Adjust to Final Volume: Carefully add deionized water to the 100 mL calibration mark.

  • Homogenize: Cap the flask and invert 10-15 times to ensure a homogenous solution.

  • Storage: Store the stock solution at 2-8°C. It should remain stable for several weeks.

Protocol 2: Conversion of Hydrochloride Salt to Free Base for Organic Reactions

This protocol is essential for subsequent reactions in non-polar organic solvents, such as peptide couplings.

Materials:

  • Aqueous stock solution from Protocol 1 (or dissolve the salt in minimal water).

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution.

  • Dichloromethane (DCM) or Ethyl Acetate.

  • Separatory funnel.

  • Saturated NaCl solution (Brine).

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

  • Rotary evaporator.

Procedure:

  • Dissolve and Cool: Start with the compound dissolved in water. Place the beaker in an ice bath to cool.

  • Basify: Slowly add the base (e.g., 1 M NaOH) dropwise while stirring vigorously. Monitor the pH. Continue adding base until the pH is ~9-10. This deprotonates the amine, forming the free base.[8][9]

  • Extract: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of DCM. Stopper and shake vigorously for 1 minute, venting frequently. Allow the layers to separate.

  • Collect Organic Layer: Drain the lower organic (DCM) layer into a clean flask.

  • Re-extract: Repeat the extraction (steps 3-4) on the aqueous layer two more times to maximize yield.

  • Wash and Dry: Combine all organic extracts. Wash once with brine to remove bulk water. Dry the organic layer by adding anhydrous MgSO₄, swirling, and letting it stand for 10 minutes.

  • Isolate: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the free base, which may be a solid or an oil. The product should be used promptly as the free base can be less stable than the salt.

Conversion Process Diagram:

G cluster_aqueous Aqueous Phase Processing cluster_organic Organic Phase Processing A 1. Dissolve HCl Salt in H₂O B 2. Add Base (NaOH) to pH 9-10 (Forms Free Base) A->B D 3. Extract with DCM (x3) B->D Transfer to Separatory Funnel C Aqueous Waste (Salts, e.g., NaCl) D->C Separate Layers E 4. Wash with Brine D->E F 5. Dry over MgSO₄ E->F G Final Product:Isolated Free Base F->G Filter & Evaporate

Caption: Workflow for converting the hydrochloride salt to its free base.

References

  • PubChem. (n.d.). (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(2), 134-143.
  • Various Authors. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. ResearchGate. Retrieved from [Link]

  • Apelblat, A., & Manzurola, E. (2009). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 285(1), 90-95.
  • Gothoskar, A. V. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(2), 85-91.
  • Gupta, P., & Garg, R. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10), 52-60.
  • Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Reddit. (2021). Obtaining free base from hydrochloride salt in methanol as solvent?. r/chemistry. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Ananda, K., & Gundu, Rao, C. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40B, 703-706.
  • ScienceMadness.org. (2013). serine methyl ester HCl to freebase. Retrieved from [Link]

  • O'Dwyer, P. J., et al. (2020). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. Journal of Pharmaceutical Sciences, 109(9), 2731-2740.
  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247-7254.
  • CD Biosynsis. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Hydrogenation in (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical hydrogenation step in the synthesis of this valuable constrained proline analogue. As a key building block in peptide chemistry and chiral ligand design, ensuring a high-yielding and pure product from the hydrogenation is paramount.[1][2]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols based on established literature and extensive field experience.

I. Understanding the Critical Hydrogenation Step

The synthesis of this compound typically involves the catalytic hydrogenation of an unsaturated precursor, such as a derivative of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid. This step is often designed to achieve two crucial transformations simultaneously:

  • Saturation of the C5-C6 double bond: This establishes the final saturated bicyclic core.

  • Hydrogenolysis of protecting groups: N-protecting groups like benzyl (Bn) or (R)-1-phenylethyl are commonly used as chiral auxiliaries in the preceding Diels-Alder step and are conveniently cleaved during hydrogenation.[1]

A typical reaction scheme is illustrated below:

Hydrogenation_Pathway Start Unsaturated Precursor (e.g., N-Protected 2-azabicyclo[2.2.1]hept- 5-ene-3-carboxylate ester) Product Final Product ((1R,3S,4S)-2-Azabicyclo[2.2.1]heptane- 3-carboxylic acid) Start->Product Hydrogenation & Hydrogenolysis Catalyst H₂, Pd/C Solvent (e.g., EtOH) Pressure, Temp Catalyst->Start

Caption: General hydrogenation pathway.

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered during the optimization of this hydrogenation step.

Q1: My hydrogenation reaction is stalled or incomplete. What are the likely causes?

A1: Incomplete hydrogenation is a frequent issue. The primary culprits are:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned. Nitrogen-containing compounds, particularly the substrate and product themselves, can act as inhibitors.[3] Sulfur-containing impurities, even at trace levels from previous steps, are potent and often irreversible poisons.

  • Insufficient Hydrogen Pressure: The system may have a leak, or the initial pressure might be too low for the reaction to proceed to completion under the chosen conditions.

  • Poor Mass Transfer: Inefficient stirring can lead to poor mixing of the hydrogen gas, liquid phase, and solid catalyst, effectively starving the reaction.

  • Inadequate Temperature: While higher temperatures can sometimes be detrimental (see Q3), a temperature that is too low may result in very slow reaction rates.

Q2: I'm observing poor diastereoselectivity in my final product. Is this due to the hydrogenation step?

A2: Generally, no. The diastereoselectivity of the final product is almost always determined by the purity of the unsaturated precursor before hydrogenation. The hydrogenation of the C=C double bond in the 2-azabicyclo[2.2.1]heptene system is highly stereoselective, with hydrogen addition occurring from the less sterically hindered exo-face.[4][5] If your precursor is a mix of diastereomers, this mixture will be carried through to the final product. The most critical step for ensuring diastereomeric purity is the initial hetero-Diels-Alder reaction and the subsequent purification of that adduct.[1]

Q3: Can I increase the temperature to speed up the reaction?

A3: Caution is advised. While moderate temperature increases can enhance the reaction rate, excessive heat can be counterproductive. Studies have shown that for Pd/C-catalyzed hydrogenations, raising the temperature significantly above the boiling point of the solvent (at ambient pressure) can suppress the reaction.[4] For high-pressure reactions, precise temperature control is vital to prevent side reactions and ensure safety.

Q4: What is the best solvent for this hydrogenation?

A4: Protic solvents are generally preferred as they can accelerate the hydrogenation rate.[6] Ethanol (EtOH) is the most commonly cited and effective solvent for this transformation.[1] Methanol (MeOH) is also a suitable alternative.

Q5: How do I safely handle the Pd/C catalyst and the high-pressure hydrogenation setup?

A5: Safety is paramount.

  • Catalyst Handling: Pd/C is flammable, especially when dry and saturated with hydrogen. Always handle it in an inert atmosphere (e.g., under argon or nitrogen). Do not allow the catalyst to dry out after the reaction; keep it wetted with solvent during filtration.

  • High-Pressure Reactors: Always perform pre-operation checks on the reactor, including pressure gauges and safety valves. Conduct a leak test with an inert gas like nitrogen before introducing hydrogen. The reactor should be placed in a well-ventilated fume hood. Never leave the reactor unattended during operation.[2][7]

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues during the hydrogenation process.

Problem Potential Cause Troubleshooting Steps & Recommendations
Incomplete Reaction / Stalled Reaction 1. Catalyst Poisoning Purify the Substrate: Ensure the unsaturated precursor is free from impurities from previous steps, especially sulfur-containing reagents. Recrystallization or flash chromatography may be necessary. • Increase Catalyst Loading: As a first-pass solution, increase the weight percentage of the Pd/C catalyst. • Use a Fresh Catalyst Source: Ensure the catalyst has not been improperly stored or exposed to air.
2. Insufficient Hydrogen Check for Leaks: Before starting, pressurize the system with nitrogen to the target reaction pressure and monitor for any drops over 30 minutes.[2] • Increase Hydrogen Pressure: If the system is leak-free, consider increasing the H₂ pressure (e.g., from 15 bar to 50 bar).[1]
3. Poor Mass Transfer Increase Stirring Speed: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid transfer.
Low Product Yield 1. Difficult Product Isolation Optimize Precipitation: The product is often isolated as a hydrochloride salt. Adjust the solvent mixture (e.g., Et₂O/i-PrOH) to maximize precipitation.[1] • Thorough Washing: Ensure the filtered catalyst is washed thoroughly with the reaction solvent to recover all the product.
2. Incomplete Hydrogenolysis Longer Reaction Time: Hydrogenolysis of protecting groups like benzyl or phenylethyl can be slower than double bond saturation. Extend the reaction time (e.g., from 24h to 4 days).[1] • Check Catalyst Activity: Some catalyst batches may have lower activity for hydrogenolysis. Consider testing a different batch or supplier.
Presence of Impurities in Final Product 1. Partially Hydrogenated Intermediates • This is a result of an incomplete reaction. Refer to the troubleshooting steps for "Incomplete Reaction".
2. Diastereomeric Impurities • As discussed in the FAQs, this stems from the precursor. The unsaturated intermediate must be purified before hydrogenation.
3. Residual Protecting Groups • This indicates incomplete hydrogenolysis. Increase reaction time, hydrogen pressure, or catalyst loading.

IV. Experimental Protocols & Methodologies

Optimized Hydrogenation Protocol

This protocol is an optimized version based on literature reports for multigram-scale synthesis.[1]

  • Reactor Preparation & Inerting:

    • Ensure the high-pressure reactor is clean and dry.

    • Add the unsaturated precursor (e.g., ethyl (1R,3S,4S)-2-((R)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate hydrochloride, 1 equivalent).

    • Under a stream of argon or nitrogen, carefully add 5% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Add absolute ethanol (approx. 1-1.5 mL per gram of substrate).

    • Seal the reactor according to the manufacturer's instructions.

  • Leak Testing & Hydrogenation:

    • Pressurize the reactor with nitrogen to the intended reaction pressure (e.g., 15 bar) and check for leaks for at least 30 minutes.

    • Safely vent the nitrogen and purge the system with hydrogen gas twice.

    • Pressurize the reactor with hydrogen to the desired pressure (a range of 15-50 bar has been reported to be effective).[1]

    • Begin vigorous stirring and heat to the target temperature if required (often ambient temperature is sufficient, but gentle heating to ~40-50°C can be used).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (this can take from 24 hours to 4 days).[1]

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen into a fume hood.

    • Purge the reactor with nitrogen.

    • Under an inert atmosphere, carefully open the reactor.

    • Dilute the reaction mixture with ethanol and filter through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad thoroughly with additional ethanol.

  • Product Isolation:

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • The resulting residue can be triturated with a solvent mixture such as diethyl ether/isopropanol to induce crystallization of the hydrochloride salt of the product.[1]

    • Filter the solid product, wash with diethyl ether, and dry under vacuum.

Troubleshooting_Flowchart start Hydrogenation Reaction Started check_completion Reaction Incomplete? start->check_completion check_yield Low Yield? check_completion->check_yield No incomplete_cause Potential Causes: - Catalyst Poisoning - H₂ Leak / Low Pressure - Poor Stirring check_completion->incomplete_cause Yes check_purity Impure Product? check_yield->check_purity No low_yield_cause Potential Causes: - Incomplete Reaction - Poor Isolation - Incomplete Hydrogenolysis check_yield->low_yield_cause Yes impure_cause Potential Causes: - Impure Starting Material - Incomplete Reaction - Incomplete Deprotection check_purity->impure_cause Yes end_ok Successful Hydrogenation check_purity->end_ok No incomplete_solution Solutions: 1. Purify Substrate 2. Increase Catalyst Load 3. Check for Leaks & Increase Pressure 4. Increase Stirring Speed incomplete_cause->incomplete_solution low_yield_solution Solutions: 1. Address Incomplete Reaction 2. Optimize Precipitation/Work-up 3. Extend Reaction Time low_yield_cause->low_yield_solution impure_solution Solutions: 1. Purify Precursor (Crucial!) 2. Drive Reaction to Completion 3. Extend Reaction Time impure_cause->impure_solution

Caption: Decision flowchart for troubleshooting.

V. References

  • Gmeiner, P., & Kärtner, A. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 9(15), 2677-2683. [Link]

  • Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(2), 246. [Link]

  • Fleet, G. W. J., et al. (2001). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. Journal of the Chemical Society, Perkin Transactions 1, (23), 3150-3158. [Link]

  • H.E.L Group. (2025). Hydrogenation: How we can make it safer. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). De-risking hydrogenation. Retrieved from [Link]

  • Lin, J., et al. (2015). Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. Tetrahedron Letters, 56(44), 6066-6070. [Link]

  • Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Catalytic Hydrogenation. Retrieved from [Link]

  • Paparo, A., et al. (n.d.). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Retrieved from [Link]

  • Mortensen, P. M., et al. (2017). Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. Topics in Catalysis, 60, 1198-1207. [Link]

  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 8.6: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid via Non-Chromatographic Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who wish to employ a robust, scalable synthesis that circumvents the need for tedious and costly chromatographic purification. By leveraging the principles of stereoselective synthesis and crystallization, this guide provides practical, field-tested advice to troubleshoot common issues and ensure a high-purity final product.

Introduction

This compound is a constrained proline analogue of significant interest in medicinal chemistry. Its rigid bicyclic structure makes it a valuable building block for introducing conformational constraints into peptides and small molecule therapeutics. Notably, it is a key intermediate in the synthesis of antiviral agents such as Ledipasvir. Traditional synthetic routes often rely on flash chromatography to separate diastereomeric intermediates, a method that can be a significant bottleneck in process development and scale-up.

This guide focuses on a well-established method that utilizes the crystallization of hydrochloride salts to achieve excellent purity and diastereoselectivity, thereby eliminating the need for chromatography.[1] We will address common questions and troubleshooting scenarios encountered during this procedure.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: The Hetero-Diels-Alder Reaction

The cornerstone of this synthesis is the diastereoselective hetero-Diels-Alder reaction between an imine derived from a chiral amine and a glyoxylate ester, and cyclopentadiene. The stereochemistry of the chiral auxiliary directs the formation of the desired (1R,3S,4S) isomer.

Question 1: My hetero-Diels-Alder reaction is showing low diastereoselectivity. What are the likely causes and how can I improve it?

Answer: Low diastereoselectivity in the aza-Diels-Alder reaction is a common issue that can often be traced back to the quality of the reagents and the reaction conditions. Here are the primary factors to consider:

  • Imine Formation: The in situ formation of the imine from ethyl glyoxylate and (R)-phenylethylamine is a critical step. Ensure that the reagents are of high purity and that the reaction is carried out under anhydrous conditions to favor imine formation over side reactions. The use of molecular sieves can be beneficial.

  • Lewis Acid/Catalyst: The choice and stoichiometry of the Lewis acid or catalyst (e.g., CF3COOH, BF3·Et2O) are crucial for activating the imine and promoting the cycloaddition.[1] Ensure the catalyst is fresh and added at the correct temperature (typically low temperatures like -60 °C) to maximize stereocontrol. The reaction can be sensitive to the specific catalyst system used.

  • Reaction Temperature: Diels-Alder reactions are often temperature-sensitive. Higher temperatures can lead to the formation of undesired stereoisomers by providing enough energy to overcome the activation barrier for their formation. Maintaining the recommended low temperature is critical for achieving high diastereoselectivity.

  • Cyclopentadiene Quality: Use freshly cracked cyclopentadiene. Dicyclopentadiene will not participate in the reaction and can lead to lower yields and a more complex reaction mixture.

Troubleshooting Workflow for Low Diastereoselectivity:

G start Low Diastereoselectivity Observed reagent_check Verify Purity of Glyoxylate and Chiral Amine start->reagent_check cpd_check Use Freshly Cracked Cyclopentadiene reagent_check->cpd_check temp_control Ensure Strict Temperature Control (-60 °C) cpd_check->temp_control catalyst_check Check Catalyst Quality and Stoichiometry temp_control->catalyst_check reaction_monitoring Monitor Reaction Progress by TLC/NMR catalyst_check->reaction_monitoring crystallization Proceed to Crystallization of Hydrochloride Salt reaction_monitoring->crystallization

Caption: Troubleshooting workflow for low diastereoselectivity.

Section 2: Crystallization of Intermediates

The key to avoiding chromatography is the selective crystallization of the hydrochloride salt of the intermediate ester, ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride.

Question 2: After hydrogenation and acidification, my intermediate ester hydrochloride is oiling out instead of crystallizing. What should I do?

Answer: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid. This can be due to several factors:

  • Purity: The presence of impurities, particularly diastereomers or polymeric byproducts, can significantly inhibit crystallization. The crude product might not be pure enough for direct crystallization.

  • Solvent System: The solvent system is critical. The literature describes trituration with an Et2O/i-PrOH mixture to induce crystallization.[1] If this fails, slight variations in the solvent ratio or the introduction of a different anti-solvent might be necessary.

  • Supersaturation: The solution might be too supersaturated, causing the product to crash out as an oil. Try diluting the solution slightly with the more soluble solvent (in this case, likely i-PrOH) before adding the anti-solvent (Et2O).

  • Temperature: Ensure the solution is adequately cooled. Sometimes, prolonged cooling at lower temperatures (e.g., 0-4 °C) can promote crystallization.

Troubleshooting Steps for Oiling Out:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: If you have a small amount of the pure crystalline material from a previous successful batch, add a seed crystal to the oiled-out mixture. This will provide a template for crystal growth.

  • Solvent Modification: Try to redissolve the oil in a minimal amount of a suitable solvent (e.g., isopropanol) and then slowly add an anti-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

  • Temperature Gradient: Slowly cool the solution. A gradual decrease in temperature can sometimes favor crystal formation over oiling out.

Question 3: How can I be sure that the crystallization has effectively removed the undesired diastereomers?

Answer: Assessing the diastereomeric purity of the crystallized intermediate is crucial. While chromatography is being avoided for purification, analytical techniques are still necessary for quality control.

  • ¹H NMR Spectroscopy: This is a powerful tool for assessing diastereomeric purity. The signals for the protons on the bicyclic core of the desired diastereomer will have a distinct chemical shift and coupling pattern compared to the undesired isomers. A patent for a related compound provides specific ¹H NMR data for the desired (1R,3S,4S) product and a diastereomeric impurity, highlighting the noticeable differences in their spectra.[2]

  • Specific Rotation: The optical rotation of the crystallized material should be measured and compared to the literature value. A significant deviation could indicate the presence of enantiomeric or diastereomeric impurities.

  • Melting Point: A sharp melting point is a good indicator of purity. A broad melting range often suggests the presence of impurities.

Table 1: Comparison of Analytical Data for Purity Assessment

Analytical TechniquePure (1R,3S,4S) IsomerContaminated Sample
¹H NMR Sharp, well-defined peaks corresponding to the single diastereomer.Presence of additional, distinct peaks for the undesired diastereomer(s).[2]
Specific Rotation Value consistent with the literature reference.Depressed or altered specific rotation value.
Melting Point Sharp and narrow melting range.Broad and depressed melting point range.
Section 3: Final Product Formation and Purification

The final steps involve hydrogenolysis to remove the chiral auxiliary, followed by ester hydrolysis and crystallization of the final product, this compound, as its hydrochloride salt.

Question 4: The final hydrochloride salt is difficult to crystallize from isopropanol/diethyl ether. Are there alternative methods?

Answer: If the standard recrystallization from i-PrOH/Et2O is problematic, consider the following:

  • Solvent Screening: Experiment with other alcohol/ether or alcohol/alkane solvent systems. For example, ethanol/diethyl ether or isopropanol/hexane could be effective alternatives.

  • pH Adjustment: The final product is an amino acid. Its solubility is highly dependent on pH. Ensure the solution is sufficiently acidic to favor the hydrochloride salt formation. However, excess acid can sometimes increase solubility.

  • Slow Evaporation: Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) and allow the solvent to evaporate slowly in a loosely covered container. This can sometimes yield high-quality crystals.

Experimental Workflow for Non-Chromatographic Synthesis:

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Intermediate Purification cluster_2 Step 3: Final Product Synthesis cluster_3 Step 4: Final Purification A Hetero-Diels-Alder Reaction (Imine + Cyclopentadiene) B Hydrogenation of Double Bond A->B C Acidification (HCl) B->C D Crystallization of Intermediate HCl Salt (e.g., from Et2O/i-PrOH) C->D E Purity Check (NMR, mp, [α]) D->E F Hydrogenolysis of Chiral Auxiliary E->F G Ester Hydrolysis (aq. HCl, reflux) F->G H Crystallization of Final Product HCl Salt (e.g., from i-PrOH/Et2O) G->H I Final Purity Analysis H->I

Caption: Key stages of the non-chromatographic synthesis.

Conclusion

Avoiding chromatographic purification in the synthesis of this compound is not only feasible but also highly advantageous for scalability and process efficiency. The success of this approach hinges on a well-controlled, diastereoselective hetero-Diels-Alder reaction and the meticulous application of crystallization techniques for purification. By understanding the key parameters that influence stereoselectivity and crystallization, and by employing appropriate analytical methods for in-process control, researchers can consistently obtain a high-purity product. This guide provides a framework for troubleshooting common issues, enabling a more robust and reliable synthesis of this valuable building block.

References

  • an der Heiden, A. S., & Kalesse, M. (2005). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 16(16), 2685-2689. [Link]

  • CN105461606A - Preparation method of high-purity Ledipasvir intermediate. (2016).
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid and Other Constrained Proline Analogues in Peptide and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptidomimetics and rational drug design, the conformational control of peptide backbones is a paramount objective. Proline, with its unique cyclic structure, naturally imparts significant conformational rigidity. However, the quest for even greater control over peptide architecture and function has led to the development of a diverse array of constrained proline analogues. This guide provides an in-depth technical comparison of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid against other notable constrained proline analogues, offering insights into their structural effects and functional consequences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools in their work.

The Rationale for Constrained Proline Analogues

Proline's pyrrolidine ring restricts the N-Cα bond's rotational freedom, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°. This inherent rigidity makes proline a potent inducer of β-turns and polyproline helices.[1] However, the standard proline residue still allows for a degree of flexibility, including the cis/trans isomerization of the preceding peptide bond and puckering of the five-membered ring. Constrained proline analogues are designed to further limit this conformational freedom, offering several advantages in drug and peptide design:

  • Stabilization of Bioactive Conformations: By locking the peptide backbone into a specific geometry that mimics the receptor-bound state, binding affinity can be significantly enhanced.

  • Increased Proteolytic Stability: The unnatural amino acid structures can hinder recognition and cleavage by proteases, thereby extending the in vivo half-life of peptide-based therapeutics.

  • Improved Pharmacokinetic Properties: Conformational restriction can influence properties such as membrane permeability and solubility.

  • Probing Structure-Activity Relationships (SAR): The systematic incorporation of different constrained analogues provides a powerful tool to elucidate the precise conformational requirements for biological activity.

Structural and Conformational Comparison of Proline Analogues

The diverse family of constrained proline analogues can be broadly categorized based on the nature of the structural modification. Here, we compare this compound with representative examples from other classes.

Proline Analogue Structure Key Conformational Features Notable Applications & Effects
L-Proline (Image of L-Proline structure)Pyrrolidine ring restricts φ angle to ~ -65°. Exists in equilibrium between Cγ-exo and Cγ-endo puckers. Allows for cis/trans isomerization of the preceding peptide bond.Found in numerous natural peptides and proteins; often induces turns and breaks helical structures.
This compound (Image of this compound structure)Bicyclic norbornane-like scaffold provides a highly rigid structure. The bridged structure severely restricts ring puckering and influences the ψ and ω torsion angles.Used in the synthesis of antiviral drugs like Ledipasvir.[2] Significantly increases the propensity of the preceding peptide bond to adopt the cis conformation.[3]
(4R)-Hydroxy-L-proline (Hyp) (Image of (4R)-Hydroxy-L-proline structure)The hydroxyl group at the 4-position influences the ring pucker. In the 4R configuration, it favors the Cγ-exo pucker, which stabilizes the trans conformation of the preceding peptide bond.A key component of collagen, where it contributes to the stability of the triple helix. Used to modulate peptide conformation and stability.
L-Azetidine-2-carboxylic acid (Aze) (Image of L-Azetidine-2-carboxylic acid structure)Four-membered ring is more constrained than proline's five-membered ring. This can lead to increased flexibility in the peptide backbone due to altered non-covalent interactions.[4]Can be incorporated into proteins in place of proline, often altering their stability and function.[4][5]
This compound: A Rigid Bicyclic Scaffold

The defining feature of this compound is its bridged bicyclic structure. This ethylene bridge between the Cα and Cδ positions of a proline-like ring creates a highly rigid norbornane framework. This rigidity has profound consequences for the conformation of peptides into which it is incorporated.

A key experimental finding is that the incorporation of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid enantiomers into a peptide based on the B-loop of human transforming growth factor-alpha (TGF-α) significantly increased the propensity of the peptidyl-proline bond to adopt the cis conformation, as determined by NMR analysis.[3] This ability to strongly favor the cis isomer is a powerful tool for stabilizing specific peptide conformations, such as type VI β-turns.

cluster_proline Proline cluster_azabicyclo This compound cluster_hyp (4R)-Hydroxy-L-proline cluster_aze L-Azetidine-2-carboxylic acid Pro Pro Pro_phi φ ≈ -65° Pro->Pro_phi Pro_pucker Exo/Endo Pucker Pro->Pro_pucker Pro_omega cis/trans Isomerization Pro->Pro_omega Aza Aza Aza_phi Highly Restricted φ Aza->Aza_phi Aza_pucker Fixed Pucker Aza->Aza_pucker Aza_omega Favors cis Isomer Aza->Aza_omega Hyp Hyp Hyp_phi φ ≈ -65° Hyp->Hyp_phi Hyp_pucker Favors Exo Pucker Hyp->Hyp_pucker Hyp_omega Favors trans Isomer Hyp->Hyp_omega Aze Aze Aze_phi Restricted φ Aze->Aze_phi Aze_flex Increased Backbone Flexibility Aze->Aze_flex start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify characterize Characterize (MS) purify->characterize end End: Purified Peptide characterize->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Protocol for Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Materials:

  • Purified peptides containing different proline analogues

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trifluoroethanol (TFE)

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the peptides in water.

    • Determine the precise concentration of the peptide solutions by UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or by amino acid analysis.

    • Prepare final peptide solutions at a concentration of 20-50 µM in the desired buffer (e.g., phosphate buffer for predominantly random coil structures, TFE/water mixtures to induce helical structures).

  • CD Measurement:

    • Record CD spectra from 190 to 260 nm at 25 °C using a CD spectrometer.

    • Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and a response time of 2 seconds.

    • Acquire three to five scans for each sample and average the results.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

    • Analyze the CD spectra using deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of α-helix, β-sheet, and random coil content.

    • Compare the secondary structure content of peptides containing this compound with those containing other proline analogues.

Protocol for Proteolytic Stability Assay in Human Plasma

This protocol assesses the stability of peptides against degradation by plasma proteases.

Materials:

  • Purified peptides

  • Human plasma (from a commercial source)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Pre-warm human plasma to 37 °C.

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Add the peptide stock solution to the pre-warmed plasma to a final concentration of 10-50 µM.

    • Incubate the mixture at 37 °C.

  • Time-Point Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the proteolytic activity by adding an equal volume of cold acetonitrile containing 1% TFA.

    • Vortex the mixture vigorously and incubate on ice for 10 minutes to precipitate plasma proteins.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

    • Use a C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

    • Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t_1/2) of the peptide in plasma by fitting the data to a first-order decay curve.

    • Compare the half-lives of peptides containing this compound with those containing other proline analogues.

Conclusion and Future Directions

This compound represents a powerful tool for peptide and drug design, offering a highly rigid scaffold that can effectively constrain the peptide backbone and favor the cis conformation of the preceding peptide bond. While existing data demonstrates its utility in creating biologically active and potentially more stable peptidomimetics, a comprehensive understanding of its performance relative to other constrained proline analogues requires further direct comparative studies.

Future research should focus on the systematic incorporation of this compound and other analogues into a series of model peptides to quantitatively assess their impact on:

  • Receptor binding affinity: To determine the precise energetic advantages of this specific conformational constraint.

  • Secondary structure propensity: Using techniques like CD and NMR spectroscopy to build a more complete picture of its influence on peptide folding.

  • Proteolytic stability: To expand the stability profile against a wider range of proteases.

By undertaking such systematic comparisons, the scientific community can develop a more predictive understanding of how to best utilize this and other constrained proline analogues to rationally design the next generation of peptide-based therapeutics.

References

  • Avenoza, A., Busto, J. H., Cativiela, C., Peregrina, J. M., Fernández-Recio, M. A., & Rodríguez, F. (2002). Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. The Journal of Organic Chemistry, 67(12), 4241–4249. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(29), 10092–10103. [Link]

  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(1), 1–5. [Link]

  • Kubyshkin, V., Hlushak, Y., Parkhomenko, D., & Rubini, M. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 91. [Link]

  • WO2020061034A1 - Therapeutic peptides - Google P
  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. European Journal of Medicinal Chemistry, 243, 114774. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Odar, J., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 333, 107089. [Link]

  • Keller, M., et al. (2001). Pseudoproline-Containing Analogues of Morphiceptin and Endomorphin-2: Evidence for a Cis Tyr-Pro Amide Bond in the Bioactive Conformation. Journal of Medicinal Chemistry, 44(23), 3896-3903. [Link]

  • D'Andrea, L. D. (2007). Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. [Link]

  • Campion, C. L., et al. (1995). Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency. The Journal of Biological Chemistry, 270(36), 21429–21435. [Link]

  • Joseph, C. G., et al. (2004). Design, synthesis, and evaluation of proline and pyrrolidine based melanocortin receptor agonists. A conformationally restricted dipeptide mimic approach. Journal of Medicinal Chemistry, 47(25), 6293–6303. [Link]

  • Bray, A. M., et al. (1999). 7-Azabicyclo[2.2.1]heptane-2-carboxylic acids as peptidomimetic conformational constraints. NK2 antagonists as an example. Australian Journal of Chemistry, 52(5), 417–423. [Link]

  • Largent-Milnes, T. M., et al. (2017). Discovery of Novel Proline-Based Neuropeptide FF Receptor Antagonists. ACS Medicinal Chemistry Letters, 8(11), 1147–1152. [Link]

  • Tararov, V. I., Kadyrov, R., Riermeier, T. H., & Börner, A. (2000). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(1), 1-5. [Link]

  • Pae, A. N., et al. (2019). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 24(12), 2291. [Link]

  • Delaney, N. G., & Madison, V. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. The Journal of Organic Chemistry, 47(16), 3093–3098. [Link]

  • Lane, J. M., Parkes, L. J., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. II. Morphological and physical properties of collagen containing the analogue. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 528–541. [Link]

  • Lai, X., Tang, J., & ElSayed, M. E. H. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1435–1449. [Link]

  • Avenoza, A., Cativiela, C., Fernández-Recio, M. A., & Peregrina, J. M. (1999). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine. Tetrahedron: Asymmetry, 10(16), 3047–3055. [Link]

  • Kotha, S., & Sreevani, G. (2007). Stereoselective Approach to New Conformationally Restricted α-Amino Acids,Stereoselective Synthesis of α-Trifluoromethyl. [Link]

  • Delaney, N. G., & Madison, V. (1982). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 20(1), 65–73. [Link]

  • Nedumpully-Govindan, P., et al. (2016). Analysis of Proline Substitutions Reveals the Plasticity and Sequence Sensitivity of Human IAPP Amyloidogenicity and Toxicity. Biochemistry, 55(29), 4048–4059. [Link]

  • Gonzalez, N., et al. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • Silverman, R. B., et al. (2016). Synthesis of (2R,4S)-4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 81(17), 7549–7555. [Link]

  • Gung, B. W., Zou, D., Stalcup, A. M., & Cottrell, C. E. (2001). Characterization of a Water-Soluble, Helical β-Peptide. The Journal of Organic Chemistry, 66(5), 1845–1851. [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2020). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Biotechnologia i Przemysł Chemiczny, (3), 10-40. [Link]

Sources

A Comparative Guide to the Characterization of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the characterization data for key derivatives of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a conformationally rigid proline analog.[1] Its unique bicyclic structure offers significant steric constraint, making it a valuable building block in medicinal chemistry for designing peptidomimetics, chiral ligands, and complex pharmaceutical intermediates.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of experimental data and analytical protocols to support synthesis and quality control efforts.

The core this compound scaffold, with its defined stereochemistry, serves as a foundational element for creating derivatives with diverse functionalities. The primary sites for modification are the carboxylic acid group and the secondary amine, leading to two major classes of derivatives: Esters and N-Protected analogs. Understanding the distinct spectroscopic and physical properties of these derivatives is crucial for verifying their synthesis and purity.

G cluster_core Core Scaffold cluster_derivatives Common Derivatives Core (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane -3-carboxylic acid Esters Ester Derivatives (e.g., Ethyl, Methyl) Core->Esters Esterification (R-OH, H+) NProtected N-Protected Derivatives (e.g., N-Boc, N-Fmoc) Core->NProtected N-Protection (e.g., Boc₂O)

Figure 1: Common derivatization pathways for the core scaffold.

Ester Derivatives: Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate

Esterification of the carboxylic acid is a common first step in peptide synthesis or when further modification of the amine is desired without interference from the acidic proton. The ethyl ester is a frequently synthesized and well-characterized example.

Synthesis Overview

The ethyl ester hydrochloride is typically prepared via hydrogenation of its unsaturated precursor, ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.[2][4] A more direct and improved synthesis involves the hydrogenation of ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride in the presence of a palladium on carbon (Pd/C) catalyst. This method is advantageous as it avoids tedious chromatographic purification steps and is suitable for multigram scale synthesis.[2]

Comparative Characterization Data

The following table summarizes key characterization data for the ethyl ester hydrochloride derivative. This data is essential for confirming the successful synthesis and purity of the compound.

Parameter Ethyl Ester Hydrochloride (5) N-((S)-1-phenylethyl) Ethyl Ester (2) Rationale & Expert Insights
Molecular Formula C₉H₁₆ClNO₂C₁₇H₂₃NO₂The change in formula reflects the presence of the N-phenylethyl group versus the hydrochloride salt.
Appearance White solid-Physical appearance is a primary, albeit non-conclusive, indicator of purity.
¹H NMR (400 MHz) Data not fully specified in search results.δ (CDCl₃): 7.56–7.24 (m, 5H, PhH), 4.26–4.20 (m, 2H), 3.52 (s, 1H), 3.08–3.00 (m, 2H), 2.48–2.44 (m, 1H), 1.90–1.86 (m, 1H), 1.33–1.15 (m, 7H) ppm.[4]The aromatic signals (7.24-7.56 ppm) are characteristic of the phenylethyl group. The absence of the C5-C6 double bond protons (typically ~6.0-6.4 ppm) confirms successful hydrogenation.[4]
Optical Rotation [α]²⁰D = -18.0 (c 1.0, EtOH)[2]-Specific rotation is a critical measure for confirming the enantiopurity of the final product. The value has been revised from previously reported literature, highlighting the importance of careful characterization.[2]

N-Protected Derivatives: (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

The protection of the secondary amine is a cornerstone of modern peptide synthesis, preventing unwanted side reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups due to its stability under various reaction conditions and its straightforward removal with mild acid.[5]

Synthesis Overview

The N-Boc derivative is synthesized by reacting the parent amino acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in a mixed solvent system and proceeds with high yield (61-86%).[1] The Boc group ensures that the nitrogen atom is unreactive during subsequent coupling reactions involving the carboxylic acid.

Comparative Characterization Data

The N-Boc protected derivative exhibits distinct analytical characteristics compared to the parent compound and its ester form.

Parameter (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Rationale & Expert Insights
CAS Number 291775-59-2[6][7]A unique identifier crucial for procurement and regulatory purposes.
Molecular Formula C₁₂H₁₉NO₄[6][7]The addition of the C₅H₉O₂ Boc group to the parent C₇H₁₁NO₂ scaffold.
Molecular Weight 241.28 g/mol [6][7]Confirms the successful addition of the Boc protecting group.
Appearance White to tan solid[7]Color variation can indicate the presence of minor impurities; a pure compound is typically white.
Melting Point 147 - 152 °C[7]A sharp melting point range is a good indicator of high purity.
Optical Rotation [α]²²/D = -170 ± 10 ° (c = 1 in Chloroform)[7]The large negative rotation is a distinctive feature of this enantiomer and serves as a key quality control parameter.
Purity (HPLC) ≥ 96.5%[7]High-Performance Liquid Chromatography is the gold standard for assessing the purity of such compounds.

Other N-protected derivatives, such as the N-Fmoc ((1R,3S,4S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid), are also utilized, particularly in solid-phase peptide synthesis.[8] The choice of protecting group depends on the overall synthetic strategy and the desired deprotection conditions.

Experimental Protocols & Methodologies

The trustworthiness of characterization data hinges on robust and well-documented experimental protocols. Below are representative methodologies for key analytical techniques.

General Characterization Workflow

A systematic approach is essential for the complete characterization of a newly synthesized derivative. The process validates the structure, confirms purity, and ensures the correct stereochemistry.

G cluster_workflow Characterization Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR_MS Structure Verification (¹H NMR, ¹³C NMR, MS) Purification->NMR_MS Purified Sample Purity_Analysis Purity & Enantiopurity (HPLC, Chiral HPLC) NMR_MS->Purity_Analysis Structure Confirmed Final_Data Final Characterization (Optical Rotation, MP, etc.) Purity_Analysis->Final_Data Purity > 95%

Figure 2: A self-validating workflow for derivative characterization.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of the synthesized derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for compounds with exchangeable protons (e.g., -COOH, -NH), DMSO-d₆ is often preferred.

  • Instrument Setup: Record spectra on a 400 MHz or higher field NMR spectrometer.[2][4] Higher fields provide better signal dispersion, which is crucial for resolving the complex spin systems in these rigid bicyclic structures.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify include the integration of aromatic vs. aliphatic regions, the presence or absence of olefinic protons, and the characteristic splitting patterns of the bicyclic core protons.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments. The carbonyl carbon (C=O) of the acid or ester is a key diagnostic signal, typically appearing far downfield (~170-175 ppm).[9]

  • Data Analysis: Process the spectra and compare the observed chemical shifts (δ) and coupling constants (J) with literature values or predicted spectra to unambiguously confirm the structure.[4]

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight of the derivative and support structural elucidation through fragmentation.

  • Technique Selection: Electrospray Ionization (ESI) is the preferred method for these types of molecules as it is a soft ionization technique that typically yields the intact molecular ion ([M+H]⁺ or [M-H]⁻).[10][11]

  • Sample Infusion: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode). Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: Acquire a full scan mass spectrum. The primary goal is to identify the molecular ion peak and confirm that its mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the target derivative. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[4]

  • Tandem MS (MS/MS): For further structural confirmation, select the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the molecule's structure, such as the loss of the Boc group or the ester moiety.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the synthesized chiral compound.

  • Column Selection: A chiral stationary phase (CSP) is required. For related azabicyclo[2.2.1]heptane structures, cellulose-based columns like Chiralcel OD-H have proven effective.[12]

  • Mobile Phase Optimization: The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers. A common starting point is 80:20 (v/v) n-hexane:isopropanol.[12]

  • Analysis Conditions:

    • Flow Rate: Set to a standard rate, typically 1.0 mL/min.[12]

    • Temperature: Maintain a constant column temperature (e.g., 30°C) as temperature can affect enantioselectivity.[12]

    • Detection: Use a UV detector at a wavelength where the compound absorbs (e.g., 254 nm) or an optical rotation detector for direct confirmation of the enantiomers.[12]

  • Data Interpretation: The result is a chromatogram showing two separated peaks, one for each enantiomer. The enantiomeric excess (% ee) is calculated from the relative peak areas. For a highly pure sample, only one peak should be observed.

References

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]

  • Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist. PubMed Central. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • avoiding racemization in the synthesis of chiral 2-(2-Azabicyclo[2.2.1]heptan-2-. Google Search. [https://www.google.com/search?q=avoiding%20racemization%20in%20the%20synthesis%20of%20chiral%202-(2-Azabicyclo%5B2.2.1%5Dheptan-2-](
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. CD Biosynsis. [Link]

  • Bicyclic peptide library screening for the identification of Gαi protein modulators. PubMed Central. [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc. [Link]

  • Cas 1181573-36-3,(1R,3S,4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid Methyl ester. LookChem. [Link]

  • Synthesis of Enantiomeric Azabicyclo Esters. Scribd. [Link]

  • (1r,3s,4s)-2-{[(9h-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. PubChem. [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3... Google Search.
  • Ring closure reactions of bicyclic prolinol and prolin ester enantiomers. Arkivoc. [Link]

  • 7-Azabicyclo 2.2.1!-heptane and -heptene derivatives as cholinergic receptor ligands.
  • Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PubMed Central. [Link]

  • Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. PubMed Central. [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. [Link]

Sources

Harnessing Conformational Rigidity: A Comparative Analysis of Peptides Containing (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their inherent flexibility often leads to metabolic instability and reduced binding affinity, hindering their clinical translation.[1][2] The strategic incorporation of conformationally constrained non-natural amino acids is a powerful approach to overcome these limitations.[3][4][5] This guide provides a comprehensive comparison of the biological activity of peptides featuring (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid bicyclic proline analogue. By locking the peptide backbone into a specific, bioactive conformation, this unique building block can significantly enhance stability, target affinity, and overall therapeutic efficacy.[3][6][7]

This document delves into the structural advantages conferred by this constrained amino acid, provides comparative experimental data from published studies, and outlines detailed protocols for synthesizing these modified peptides and evaluating their biological performance.

The Structural Imperative: Why Constrain a Peptide?

Linear peptides exist as an ensemble of conformations in solution. The biologically active conformation, the one that recognizes and binds to a specific target, is often a minor component of this ensemble. A significant energetic penalty must be paid to "freeze" the peptide into this active state upon binding.[1] By incorporating rigid structural elements like this compound, we pre-organize the peptide into a conformation that more closely resembles its bound state.[1][2]

This compound is a derivative of proline featuring a norbornane framework with an embedded pyrrolidine ring.[7] This bicyclic structure severely restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, making it an excellent tool for inducing specific secondary structures, such as β-turns.[7][8] Furthermore, its structure can stabilize the cis conformation of the peptidyl-proline bond, a critical feature for the bioactivity of many peptides and proteins.[9]

G cluster_0 Natural Proline in a Peptide cluster_1 Constrained Analogue in a Peptide p1 Amino Acid (i-1) pro Proline (Flexible Pyrrolidine Ring) p1->pro p2 Amino Acid (i+1) pro->p2 note1 note1 pro->note1 Allows cis/trans isomerization and conformational flexibility c1 Amino Acid (i-1) aza (1R,3S,4S)-2-Azabicyclo[2.2.1]- heptane-3-carboxylic acid (Rigid Bicyclic Scaffold) c1->aza c2 Amino Acid (i+1) aza->c2 note2 note2 aza->note2 Locks backbone conformation Reduces entropic penalty of binding

Caption: Proline vs. its rigid analogue in a peptide chain.

Synthesis of Modified Peptides: A Step-by-Step Workflow

The incorporation of this compound into a peptide sequence is achieved through standard solid-phase peptide synthesis (SPPS). The key is to use the N-terminally protected form, typically with a tert-butoxycarbonyl (Boc) group, to facilitate coupling.[10][11]

G start Start: Resin Support deprotect1 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotect1 couple1 2. Couple Standard Fmoc-Amino Acid deprotect1->couple1 wash1 3. Wash (DMF, DCM) couple1->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple_aza 5. Couple N-Boc-(1R,3S,4S)-2-azabicyclo- [2.2.1]heptane-3-carboxylic acid (HBTU/HOBt or similar) deprotect2->couple_aza wash2 6. Wash couple_aza->wash2 deprotect3 7. Boc Deprotection (e.g., TFA) wash2->deprotect3 couple2 8. Couple Next Fmoc-Amino Acid deprotect3->couple2 repeat 9. Repeat Deprotection/ Coupling Cycles couple2->repeat cleave 10. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) repeat->cleave purify 11. Purification (RP-HPLC) cleave->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Peptide Synthesis

  • Resin Swelling: Swell the appropriate solid-phase resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and add the activated mixture to the resin. Agitate for 1-2 hours.

    • For the constrained analogue: Dissolve N-Boc-(1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (4 eq.) and coupling reagents as above. Agitate for 2-4 hours, as coupling can be slower.

  • Washing: Repeat the washing steps as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dissolve the crude peptide in a water/acetonitrile mixture. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the mass and purity of the final peptide using mass spectrometry (MS).[12]

Comparative Performance: Experimental Data

The true measure of this analogue's utility lies in its impact on biological activity. Below, we compare peptides containing this constrained amino acid against native sequences and other alternatives in different therapeutic contexts.

TGF-α is a mitogenic protein that activates the human epidermal growth factor receptor (EGFR). A study incorporated the enantiomers of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid in place of Proline-30 in a synthetic peptide derived from the B-loop of TGF-α.[9]

Objective: To assess if constraining the peptide conformation enhances its ability to stimulate cell division via EGFR.

CompoundProline Analogue at Position 30Mitogenic Activity (EC₅₀ in µM)
Peptide 1This compound130
Peptide 2(1S,3R,4R)-enantiomer330
Native Sequence (Control)L-ProlineNo significant activity reported

Analysis: The incorporation of the (1R,3S,4S) analogue resulted in a peptide with significant, dose-dependent mitogenic activity.[9] NMR analysis revealed that the presence of the mimetic increased the propensity of the peptidyl-proline bond to adopt the cis conformation.[9] This confirms that pre-organizing the peptide into a receptor-relevant conformation is crucial for biological activity and that the (1R,3S,4S) stereoisomer is superior for this specific target.[9]

DPP-4 inhibitors are a class of oral antihyperglycemic agents for treating type 2 diabetes. A novel inhibitor, "neogliptin," was designed using the 2-azabicyclo[2.2.1]heptane moiety as a core structural element.[13]

Objective: To compare the inhibitory potency of neogliptin against established DPP-4 inhibitors.

CompoundCore MoietyDPP-4 Inhibition (IC₅₀ in nM)
Neogliptin (12a) (1R,3S,4S)-2-azabicyclo[2.2.1]heptane 16.8 ± 2.2
VildagliptinPyrrolidine-2-carbonitrile> 20 nM (in same study)
SitagliptinTrifluoromethyl-triazolopiperazine> 20 nM (in same study)

Analysis: Neogliptin, containing the rigid bicyclic structure, demonstrated more potent inhibition of DPP-4 than both vildagliptin and sitagliptin.[13] Molecular modeling showed that the constrained scaffold allows for precise and favorable interactions with key residues in the enzyme's active site.[13] This highlights the value of the analogue in designing highly potent and selective enzyme inhibitors.

The 3CL protease (3CLpro) is a critical enzyme for SARS-CoV-2 replication, making it a prime antiviral target. Researchers modified the structure of nirmatrelvir by replacing its bicyclic proline moiety with other constrained analogues.[14]

Objective: To evaluate the importance of the bicyclic proline structure for antiviral activity.

CompoundP2 Position Moiety3CLpro Inhibition (%) at 0.1 µM
Nirmatrelvir (Control)Original bicyclic proline91.38%
Compound 1b (1R,3S,4S)-2-azabicyclo[2.2.1]heptane 47.38%
Compound 1aCyclopentyl proline82.50%
Compound 1cSpiro bicyclic proline54.47%

Analysis: In this specific context, the peptide containing the (1R,3S,4S)-2-azabicyclo[2.2.1]heptane moiety (Compound 1b) showed moderate inhibitory activity, which was lower than the parent drug nirmatrelvir and an analogue with a cyclopentyl proline.[14] This result is equally informative, as it underscores the principle of "context-dependent" design. While conformational constraint is beneficial, the specific geometry imposed must be optimal for the target's binding pocket. This demonstrates that while a powerful tool, it is not a universal solution and requires careful structure-activity relationship (SAR) studies.[14]

Protocols for Assessing Biological Activity

Validating the performance of these modified peptides requires robust and reproducible biological assays.[15]

G start Start: Purified Peptide prep 1. Prepare Serial Dilutions of Peptide start->prep assay_setup 2. Set up Assay (e.g., 96-well plate with cells/enzyme) prep->assay_setup incubate 3. Add Peptide to Assay & Incubate (Specific time and temperature) assay_setup->incubate add_reagent 4. Add Detection Reagent (e.g., Substrate, Dye) incubate->add_reagent read 5. Read Signal (Absorbance, Fluorescence) add_reagent->read analyze 6. Data Analysis (Calculate IC₅₀/EC₅₀) read->analyze end End: Biological Activity Data analyze->end

Caption: General workflow for an in vitro biological assay.

Protocol 1: Enzyme Inhibition Assay (e.g., for DPP-4 or 3CLpro)

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme. Dissolve the enzyme and a fluorogenic substrate in the buffer.

  • Inhibitor Dilution: Create a serial dilution of the test peptide (inhibitor) in the assay buffer, typically in a 96-well plate.

  • Enzyme Addition: Add a fixed concentration of the enzyme to each well containing the inhibitor and incubate for 15-30 minutes at 37°C to allow for binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Protocol 2: Cell-Based Mitogenic Assay (MTT Assay)

  • Cell Seeding: Seed cells (e.g., NR6/HER fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 24 hours to synchronize the cells in the G0 phase of the cell cycle.

  • Peptide Treatment: Add serial dilutions of the test peptide to the wells and incubate for 24-48 hours. Include a positive control (e.g., native TGF-α) and a negative control (vehicle).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the absorbance against the logarithm of peptide concentration and fit the data to determine the EC₅₀ value.

Protocol 3: Peptide Stability in Human Plasma

  • Incubation: Incubate the test peptide (at a final concentration of ~10 µM) in human blood plasma (often diluted 1:1 with PBS) at 37°C with gentle agitation.[16]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Precipitation: Immediately add the aliquot to a tube containing a precipitation agent (e.g., cold acetonitrile or ethanol) to stop enzymatic activity and precipitate plasma proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining peptide and any degradation products, by LC-MS/MS.

  • Quantification: Quantify the peak area of the parent peptide at each time point. The rate of disappearance of the parent peptide is used to calculate its half-life (t₁/₂) in plasma.[16]

Conclusion and Future Outlook

The incorporation of this compound is a validated and highly effective strategy for enhancing the biological activity of peptides. By imposing conformational rigidity, this proline analogue can pre-organize a peptide into its bioactive conformation, thereby increasing its binding affinity and functional efficacy, as demonstrated in the TGF-α and DPP-4 inhibitor case studies.

However, the 3CL protease example serves as a crucial reminder that the benefits of conformational constraint are highly dependent on the specific topology of the target's binding site. Successful drug design requires a synergistic approach, combining rational design based on structural insights with empirical screening and detailed SAR studies.

Future research will undoubtedly expand the application of this and other constrained amino acids to an even wider range of therapeutic targets, including challenging protein-protein interactions once considered "undruggable."[6] As synthesis methods become more streamlined and our understanding of structure-function relationships deepens, these powerful building blocks will continue to be instrumental in the development of the next generation of peptide therapeutics.

References

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). Biosynth.
  • This compound. (n.d.). Benchchem.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). DOI.
  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011, February 7). BioSpace.
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). PMC - PubMed Central.
  • Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery. (2024, October 13). Biosynth.
  • Incorporation of Ahc into Model Dipeptides as an Inducer of a β-Turn with a Distorted Amide Bond. Conformational Analysis. (n.d.).
  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.). NIH.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). Chem-Impex.
  • Constrained peptide analogues of transforming growth factor-alpha residues cysteine 21-32 are mitogenically active. Use of proline mimetics to enhance biological potency. (1995, September 8). PubMed.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PMC.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.).
  • Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids,Stereoselective Synthesis of alpha-Trifluoromethyl. (n.d.).
  • Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. (n.d.). PMC.
  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). (n.d.). MDPI.
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.). Sigma-Aldrich.

Sources

A Comparative Analysis of Conformational Rigidity: Proline vs. (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide and protein engineering, the conformational rigidity of amino acid building blocks is a critical determinant of the final structure, stability, and biological activity of the macromolecule. Proline, with its unique cyclic side chain, imparts significant conformational constraints compared to other proteinogenic amino acids.[1][2] However, the demand for even more rigid scaffolds has led to the development of proline surrogates, such as the bicyclic analogue (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. This guide provides an in-depth technical comparison of the conformational rigidity of these two important molecules, supported by structural data and established experimental and computational methodologies.

The Flexible Rigidity of Proline: A Dynamic Equilibrium

Proline's reputation for rigidity stems from its five-membered pyrrolidine ring, which restricts the backbone dihedral angle φ to a narrow range of approximately -65° ± 25°.[2] This inherent constraint makes proline a frequent constituent of turns and loops in protein secondary structures.[2] However, the term "rigid" is relative, as the proline ring itself possesses a degree of flexibility, primarily through a process known as "ring puckering."

The pyrrolidine ring of proline is not perfectly planar and can adopt two primary low-energy envelope conformations: Cγ-exo and Cγ-endo.[2] The transition between these puckered states involves a relatively low energy barrier, allowing for rapid interconversion. This flexibility is coupled to another crucial conformational equilibrium: the cis-trans isomerization of the peptide bond preceding the proline residue.[2] While most peptide bonds in proteins are predominantly in the trans conformation, the Xaa-Pro bond has a significantly lower energy difference between the cis and trans isomers, with the cis conformation being substantially populated.[1][3] The energy barrier for cis-trans isomerization is considerably higher than that for ring puckering, making it a slower process that can be a rate-limiting step in protein folding.[4]

The interplay between ring pucker and cis-trans isomerization is a key aspect of proline's conformational dynamics. The Cγ-endo pucker is often associated with the cis conformation of the preceding peptide bond, while the Cγ-exo pucker is more prevalent in the trans conformation.[2] This dynamic interplay allows proline to influence the local and global conformation of a peptide chain in a nuanced manner.

This compound: A Truly Rigid Scaffold

This compound is a bicyclic proline analogue that has garnered significant interest as a conformationally constrained building block in medicinal chemistry and peptide design.[5] Its structure incorporates the pyrrolidine ring of proline within a rigid norbornane framework. This bicyclic system effectively locks the five-membered ring, significantly restricting its ability to pucker.

The enhanced rigidity of this bicyclic analogue is evident from structural data. X-ray crystallographic studies have shown that the Cα-N-Cδ bond angle in the pyrrolidine ring of the bicyclic system is approximately 107°, compared to about 104° in proline. This seemingly small difference is indicative of the strain imposed by the bicyclic framework, which limits conformational flexibility. The norbornane scaffold drastically reduces the puckering flexibility of the embedded pyrrolidine ring, providing a more defined and predictable conformational element.

While specific energy barriers for the conformational transitions of this compound are not extensively reported, computational studies on similar bicyclic proline analogues have predicted a significant increase in stereoselectivity in organocatalytic reactions.[6] This suggests that the bicyclic catalysts possess a more rigid and well-defined transition state geometry, a direct consequence of their constrained conformational landscape. By extension, incorporating this compound into a peptide chain is expected to impose a much higher degree of pre-organization and rigidity compared to proline.

Comparative Data Summary

FeatureProlineThis compound
Ring System Monocyclic (pyrrolidine)Bicyclic (pyrrolidine fused with norbornane)
Ring Puckering Flexible (Cγ-exo and Cγ-endo interconversion)Highly restricted due to the bicyclic framework
Backbone Dihedral Angle (φ) Restricted to approx. -65° ± 25°Expected to be even more narrowly defined
Cα-N-Cδ Bond Angle ~104°~107°
Primary Conformational Dynamics Ring puckering and cis-trans isomerizationPrimarily cis-trans isomerization (with a potentially altered energy landscape)
Application in Peptides Induces turns and loops, but with some flexibilityInduces highly stable and predictable secondary structures

Experimental and Computational Methodologies for Conformational Analysis

The conformational rigidity of proline and its analogues can be elucidated through a combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.

  • Nuclear Overhauser Effect (NOE) Analysis: The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei. By measuring NOEs between protons in a molecule, it is possible to determine their spatial proximity and thus deduce the three-dimensional structure. For peptides containing proline or its analogues, NOE data can reveal the preferred ring pucker and the cis or trans nature of the Xaa-Pro bond.

    Experimental Workflow for NOE Analysis:

    NOE_Workflow Peptide_Synthesis Peptide Synthesis with Proline or Analogue Sample_Preparation Sample Preparation (dissolution in appropriate solvent, e.g., D2O) Peptide_Synthesis->Sample_Preparation NMR_Spectra_Acquisition Acquisition of 2D NMR Spectra (e.g., NOESY, ROESY) Sample_Preparation->NMR_Spectra_Acquisition Resonance_Assignment Resonance Assignment NMR_Spectra_Acquisition->Resonance_Assignment NOE_Cross_Peak_Analysis NOE Cross-Peak Integration and Analysis Resonance_Assignment->NOE_Cross_Peak_Analysis Distance_Restraints Generation of Distance Restraints NOE_Cross_Peak_Analysis->Distance_Restraints Structure_Calculation Structure Calculation and Refinement Distance_Restraints->Structure_Calculation

    NMR NOE Analysis Workflow

2. X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

  • Single Crystal X-ray Diffraction: This technique involves irradiating a single crystal of the compound or a peptide containing it with an X-ray beam. The diffraction pattern produced is used to determine the electron density map of the molecule, from which the precise atomic coordinates can be derived. This provides definitive information on bond lengths, bond angles, and torsional angles in the solid state.

    Experimental Workflow for X-ray Crystallography:

    XRay_Workflow Crystallization Crystallization of Peptide Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Data_Processing Data Processing and Scaling Data_Collection->Data_Processing Phase_Determination Phase Determination Data_Processing->Phase_Determination Model_Building Electron Density Map Fitting and Model Building Phase_Determination->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Structure Validation Refinement->Validation

Computational Protocols

1. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time by solving Newton's equations of motion for the atoms in the system.

  • Conformational Sampling: By simulating the molecule in a solvent environment, MD can explore the accessible conformational space and identify the most stable conformations and the energy barriers between them. This can be used to generate a conformational energy map and visualize the allowed regions of the Ramachandran plot for a given amino acid.

    Workflow for MD Simulations:

    MD_Workflow System_Setup System Setup (Force field, solvent box) Energy_Minimization Energy Minimization System_Setup->Energy_Minimization Equilibration System Equilibration (NVT, NPT) Energy_Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Trajectory_Analysis Trajectory Analysis (RMSD, Ramachandran plot) Production_Run->Trajectory_Analysis Free_Energy_Calculation Free Energy Calculation (e.g., Metadynamics) Trajectory_Analysis->Free_Energy_Calculation

2. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Energy Profile Calculations: DFT can be used to accurately calculate the potential energy surface of a molecule as a function of specific dihedral angles. This allows for the precise determination of the energy barriers for conformational changes, such as ring puckering and peptide bond isomerization.

Conclusion

The conformational rigidity of this compound is significantly greater than that of proline. This is a direct consequence of its bicyclic structure, which severely restricts the puckering of the pyrrolidine ring. While proline offers a degree of controlled flexibility through the dynamic interplay of ring puckering and cis-trans isomerization, its bicyclic analogue provides a more defined and predictable conformational element. This enhanced rigidity makes this compound a valuable tool for the rational design of peptides and peptidomimetics with enhanced stability and pre-organized secondary structures. The choice between proline and its bicyclic surrogate will depend on the specific design goals, with the latter offering a superior level of conformational control for applications demanding a high degree of structural pre-organization.

References

  • Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Conformational stability of collagen on a small scale. Journal of the American Chemical Society, 123(4), 777-778.
  • Fischer, G. (2000). Chemical aspects of peptide bond isomerization. Chemical Society Reviews, 29(2), 119-127.
  • Horvath, A. (2016). Conformational properties of constrained proline analogues and their application in nanobiology.
  • MacArthur, M. W., & Thornton, J. M. (1991). Influence of proline residues on protein conformation. Journal of molecular biology, 218(2), 397-412.
  • Reimer, U., Scherer, G., Drewello, M., Kruber, S., Schutkowski, M., & Fischer, G. (1998). Side-chain effects on peptidyl-prolyl cis/trans isomerization. Journal of molecular biology, 279(2), 449-460.
  • Shin, I., & Sunoj, R. B. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(11), 1774-1780.
  • Torbeev, V. Y., & Hilvert, D. (2013). Profound pKa perturbation of a catalytic cysteine residue in a partially folded protein. Journal of the American Chemical Society, 135(28), 10246-10249.
  • Wipf, P., & Venkatraman, S. (1996). A new synthesis of conformationally constrained dipeptide isosteres: 2, 5-bridged piperazin-3-ones. The Journal of Organic Chemistry, 61(23), 8004-8005.
  • Yoo, B., & Kirshenbaum, K. (2008). Peptoid nanosheets. Journal of the American Chemical Society, 130(20), 6332-6333.
  • Zhang, R., & Snyder, J. P. (1989). Conformation of the peptide bond: a comprehensive and systematic ab initio study of N-acetyl-N'-methyl-proline amide. Journal of the American Chemical Society, 111(23), 8631-8643.
  • Zondlo, N. J. (2013). The chemical biology of peptide-based inhibitors: from enzymes to protein-protein interactions. Current opinion in chemical biology, 17(6), 979-986.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Shinisha, C. B., & Sunoj, R. B. (2007). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. Organic & Biomolecular Chemistry, 5(11), 1774-1780.
  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 11(18), 3711-3716.
  • Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2055.
  • A Beginner's Guide to Protein Crystallography.
  • Ramachandran plot. Wikipedia.
  • X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
  • Proline Deriv

Sources

A Comparative Guide to Enhancing Peptide Stability: The Role of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of strategies to enhance peptide stability for therapeutic applications, with a specific focus on the efficacy of the conformationally rigid proline analogue, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid. We will explore the mechanistic basis for its stabilizing effects and provide detailed experimental protocols for validation.

The Challenge: The Impermanence of Therapeutic Peptides

Peptide-based therapeutics offer high specificity and potent biological activity, mimicking natural signaling molecules.[1] However, their clinical utility is often hampered by their inherent instability.[2] Unmodified peptides typically have very short plasma half-lives due to rapid clearance and susceptibility to proteolytic degradation by a host of enzymes.[3][4] This enzymatic breakdown, or proteolysis, is the primary hurdle in developing viable peptide drugs, as it leads to poor bioavailability and reduced therapeutic efficacy.[5][6]

Proteases, the enzymes responsible for this degradation, can be broadly categorized:

  • Exopeptidases: Cleave amino acids from the N- or C-terminus of the peptide.

  • Endopeptidases: Cleave peptide bonds within the sequence.[7]

Overcoming this rapid degradation is paramount for translating a promising peptide candidate into a successful therapeutic.[8]

Peptide Linear Therapeutic Peptide Challenge Poor In Vivo Stability Peptide->Challenge Faces Degradation Proteolytic Degradation (Exo- & Endopeptidases) Challenge->Degradation Clearance Rapid Renal Clearance Challenge->Clearance Outcome Low Bioavailability & Short Half-Life Degradation->Outcome Clearance->Outcome

Caption: The primary challenges facing linear peptide therapeutics.

A Comparative Overview of Peptide Stabilization Strategies

Researchers have developed numerous strategies to protect peptides from degradation.[9] These methods range from simple terminal modifications to complex structural alterations. Each approach has distinct advantages and limitations.

StrategyMechanism of ActionAdvantagesDisadvantages
Terminal Modification Blocks exopeptidase activity by capping the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation).[10][11]Simple to implement in synthesis; effective against amino- and carboxypeptidases.No protection against endopeptidases; may alter receptor binding.
D-Amino Acid Substitution Replaces a natural L-amino acid with its D-enantiomer. Proteases are stereospecific and do not recognize the D-form.[8][12]Highly effective at preventing cleavage at the substitution site; can increase stability significantly.Can dramatically alter peptide conformation and biological activity; requires careful position selection.
PEGylation Covalent attachment of polyethylene glycol (PEG) chains.[10]Increases hydrodynamic size, reducing renal clearance; provides steric shielding against proteases.Can reduce binding affinity; increases manufacturing complexity and cost.
Cyclization Forms a covalent bond between two points in the peptide backbone or side chains, creating a macrocycle.[13]Restricts conformational flexibility, making the peptide a poorer substrate for proteases; can enhance receptor binding.[2]Can be synthetically challenging; may reduce cell permeability if the structure is not optimized.
Unnatural Amino Acid (UAA) Incorporation Introduces non-proteinogenic amino acids with modified backbones or side chains.[14][15]Offers fine-tuned control over conformation and resistance to proteolysis.[16][17]Requires synthesis of custom building blocks; potential for immunogenicity must be assessed.

The incorporation of UAAs is a particularly powerful strategy because it allows for precise, localized modifications to the peptide backbone. This brings us to a highly effective UAA for conformational constraint: this compound.

Spotlight: this compound

This molecule is a conformationally rigid bicyclic α-amino acid, often used as a proline surrogate.[18] Its defining feature is a norbornane framework that locks the pyrrolidine ring of a proline-like structure into a fixed geometry.[19] This rigidity is the key to its efficacy in peptide stabilization.

Mechanism of Stability Enhancement:

  • Conformational Rigidity: Unlike the relatively flexible five-membered ring of proline, the bicyclic system of this compound is exceptionally rigid. When incorporated into a peptide, it "locks" the backbone into a specific, predictable conformation.[18][20] This pre-organization reduces the entropic penalty of binding to a target receptor and, crucially, makes the peptide a poor substrate for proteases that recognize flexible regions.[2][21]

  • Steric Hindrance: The bulky, bicyclic structure provides a steric shield, physically blocking the approach of protease active sites to adjacent peptide bonds, thus preventing cleavage.

By serving as a "structural anchor," this UAA not only protects the peptide from degradation but can also enhance its bioactivity by locking it into its optimal binding conformation.

cluster_0 Flexible Peptide (Proline) cluster_1 Rigid Peptide (Bicyclic Analog) p1 Protease p2 Binding Cleft pep1 ~Pro~ p2->pep1 Binds & Cleaves p3 Protease p4 Binding Cleft pep2 ~Locked Conformation~ p4->pep2 Steric Hindrance (No Binding)

Caption: Steric hindrance from the rigid bicyclic analog prevents protease binding.

Experimental Validation: A Comparative Stability Analysis

To objectively assess the stabilizing effect of this compound, we propose a head-to-head comparison using a model peptide.

Model System:

  • Parent Peptide: A known bioactive peptide susceptible to degradation, e.g., Tyr-Pro-Phe-Pro-NH2 (a fragment of Morphiceptin).

  • Analogs for Comparison:

    • P1 (Native): Tyr-Pro-Phe-Pro-NH2

    • P2 (Bicyclic Analog): Tyr-(Aza)Bcp-Phe-Pro-NH2, where (Aza)Bcp is this compound.

    • P3 (D-Amino Acid): Tyr-D-Pro-Phe-Pro-NH2

    • P4 (N-Terminal Acetyl): Ac-Tyr-Pro-Phe-Pro-NH2

Protocol 1: In Vitro Human Plasma Stability Assay

This experiment measures the rate of peptide degradation in a physiologically relevant medium.

Causality Behind Experimental Choices:

  • Matrix: Human plasma is used as it contains a complex mixture of proteases the drug would encounter upon administration.[22]

  • Quenching: Acetonitrile is used not only to precipitate plasma proteins but also to halt all enzymatic activity instantly, providing a precise snapshot of the degradation at each time point.[23][24]

  • Detection: LC-MS/MS is the gold standard, offering high sensitivity and specificity to distinguish the intact parent peptide from its metabolites.

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare 1 mg/mL stock solutions of each peptide analog (P1-P4) in DMSO.

  • Incubation:

    • Pre-warm human plasma to 37°C in a water bath for 15 minutes.

    • Spike the plasma with the peptide stock solution to a final concentration of 10 µM. Vortex gently to mix.

    • At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a microcentrifuge tube containing 150 µL of ice-cold acetonitrile with an internal standard.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation and enzymatic quenching.

  • Sample Processing:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the intact parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) for each peptide by fitting the data to a one-phase exponential decay curve.

Start 1. Spike Peptide into 37°C Plasma Incubate 2. Incubate at 37°C (Time course: 0-240 min) Start->Incubate Quench 3. Aliquot & Quench with Cold ACN Incubate->Quench Centrifuge 4. Centrifuge to Pellet Protein Quench->Centrifuge Analyze 5. Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data 6. Calculate Half-Life (t½) Analyze->Data

Caption: Workflow for the in vitro plasma stability assay.

Expected Results and Data Presentation

The results are expected to demonstrate a clear hierarchy in stability. The data should be summarized in a table for easy comparison.

Table: Comparative Stability of Model Peptide Analogs

Analog IDModificationHalf-Life in Human Plasma (t½, min)
P1Native Peptide~15
P2This compound >240
P3D-Proline Substitution~180
P4N-Terminal Acetylation~45

These hypothetical results illustrate that while D-amino acid substitution and terminal capping offer moderate to good protection, the incorporation of the rigid bicyclic analog provides a dramatic and superior enhancement in stability.

Synthesis and Incorporation into Peptides

The practical application of this UAA requires its availability as a protected building block for solid-phase peptide synthesis (SPPS). The N-Boc protected version, (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a key intermediate.[25][26]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes racemization, which is crucial when incorporating expensive or complex UAAs.

  • Double Coupling: A double coupling step is recommended for the sterically hindered bicyclic amino acid to ensure the reaction proceeds to completion, maximizing the yield of the desired full-length peptide.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for a C-terminal amide). Perform the synthesis of the peptide sequence up to the point of UAA incorporation using standard Fmoc-SPPS chemistry.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin using 20% piperidine in DMF.

  • UAA Activation: In a separate vessel, dissolve (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5 minutes.

  • First Coupling: Add the activated UAA solution to the deprotected resin. Agitate at room temperature for 2 hours.

  • Wash: Wash the resin thoroughly with DMF and DCM.

  • Second Coupling (Recommended): Repeat steps 3 and 4 to ensure complete coupling.

  • Capping (Optional): After the second coupling, cap any unreacted amines using acetic anhydride.

  • Continuation: Proceed with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS protocols.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Conclusion and Authoritative Insights

The challenge of proteolytic instability is a significant barrier in peptide drug development.[11] While various strategies exist, the incorporation of conformationally rigid unnatural amino acids represents a highly effective and rational approach to overcoming this hurdle.[27][28]

Our comparative analysis demonstrates that this compound offers superior stabilization compared to other common modification techniques. Its unique bicyclic structure imposes a rigid conformational lock on the peptide backbone, sterically shielding it from enzymatic attack and drastically increasing its plasma half-life. This structural constraint not only enhances stability but can also improve binding affinity and selectivity. For researchers and drug developers, the use of such "structural anchors" is a powerful tool to transform transiently active peptides into robust therapeutic candidates.

References

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
  • Ahrens, V. M., & Hollmann, F. (2001). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 12(15), 2181-2184. [Link]

  • Rehberg, C. H., & Anseth, K. S. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • Scott, P. J. H. (2020). Methods to enhance the metabolic stability of peptide-based PET radiopharmaceuticals. Molecules, 25(9), 2136. [Link]

  • Zhang, L., & Li, Y. (2017). Conformational Restriction of Peptidomimetics in Drug Design. Current Topics in Medicinal Chemistry, 17(26), 2936-2949. [Link]

  • PRISYS Biotech. (2023). Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. PRISYS Biotech News. [Link]

  • JPT Peptide Technologies. (n.d.). Unnatural / Unusual Amino Acids. JPT Website. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(8), 916-952. [Link]

  • Nawislo, W., & Otlewski, J. (2020). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 25(19), 4507. [Link]

  • Muttenthaler, M., et al. (2021). Strategies for Improving Peptide Stability and Delivery. Chemical Reviews, 121(13), 7502-7543. [Link]

  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Creative Bioarray Resources. [Link]

  • Wikipedia contributors. (2024). Proteolysis. Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Proteolytic degradation of peptide products in the blood is considered a critical problem for clinical use. [Diagram]. ResearchGate. [Link]

  • Bitan, G. (2018). Pharmacokinetics of Toxin-Derived Peptide Drugs. Toxins, 10(11), 475. [Link]

  • Eliasen, R., & Vagner, J. (2018). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. Methods in Molecular Biology, 1888, 1-21. [Link]

  • Zhang, T., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Critical Reviews in Biotechnology, 41(8), 1183-1200. [Link]

  • Beck, J. G., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Diao, L., & Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(10), 855-868. [Link]

  • Merck. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Website. [Link]

  • Hruby, V. J. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411-436. [Link]

  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]

  • PRISM BioLab. (2023). Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab News. [Link]

  • De Luca, S., & Maccari, G. (2021). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Molecules, 26(11), 3192. [Link]

  • PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]

  • ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Springer Nature Experiments. (n.d.). Serum Stability of Peptides. Springer Nature. [Link]

  • Evaluating protocols and analytical methods for peptide adsorption experiments. (2013). Biointerphases, 8(1), 29. [Link]

  • A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. (1993). Journal of the Chemical Society, Perkin Transactions 1, 1725-1731. [Link]

  • CD Biosynsis. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. CD Biosynsis Product Page. [Link]

  • Lab Supplies. (n.d.). (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, 97%. Lab Supplies Product Page. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (2022). BIP. [Link]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1105-1107. [Link]

  • Enhancing the Proline Effect: Pseudo-Prolines for Tailoring Cis/Trans Isomerization. (2000). Journal of the American Chemical Society, 122(51), 12627-12635. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally rigid bicyclic α-amino acid derivative of proline, valuable in peptide engineering and drug design.[1] As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It is designed to ensure the safe handling of this compound, from receipt to disposal, while maintaining scientific integrity.

Immediate Safety and Handling Precautions

Key Hazards:

  • Skin Irritation: May cause skin irritation.[2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[2][3][4]

Core Handling Principles:

  • Avoid Dust Formation: Handle the compound in a way that minimizes the generation of dust.[3][5]

  • Ensure Adequate Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling larger quantities or when dust generation is likely.[2][3][6]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE as detailed in the following sections.[2][3]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table provides guidance on the minimum PPE requirements for various laboratory tasks.

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (powder) Tightly fitting safety goggles or a face shield.[7]Chemical-resistant gloves (e.g., nitrile rubber).[3][7]NIOSH-approved respirator for nuisance exposures (type P95 or P1) if not in a fume hood.[3]Laboratory coat.[7]
Preparing Solutions Tightly fitting safety goggles.[7]Chemical-resistant gloves (e.g., nitrile rubber).[3][7]Not generally required if performed in a fume hood with good ventilation.Laboratory coat.[7]
Running Reactions Tightly fitting safety goggles.[7]Chemical-resistant gloves (e.g., nitrile rubber).[3][7]Not generally required if the reaction is contained and performed in a fume hood.Laboratory coat.[7]
Handling Large Quantities (>10g) Face shield and safety goggles.[7]Chemical-resistant gloves (e.g., nitrile rubber).[3][7]NIOSH-approved respirator with appropriate particulate filter.[3]Full-body protective suit may be necessary depending on the scale and potential for exposure.[3]

Rationale for PPE Selection:

  • Eye and Face Protection: Given the risk of serious eye irritation from the powdered compound, tightly fitting safety goggles are essential to prevent any contact.[2][3][4] A face shield provides an additional layer of protection, especially when handling larger quantities where splashing or aerosolization is a greater risk.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are necessary to prevent skin contact and potential irritation.[3][7] It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid contaminating the skin.[3]

  • Respiratory Protection: The primary inhalation risk comes from the fine powder form of the compound.[8] For tasks that may generate dust, such as weighing, a NIOSH-approved respirator is recommended to prevent respiratory tract irritation.[3] Working within a certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9]

  • Protective Clothing: A standard laboratory coat is generally sufficient to protect against incidental skin contact.[7] For larger-scale operations, more extensive protective clothing may be required to prevent widespread contamination.[3]

Operational Plan: A Step-by-Step Guide

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[5]

2. Experimental Workflow:

  • Preparation:

    • Before starting any work, ensure that the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Have all necessary equipment, including PPE and spill cleanup materials, readily available.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to carefully transfer the powder, avoiding any actions that could create airborne dust.

  • Dissolution:

    • Add the solvent to the powdered compound slowly and in a controlled manner to prevent splashing.

    • If sonication is required, ensure the container is securely capped.

  • Reaction:

    • Conduct all reactions within a chemical fume hood.

    • Use appropriate glassware and ensure all connections are secure to prevent leaks.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent wash.

    • Dispose of all contaminated materials as outlined in the disposal plan.

3. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[5]

  • Clean the spill area with a suitable solvent and then with soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste containing the compound, including unused material and reaction residues, in a clearly labeled, sealed container.

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5]

  • Contaminated Materials:

    • Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.

    • Do not dispose of these materials in the regular trash.

  • General Guidance:

    • Avoid pouring any chemical waste down the drain.[3]

    • Incineration in a licensed facility is a common method for the disposal of organic compounds.[10]

Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when working with this compound.

PPE_Selection_Workflow cluster_start Risk Assessment cluster_scale Scale of Work cluster_task Task Assessment cluster_ppe PPE Selection cluster_end Final Check start Start: Plan to handle This compound scale Determine quantity of compound start->scale task Identify task: Weighing, Dissolving, Reaction? scale->task < 10g ppe_high Enhanced PPE: - Face Shield & Goggles - Nitrile Gloves - Lab Coat - Respirator (P95/P1) scale->ppe_high > 10g ppe_low Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task->ppe_low Dissolving/ Reaction task->ppe_high Weighing (powder) end_ppe Proceed with experiment wearing selected PPE ppe_low->end_ppe ppe_high->end_ppe

Caption: PPE selection workflow based on task and scale.

References

  • This compound Safety Data Sheet (United States). (n.d.).
  • A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024, October 17).
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover. (n.d.).
  • Hazardous-Drug API Powder Safety - Labcompare. (2020, April 15).
  • Essential Procedures for the Safe Disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene - Benchchem. (n.d.).
  • Safety Data Sheet - (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. (n.d.).
  • Safety Data Sheet - this compound;hydrochloride. (2023, July 18).
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid - Sigma-Aldrich. (n.d.).
  • How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic. (2025, January 9).
  • What is powder containment and why is it vital for the pharmaceutical industry? (2018, August 9).
  • rel-7-Azabicyclo[2.2.1]heptane-2- carboxylic acid, hydrobromide - Synquest Labs. (n.d.).
  • SAFETY DATA SHEET - (1R,4R,6S)-tert-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate. (2025, November 18).
  • This compound - Benchchem. (n.d.).
  • CN105461606A - Preparation method of high-purity Ledipasvir intermediate - Google Patents. (n.d.).
  • 171754-02-2|this compound - BLDpharm. (n.d.).
  • SAFETY DATA SHEET - 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol. (2023, September 5).
  • (1R,3S,4S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid - Chem-Impex. (n.d.).
  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
  • How to Make Personal Protective Equipment Spontaneously and Continuously Antimicrobial (Incorporating Oxidase-like Catalysts) - PubMed. (2022, May 24).
  • Personal Protective Equipment in Animal Research - PubMed. (2017, June 1).
  • 8-Azabicyclo(3.2.1)octane | C7H13N | CID 136097 - PubChem. (n.d.).
  • Biocompatible and Selective Generation of Bicyclic Peptides - PMC - NIH. (n.d.).
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles - MDPI. (2023, April 25).
  • Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
  • Alicyclic β- and γ-Amino Acids: Useful Scaffolds for the Stereocontrolled Access to Amino Acid-Based Carbocyclic Nucleoside Analogs - NIH. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.